Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 1-propan-2-ylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-11(6-10-8)7(2)3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGPLBRMRXBYOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged structure in the design of therapeutic agents. This guide focuses on a specific, yet promising, derivative: Ethyl 1-isopropyl-1H-imidazole-4-carboxylate. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a synthesized, in-depth technical resource that explains the causality behind experimental choices and provides a self-validating framework for its application in research and development.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is to thoroughly characterize its structure and physical properties. These parameters govern its reactivity, solubility, and ultimately, its suitability for various applications.
Chemical Structure:
The structure of this compound, identified by the CAS number 172875-49-9 , is characterized by a central imidazole ring. The nitrogen at position 1 is substituted with an isopropyl group, and the carbon at position 4 bears an ethyl carboxylate group.
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Physicochemical Properties:
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C9H14N2O2 | - |
| Molecular Weight | 182.22 g/mol | - |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid. | Based on similar imidazole esters. |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | - |
| Density | Not available. | - |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Limited solubility in water is anticipated. | Based on the solubility of similar imidazole carboxylates.[2] |
Synthesis and Purification
The synthesis of N-substituted imidazoles is a well-established area of organic chemistry, with several reliable methods available.[3] The choice of a specific route often depends on the availability of starting materials, desired scale, and regioselectivity.
Proposed Synthesis Protocol:
A common and effective method for the N-alkylation of imidazoles is the reaction of the parent imidazole with an alkyl halide in the presence of a base.[4] This protocol is adapted from general procedures for the synthesis of N-alkyl imidazoles.
Diagram 2: Proposed Synthesis Workflow
Caption: A typical workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of ethyl imidazole-4-carboxylate (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.2 equivalents).
-
Alkylation: While stirring the mixture, add isopropyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Causality Behind Experimental Choices:
-
Solvent: DMF is chosen for its ability to dissolve the reactants and its high boiling point, which allows for heating to accelerate the reaction rate.[4]
-
Base: Potassium carbonate is a mild and inexpensive base, effective in deprotonating the imidazole nitrogen to facilitate nucleophilic attack on the alkyl halide.[4]
-
Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials and byproducts.
Spectroscopic Analysis
Spectroscopic data is essential for the unambiguous identification and characterization of a synthesized compound. While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.
1H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show distinct signals for the protons of the imidazole ring, the ethyl ester, and the isopropyl group.
-
Imidazole Protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at the C2 and C5 positions of the imidazole ring.
-
Isopropyl Group: A septet for the CH proton (δ 4.5-5.0 ppm) and a doublet for the two CH3 groups (δ 1.4-1.6 ppm).
-
Ethyl Ester Group: A quartet for the OCH2 protons (δ 4.2-4.4 ppm) and a triplet for the CH3 protons (δ 1.2-1.4 ppm).
13C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Imidazole Ring Carbons: Signals for the three imidazole ring carbons are expected in the range of δ 115-145 ppm.
-
Ester Carbonyl: A signal for the carbonyl carbon of the ester group is anticipated around δ 160-165 ppm.
-
Isopropyl and Ethyl Carbons: Signals for the carbons of the isopropyl and ethyl groups will appear in the upfield region of the spectrum.
Mass Spectrometry (Predicted):
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]+ or [M+H]+ would be at m/z 182 or 183, respectively. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the isopropyl group.
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Ester): A strong absorption band around 1700-1725 cm-1.
-
C-N and C=N Stretches (Imidazole): Absorptions in the 1400-1600 cm-1 region.
-
C-H Stretches (Alkyl groups): Absorptions in the 2850-3000 cm-1 region.
Applications in Research and Drug Development
The imidazole nucleus is a versatile scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][5]
Potential Therapeutic Applications:
-
Anticancer Activity: Several studies have reported the antiproliferative potential of N-substituted imidazole derivatives. For instance, a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates demonstrated significant inhibitory effects on the growth of various human cancer cell lines.[1] The N-alkyl substitution plays a crucial role in the observed activity, suggesting that this compound could be a valuable building block for the synthesis of novel anticancer agents.
-
Antimicrobial Activity: The imidazole ring is a key component of many antifungal and antibacterial drugs. N-substituted imidazole derivatives have been synthesized and evaluated for their antimicrobial properties.[5] The lipophilicity introduced by the N-alkyl substituent can enhance the penetration of the compound through microbial cell membranes, a key factor for antimicrobial efficacy.
-
Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as ligands for metal ions in the active sites of enzymes, leading to their inhibition. This property has been exploited in the design of various enzyme inhibitors.
Role as a Synthetic Intermediate:
Beyond its potential direct biological activity, this compound is a valuable intermediate in organic synthesis. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a handle for further molecular elaboration.[6] This allows for the construction of more complex molecules with tailored properties for drug discovery programs.
Diagram 3: Potential Application Pathways
Caption: Potential research and development pathways for this compound.
Safety and Handling
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, chemical entity. Its structural features suggest a high potential for applications in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. The synthetic accessibility of this compound further enhances its appeal as a versatile building block for the creation of diverse chemical libraries.
Future research should focus on the experimental determination of its physicochemical and spectroscopic properties to provide a complete and validated dataset. Furthermore, comprehensive biological screening of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. This in-depth technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
An In-depth Technical Guide to the Structure Elucidation of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
This guide provides a comprehensive walkthrough of the analytical methodologies employed to elucidate and confirm the chemical structure of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document outlines the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind experimental choices and the self-validating nature of this multi-technique approach are emphasized throughout.
Introduction
This compound, with the chemical formula C9H14N2O2 and a molecular weight of 182.22 g/mol , is a substituted imidazole derivative.[1] Imidazole rings are a common motif in many biologically active compounds and pharmaceuticals.[2][3] Accurate structural confirmation is a critical step in the synthesis and characterization of such molecules, ensuring their identity, purity, and suitability for further research and development. This guide details the synergistic use of modern spectroscopic techniques to provide an unambiguous structural assignment.[4][5][6]
Core Analytical Strategy: A Triad of Spectroscopic Techniques
The structure elucidation of an organic molecule like this compound relies on a multi-faceted analytical approach. No single technique can unequivocally determine the complete structure. Instead, we employ a combination of NMR, MS, and IR spectroscopy, where each technique provides a unique and complementary piece of the structural puzzle. This integrated approach ensures a high degree of confidence in the final structural assignment.
Part 1: Mass Spectrometry - Determining the Molecular Blueprint
Mass spectrometry is the first-line technique to determine the molecular weight of the compound and to gain initial insights into its elemental composition and fragmentation pattern.[4]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source is used.
-
Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Data Interpretation and Expected Results
The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound. For this compound (C9H14N2O2), the expected m/z of the molecular ion is 182.22. The presence of two nitrogen atoms dictates that the molecular ion peak will have an even m/z value, consistent with the Nitrogen Rule in mass spectrometry.[7]
High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The expected fragmentation pattern would involve the loss of characteristic neutral fragments, providing further structural clues.
| Expected Fragment | Structure of Fragment | m/z of Fragment | Interpretation |
| [M - CH3]+ | Loss of a methyl group from the isopropyl substituent. | 167 | Confirms the presence of an isopropyl group. |
| [M - C2H5O]+ | Loss of the ethoxy group from the ester. | 137 | Indicates the presence of an ethyl ester. |
| [M - C3H7]+ | Loss of the isopropyl group. | 139 | Confirms the N-isopropyl substituent. |
Part 2: Infrared Spectroscopy - Unveiling Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer with an ATR accessory is used.
-
Data Acquisition: An IR beam is passed through the ATR crystal, and the resulting spectrum is recorded.
Data Interpretation and Expected Results
The IR spectrum will display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
| Expected Wavenumber (cm-1) | Vibration | Functional Group |
| ~3100-3150 | C-H stretch | Imidazole ring |
| ~2970-2990 | C-H stretch (sp3) | Isopropyl and Ethyl groups |
| ~1700-1720 | C=O stretch | Ester carbonyl |
| ~1500-1580 | C=C and C=N stretch | Imidazole ring |
| ~1200-1300 | C-O stretch | Ester |
The presence of a strong absorption band around 1710 cm-1 is a key indicator of the ester carbonyl group. The C-H stretching vibrations of the imidazole ring will appear at higher wavenumbers (>3000 cm-1) compared to the aliphatic C-H stretches of the isopropyl and ethyl groups.
Part 3: Nuclear Magnetic Resonance Spectroscopy - Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules, providing information about the connectivity of atoms.[10][11][12] Both 1H and 13C NMR are essential.
Experimental Protocol: 1H and 13C NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). Tetramethylsilane (TMS) is used as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: 1H and 13C NMR spectra are acquired. For more complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively.
Data Interpretation and Expected Results
1H NMR Spectrum
The 1H NMR spectrum will show distinct signals for each unique proton environment in the molecule. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal provide crucial structural information.
| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-8.0 | Singlet | 1H | Imidazole C2-H |
| ~7.0-7.5 | Singlet | 1H | Imidazole C5-H |
| ~4.5-5.0 | Septet | 1H | Isopropyl CH |
| ~4.2-4.4 | Quartet | 2H | Ethyl O-CH2 |
| ~1.4-1.6 | Doublet | 6H | Isopropyl CH3 |
| ~1.2-1.4 | Triplet | 3H | Ethyl CH3 |
13C NMR Spectrum
The 13C NMR spectrum will show a signal for each unique carbon atom in the molecule.
| Expected Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | Ester C=O |
| ~135-145 | Imidazole C2 |
| ~120-130 | Imidazole C4 |
| ~115-125 | Imidazole C5 |
| ~60-65 | Ethyl O-CH2 |
| ~45-50 | Isopropyl CH |
| ~20-25 | Isopropyl CH3 |
| ~10-15 | Ethyl CH3 |
Integrated Structure Elucidation Workflow
The following diagram illustrates the logical flow of the structure elucidation process, where data from each technique is integrated to build a complete and validated structural picture.
Caption: Integrated workflow for structure elucidation.
Conclusion
The congruent data obtained from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a self-validating system for the unambiguous structure elucidation of this compound. The molecular weight and fragmentation from MS, the characteristic functional groups from IR, and the detailed atomic connectivity from NMR collectively confirm the proposed structure. This rigorous, multi-technique approach is fundamental to ensuring the chemical integrity of novel compounds in scientific research and drug development.
References
- 1. 1-isopropyl-1H-imidazole-4-carboxylic acid ethyl ester CAS#: 1260793-84-7 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Functionalization of carboxylated multiwall nanotubes with imidazole derivatives and their toxicity investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 5. jchps.com [jchps.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. jam2026.iitb.ac.in [jam2026.iitb.ac.in]
An In-depth Technical Guide to Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
CAS Number: 172875-49-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-isopropyl-1H-imidazole-4-carboxylate is a substituted imidazole derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. The imidazole core is a privileged scaffold in numerous pharmaceuticals, valued for its ability to engage in various biological interactions.[1] This guide provides a comprehensive technical overview of this compound, including its chemical properties, a proposed synthesis pathway with detailed experimental protocols, and a discussion of its potential applications in drug discovery. While specific experimental data for this compound is not widely published, this document synthesizes information from closely related analogues and established chemical principles to offer a robust and scientifically grounded resource for researchers.
Introduction and Chemical Profile
The imidazole ring is a fundamental heterocyclic motif in a vast array of biologically active molecules. Its unique electronic properties and capacity for hydrogen bonding make it an excellent scaffold for interacting with biological targets like enzymes and receptors.[1][2] this compound belongs to the class of N-alkylated imidazole esters, which are key intermediates in the synthesis of more complex pharmaceutical compounds. The strategic placement of the isopropyl group on the N1 position and the ethyl carboxylate at the C4 position provides two distinct points for chemical modification, making it a valuable synthon for creating diverse molecular libraries.
While the primary application for many imidazole carboxylates is as intermediates in the synthesis of active pharmaceutical ingredients (APIs), such as the antihypertensive drug Olmesartan, the specific roles of this compound are still an emerging area of research.[3][4][5][6][7]
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C9H14N2O2 | |
| Molecular Weight | 182.22 g/mol | |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid. | Based on similar N-alkylated imidazole esters.[8] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and alcohols. | General property of similar organic esters. |
| Boiling Point | Not available. | |
| Melting Point | Not available. |
Synthesis and Mechanism
The synthesis of this compound can be approached through a two-step process: the formation of the core imidazole-4-carboxylate, followed by N-alkylation.
Proposed Synthesis Pathway
A logical and commonly employed route involves the initial synthesis of Ethyl 1H-imidazole-4-carboxylate, which is then selectively alkylated with an isopropyl halide.
Diagram: Proposed Synthesis of this compound
Caption: A plausible two-step synthesis route.
Mechanistic Insights
Step 1: Imidazole Ring Formation
The formation of the imidazole ring from an α-dicarbonyl compound (or its equivalent) and an aldehyde in the presence of ammonia is a classic and robust method. In this proposed route, ethyl glyoxylate reacts with formamidine (derived from formamidine acetate) in the presence of ammonia to yield the imidazole core.
Step 2: N-Alkylation
The N-alkylation of imidazoles can be challenging due to the presence of two reactive nitrogen atoms. When the imidazole ring is deprotonated, the resulting anion has delocalized charge across both nitrogens, which can lead to a mixture of N1 and N3 alkylated products. However, in the case of Ethyl 1H-imidazole-4-carboxylate, the N1 and N3 positions are equivalent due to tautomerism. The choice of base and solvent is crucial for achieving high yield and selectivity. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is often effective for deprotonating the imidazole NH, creating the imidazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide (e.g., 2-iodopropane) in an SN2 reaction to form the final product.
Experimental Protocols
The following protocols are representative methodologies based on established procedures for the synthesis of analogous compounds.[7][9] Researchers should perform small-scale trials to optimize conditions.
Synthesis of Ethyl 1H-imidazole-4-carboxylate
This procedure is adapted from known methods for creating the imidazole-4-carboxylate core.[7]
Materials:
-
Ethyl glyoxylate (50% solution in toluene)
-
Formamidine acetate
-
Ammonia (7N solution in methanol)
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of formamidine acetate in methanol, add the ammonia solution in methanol.
-
Cool the mixture in an ice bath and add the ethyl glyoxylate solution dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford pure Ethyl 1H-imidazole-4-carboxylate.
Synthesis of this compound
This N-alkylation protocol is based on standard procedures for similar heterocyclic systems.
Materials:
-
Ethyl 1H-imidazole-4-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Iodopropane
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-neck flask under an argon atmosphere, add a suspension of sodium hydride in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Ethyl 1H-imidazole-4-carboxylate in anhydrous DMF dropwise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add 2-iodopropane dropwise.
-
Allow the reaction to proceed at room temperature overnight, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound.
Characterization and Spectroscopic Analysis
While experimental spectra for this specific compound are not publicly available, the expected spectroscopic data can be predicted based on its structure and comparison with known imidazole derivatives.[2]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 | Singlet | 1H | Imidazole C2-H | The proton at C2 is typically the most deshielded in the imidazole ring. |
| ~7.5 | Singlet | 1H | Imidazole C5-H | The proton at C5 is adjacent to the ester group. |
| ~4.6 | Septet | 1H | -CH(CH₃)₂ | Isopropyl methine proton, split by six adjacent methyl protons. |
| ~4.3 | Quartet | 2H | -OCH₂CH₃ | Ethyl ester methylene protons, split by the adjacent methyl group. |
| ~1.5 | Doublet | 6H | -CH(CH₃)₂ | Isopropyl methyl protons, split by the methine proton. |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ | Ethyl ester methyl protons, split by the adjacent methylene group. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163 | C=O (Ester) | Typical range for an ester carbonyl carbon. |
| ~140 | Imidazole C2 | Deshielded carbon in the imidazole ring. |
| ~138 | Imidazole C4 | Carbon bearing the ester group. |
| ~118 | Imidazole C5 | Shielded carbon in the imidazole ring. |
| ~60 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~50 | -CH(CH₃)₂ | Methine carbon of the isopropyl group. |
| ~22 | -CH(CH₃)₂ | Methyl carbons of the isopropyl group. |
| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 182. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) from the ester and the loss of a propyl radical (-C₃H₇, m/z = 43) from the isopropyl group.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3150 | C-H stretch (aromatic/imidazole ring) |
| ~2850-3000 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1500-1600 | C=C and C=N stretching (imidazole ring) |
| ~1250 | C-O stretch (ester) |
Applications in Research and Drug Development
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure lends itself to several potential applications:
-
Scaffold for API Synthesis: As demonstrated with similar compounds, it can serve as a core structure for building APIs. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments. The isopropyl group provides steric bulk and lipophilicity, which can be crucial for modulating a compound's pharmacokinetic properties.[10]
-
Fragment-Based Drug Discovery: This molecule is an ideal candidate for fragment-based screening to identify small molecules that bind to biological targets.
-
Development of Novel Heterocyclic Systems: The imidazole ring can be further modified or used as a starting point for the synthesis of fused heterocyclic systems with novel biological activities.
Diagram: Potential Role in Medicinal Chemistry
Caption: Synthetic utility in generating molecular diversity.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following handling precautions are based on general guidelines for laboratory chemicals of this type.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound (CAS 172875-49-9) represents a promising and versatile building block for synthetic and medicinal chemistry. While detailed experimental data for this specific molecule remains to be published, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related compounds. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the utility of synthons like this will undoubtedly increase, paving the way for the development of new therapeutic agents.
References
- 1. 23785-21-9|Ethyl 1H-imidazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. Ethyl 4(5)-imidazolecarboxylate | C6H8N2O2 | CID 99170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]
- 5. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]
- 6. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]
- 7. Ethyl imidazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-isopropyl-1H-imidazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a 1,4-disubstituted imidazole core, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. The imidazole moiety is a common feature in many biologically active molecules, prized for its ability to engage in various biological interactions. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity of this compound. Furthermore, it explores its potential applications as a key building block in drug discovery, drawing on the established importance of substituted imidazole derivatives in pharmacology. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction and Chemical Identity
This compound, identified by the CAS number 172875-49-9, is a derivative of imidazole, an aromatic five-membered heterocycle containing two nitrogen atoms. The imidazole ring is a fundamental structural motif in numerous natural products, including the amino acid histidine, and a wide array of pharmaceutical agents.[1][2] The strategic placement of an isopropyl group at the N-1 position and an ethyl carboxylate group at the C-4 position imparts specific steric and electronic properties to the molecule, making it a valuable intermediate in organic synthesis.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 172875-49-9 | [3] |
| Molecular Formula | C₉H₁₄N₂O₂ | [3] |
| Molecular Weight | 182.22 g/mol | N/A |
| Canonical SMILES | CCOC(=O)C1=CN=CN1C(C)C | N/A |
| Physical Form | Solid (predicted) |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be efficiently achieved through the N-alkylation of the readily available precursor, ethyl 1H-imidazole-4-carboxylate. This reaction is a cornerstone of heterocyclic chemistry, allowing for the regioselective introduction of substituents onto the imidazole ring.
Proposed Synthetic Pathway: N-Alkylation
The most direct and widely applicable method for the synthesis of the title compound is the N-alkylation of ethyl 1H-imidazole-4-carboxylate with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a suitable base. The choice of base and solvent is critical to ensure high yield and regioselectivity, as alkylation can potentially occur at either of the two nitrogen atoms in the imidazole ring. However, for 1,4-disubstituted imidazoles, alkylation predominantly occurs at the N-1 position.
The reaction mechanism involves the deprotonation of the imidazole nitrogen by the base to form an imidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide in an Sₙ2 reaction to form the N-C bond.
Below is a generalized, yet detailed, experimental protocol for this transformation, based on established procedures for the N-alkylation of similar imidazole derivatives.[4]
Experimental Protocol: N-Alkylation of Ethyl 1H-imidazole-4-carboxylate
Materials:
-
Ethyl 1H-imidazole-4-carboxylate
-
2-Bromopropane (or 2-iodopropane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 1H-imidazole-4-carboxylate (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (using a suitable eluent system, such as a gradient of hexane and ethyl acetate) to afford this compound.
Physicochemical and Spectroscopic Characterization
While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on data from structurally analogous compounds and standard spectroscopic principles.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Melting Point | Solid at room temperature | Similar substituted imidazoles are solids. |
| Boiling Point | > 200 °C at 760 mmHg | Based on related compounds like 1-isopropylimidazole.[5] |
| Density | ~1.1 g/cm³ | Based on related compounds like isopropyl 1H-imidazole-1-carboxylate.[6] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethyl Acetate) | General solubility of imidazole esters. |
Spectroscopic Data (Predicted)
The following tables summarize the expected spectroscopic data for this compound. These predictions are based on known chemical shift ranges and fragmentation patterns for similar structures.[7][8]
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.7 | Singlet | 1H | H-5 (imidazole ring) |
| ~ 7.5 | Singlet | 1H | H-2 (imidazole ring) |
| ~ 4.6 | Septet | 1H | -CH(CH₃)₂ |
| ~ 4.3 | Quartet | 2H | -OCH₂CH₃ |
| ~ 1.5 | Doublet | 6H | -CH(CH₃)₂ |
| ~ 1.3 | Triplet | 3H | -OCH₂CH₃ |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 163 | C=O (ester) |
| ~ 138-140 | C-2 or C-5 (imidazole ring) |
| ~ 135-137 | C-2 or C-5 (imidazole ring) |
| ~ 120 | C-4 (imidazole ring) |
| ~ 60 | -OCH₂CH₃ |
| ~ 50 | -CH(CH₃)₂ |
| ~ 22 | -CH(CH₃)₂ |
| ~ 14 | -OCH₂CH₃ |
Table 5: Predicted IR and Mass Spectrometry Data
| Spectroscopic Method | Key Features |
| IR Spectroscopy | ~1720 cm⁻¹ (C=O stretch, ester); ~1500-1600 cm⁻¹ (C=N and C=C stretches, imidazole ring); ~2900-3000 cm⁻¹ (C-H stretch, alkyl groups) |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 182. Key fragments may include loss of the ethyl group (-29), ethoxy group (-45), or the isopropyl group (-43). |
Chemical Reactivity and Potential Transformations
This compound possesses two primary reactive sites: the imidazole ring and the ethyl ester functionality. Understanding the reactivity at these sites is crucial for its application as a synthetic intermediate.
Reactions at the Ester Group
-
Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 1-isopropyl-1H-imidazole-4-carboxylic acid. This transformation is fundamental for creating derivatives where a carboxylic acid functionality is required for further coupling reactions or for its role as a pharmacophore.
-
Amidation: The ester can be converted to a wide range of amides through reaction with primary or secondary amines, often at elevated temperatures. This allows for the introduction of diverse functional groups and is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
Reactions at the Imidazole Ring
The imidazole ring is aromatic and can undergo electrophilic substitution reactions. The electron-donating nature of the N-isopropyl group and the electron-withdrawing nature of the C-4 carboxylate group will influence the regioselectivity of such reactions. Electrophilic attack is most likely to occur at the C-5 position, which is activated by the N-1 nitrogen and less deactivated by the adjacent ester group. For example, bromination with N-bromosuccinimide (NBS) would be expected to yield the 5-bromo derivative.
Applications in Drug Discovery and Development
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs with diverse therapeutic actions, including antifungal, antibacterial, and anticancer properties.[2][9] this compound serves as a valuable building block for accessing novel imidazole-based compounds.
-
Scaffold for Bioactive Molecules: The N-isopropyl group can provide favorable steric and lipophilic interactions within a protein binding pocket, while the C-4 carboxylate offers a handle for further chemical elaboration to optimize binding affinity and selectivity.
-
Intermediate for Key Pharmaceuticals: Structurally related imidazole carboxylates are key intermediates in the synthesis of major pharmaceuticals. For instance, a similar core structure is found in the synthesis of Olmesartan, an angiotensin II receptor blocker used to treat high blood pressure.[10][11]
-
Probing Biological Systems: Derivatives of this compound can be used to synthesize chemical probes for studying biological targets, such as enzymes and receptors, where the imidazole ring can act as a ligand for metal ions or participate in hydrogen bonding. Related structures have been investigated as precursors for PET tracers.[7]
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal information, the Safety Data Sheet (SDS) from the supplier should be consulted.
Conclusion
This compound is a synthetically accessible and versatile chemical building block. Its strategic substitution pattern provides a robust platform for the development of more complex molecules. While detailed characterization data is not widely available in the public domain, its properties and reactivity can be reliably inferred from established chemical principles and data on analogous compounds. This guide provides a foundational understanding of its synthesis, properties, and potential applications, highlighting its significance for researchers in medicinal chemistry and organic synthesis. The continued exploration of derivatives based on this scaffold holds promise for the discovery of new chemical entities with valuable biological activities.
References
- 1. ijpsr.com [ijpsr.com]
- 2. EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]
- 6. 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. new patent – All About Drugs [allfordrugs.com]
- 11. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Biological Activity of Imidazole Derivatives
Introduction: The Imidazole Ring as a Privileged Scaffold in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its remarkable versatility stems from its unique electronic characteristics, including high polarity, water solubility, and the ability to act as both a hydrogen bond donor and acceptor.[3][4] This amphoteric nature allows imidazole derivatives to readily interact with a multitude of biological targets like enzymes and receptors, making it a "privileged scaffold" in drug discovery.[1][5]
The imidazole core is not only a synthetic marvel but is also integral to life itself, forming the basis of essential natural molecules such as the amino acid histidine, the neurotransmitter histamine, and purines in nucleic acids.[6][7][8] Its significance is further underscored by its presence in numerous FDA-approved drugs, including the antifungal agent ketoconazole, the anticancer drug nilotinib, and the antibacterial metronidazole.[4][6][9] These compounds exhibit a vast spectrum of biological activities, including antifungal, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][10][11] This guide provides a technical exploration of the primary biological activities of imidazole derivatives, focusing on their mechanisms of action, the experimental protocols used for their evaluation, and the structure-activity relationships that drive further discovery.
Antifungal Activity: Disrupting the Fungal Cell Membrane
Imidazole-based compounds represent a major class of clinical antifungal agents.[12] Their development was a significant step forward in treating systemic and topical fungal infections, which continue to pose a major health burden, exacerbated by the rise of resistant strains.[12][13]
Mechanism of Action
The primary antifungal mechanism of imidazole derivatives is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[14][15] This enzyme is a critical component of the ergosterol biosynthesis pathway.[14] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[14][16]
By binding to the heme iron atom in the active site of CYP51, imidazoles block the demethylation of lanosterol, a precursor to ergosterol.[15] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[16] The resulting altered cell membrane exhibits increased permeability and dysfunction, ultimately leading to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[16] Additionally, some imidazole derivatives can inhibit the transformation of Candida albicans blastospores into their invasive hyphal form, a key step in pathogenesis.[16]
Experimental Protocol: Antifungal Susceptibility Testing
The gold standard for evaluating the in vitro activity of a novel antifungal agent is the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M27-A3 for yeasts.[12] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the microorganism.
Protocol: Broth Microdilution MIC Assay for Candida Species
-
Preparation of Drug Stock: Dissolve the imidazole derivative in 100% dimethyl sulfoxide (DMSO) to a high concentration (e.g., 12.8 mg/mL).
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of RPMI-1640 medium (buffered with MOPS) into wells of a 96-well microtiter plate.
-
Add a calculated volume of the drug stock solution to the first well of a row to achieve twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
-
Inoculum Preparation:
-
Culture the Candida strain on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ cells/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microdilution plate. This brings the final volume to 200 µL and halves the drug concentrations to the desired final test range.
-
Include a growth control well (inoculum, no drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest drug concentration at which there is a significant inhibition (typically ≥50% reduction) of growth compared to the drug-free growth control well. This can be assessed visually or with a spectrophotometer.
-
Data Presentation: In Vitro Antifungal Activity
The following table summarizes representative MIC data for novel imidazole derivatives against various fungal pathogens, demonstrating their spectrum of activity.
| Compound | C. albicans ATCC 90028 | C. albicans 64110 (Fluconazole-Resistant) | C. krusei ATCC 6528 | Reference Drug (Fluconazole) |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Derivative 31 [12] | 0.5 | 8 | 2 | 0.25 |
| Derivative 42 [12] | 2 | 8 | 4 | 0.25 |
Data sourced from a study on imidazole derivatives containing a 2,4-dienone motif.[12]
Anticancer Activity: A Multi-Pronged Attack on Malignancy
The imidazole scaffold is a key feature in a wide array of anticancer agents, demonstrating its ability to interact with diverse targets crucial for cancer cell proliferation, survival, and metastasis.[1][3] Unlike their antifungal counterparts that converge on a single primary target, anticancer imidazoles employ a variety of mechanisms.
Mechanisms of Action
-
Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Imidazole derivatives have been successfully developed as kinase inhibitors that compete with ATP for binding in the enzyme's active site, thereby blocking the phosphorylation of downstream substrates and halting oncogenic signaling.[1][17] Key targets include:
-
Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Bcr-Abl fusion protein found in chronic myelogenous leukemia (CML).[4][17][18] Nilotinib is a prime example of a Bcr-Abl inhibitor containing an imidazole ring.[4]
-
Serine/Threonine Kinases: Including RAF kinases, which are part of the MAPK/ERK signaling pathway that regulates cell growth.[19]
-
-
Inhibition of Tubulin Polymerization: The microtubule cytoskeleton is essential for cell division, motility, and intracellular transport.[3] Certain imidazole derivatives act as microtubule-destabilizing agents.[4] They bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[19] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[4][19]
-
DNA Interaction and Enzyme Inhibition: Some imidazole-based molecules can exert their cytotoxic effects by directly interacting with DNA, either through intercalation between base pairs or by alkylating DNA bases.[3][19] This damage disrupts DNA replication and transcription, leading to cell death.[3] Others inhibit DNA-associated enzymes like topoisomerases, which are critical for resolving DNA supercoils during replication.[6][19]
Experimental Protocols for Anticancer Evaluation
Protocol 1: In Vitro Cytotoxicity (SRB Assay)
The Sulforhodamine B (SRB) assay is a common method to measure drug-induced cytotoxicity by quantifying total cellular protein content.[20]
-
Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Add various concentrations of the imidazole derivative (prepared by serial dilution) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Washing and Solubilization: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance (optical density) at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control, and the IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined.[20]
Protocol 2: In Vitro Kinase Inhibition Assay
To confirm direct enzyme inhibition, a cell-free kinase assay is performed.
-
Assay Setup: In a microplate, combine the purified recombinant kinase (e.g., EGFR), a specific substrate peptide, and ATP.
-
Inhibitor Addition: Add the imidazole derivative at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based technologies (e.g., ADP-Glo™ assay, which measures ADP production) or fluorescence resonance energy transfer (FRET).
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to calculate the IC₅₀ value for enzyme inhibition.
Data Presentation: In Vitro Anticancer Activity
The following table presents IC₅₀ values for representative imidazole derivatives against various human cancer cell lines.
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Reference Drug (Doxorubicin) |
| IC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) | |
| BZML (13) [4] | N/A | N/A | 0.023 | >1.8 |
| Compound 21 [21] | N/A | 0.29 | N/A | N/A |
| Derivative 3c [20] | 35.81 | N/A | N/A | N/A |
| Compound 44 [4] | 6.30 | N/A | N/A | 4.17 |
Data compiled from multiple studies on novel imidazole-based anticancer agents.[4][20][21] N/A indicates data not available in the cited source.
Antibacterial Activity
While less prominent than their antifungal or anticancer applications, imidazole derivatives, most notably metronidazole, are crucial antibacterial agents, particularly against anaerobic bacteria and protozoa.[6][22]
Mechanism of Action
The antibacterial mechanisms of imidazole derivatives can vary. For nitroimidazoles like metronidazole, the mechanism is prodrug activation. The nitro group is reduced by microbial enzymes (e.g., pyruvate-ferredoxin oxidoreductase) under the anaerobic conditions found in susceptible bacteria. This reduction creates highly reactive cytotoxic intermediates and free radicals that induce damage to bacterial DNA and other macromolecules, leading to cell death.[22] Other imidazole derivatives may act by disrupting the bacterial cell wall, interfering with the cell membrane, or inhibiting DNA replication.[22]
Experimental Protocol: Antibacterial Susceptibility Testing
Similar to antifungal testing, the broth microdilution method (following CLSI document M07-A9) is the standard for determining the MIC of an antibacterial agent.[12]
Protocol: Broth Microdilution MIC Assay for Bacteria
The protocol is analogous to the antifungal assay with key differences:
-
Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is typically used.
-
Inoculum: The final bacterial concentration in the wells should be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate at 35°C for 16-20 hours in ambient air (or under specific atmospheric conditions for anaerobic or fastidious bacteria).
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: In Vitro Antibacterial Activity
| Compound | Staphylococcus aureus (Gram-positive) | Staphylococcus epidermidis (Gram-positive) |
| MIC (µg/mL) | MIC (µg/mL) | |
| Derivative 31 [12] | 8 | 8 |
| Derivative 42 [12] | 4 | 8 |
Data sourced from a study on imidazole derivatives with dual antifungal and antibacterial activity.[12]
Conclusion and Future Perspectives
The imidazole scaffold is undeniably a privileged structure in drug discovery, serving as the foundation for a multitude of clinically essential medicines.[1][5] Its derivatives have demonstrated a remarkable breadth of biological activity, effectively targeting fungi, bacteria, and cancer cells through diverse and potent mechanisms. The synthetic tractability of the imidazole ring allows chemists to finely tune its steric and electronic properties, facilitating the optimization of potency, selectivity, and pharmacokinetic profiles.[1]
The primary challenge moving forward is the relentless emergence of drug resistance.[12][13] Future research must focus on designing novel imidazole derivatives that can overcome existing resistance mechanisms. This includes the development of multi-target agents that can simultaneously inhibit several key pathways in a cancer cell or pathogen, as well as compounds with novel mechanisms of action.[1] By integrating rational drug design, high-throughput screening, and a deep understanding of molecular biology, the imidazole scaffold will undoubtedly continue to be a source of innovative and life-saving therapeutics for years to come.
References
- 1. ijsred.com [ijsred.com]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ethyl 1-isopropyl-1H-imidazole-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: Ethyl 1-isopropyl-1H-imidazole-4-carboxylate is a heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. As an N-alkylated derivative of the imidazole-4-carboxylate scaffold, it serves as a versatile building block for the synthesis of more complex molecules and potential therapeutic agents. The strategic introduction of an isopropyl group at the N-1 position modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable scaffold in drug design. This guide provides a comprehensive overview of its synthesis, detailed physicochemical and spectroscopic properties, and a discussion of its potential applications in medicinal chemistry, tailored for researchers, scientists, and professionals in drug development.
Section 1: Introduction to the Imidazole-4-Carboxylate Scaffold
The Privileged Role of Imidazoles in Medicinal Chemistry
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity to coordinate with metal ions in enzymes make it a highly versatile pharmacophore. Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.
This compound: A Key N-Alkylated Derivative
This compound (Figure 1) is a specific derivative where the core imidazole ring is substituted at the N-1 position with an isopropyl group and at the C-4 position with an ethyl carboxylate group. N-alkylation is a critical strategy in medicinal chemistry to fine-tune the biological profile of a heterocyclic compound. The isopropyl group, in particular, can enhance lipid solubility, which may improve membrane permeability, and can provide steric hindrance that may influence metabolic pathways or receptor binding interactions.

Rationale for this Guide
Despite its strategic importance as a synthetic intermediate, a consolidated technical resource detailing the synthesis and properties of this compound is lacking. This guide aims to fill that gap by providing a detailed, practical, and scientifically grounded overview for researchers engaged in organic synthesis and drug discovery.
Section 2: Synthesis and Mechanistic Insights
The most direct and common synthetic strategy to access this compound involves a two-step process: first, the synthesis of the precursor, Ethyl 1H-imidazole-4-carboxylate, followed by its selective N-alkylation.
Synthesis of the Precursor: Ethyl 1H-imidazole-4-carboxylate
The precursor is typically prepared via a classic Fischer esterification of commercially available 1H-Imidazole-4-carboxylic acid.
Diagram: Fischer Esterification Pathway
Caption: Fischer esterification of the carboxylic acid precursor.
Experimental Protocol: Synthesis of Ethyl 1H-imidazole-4-carboxylate[1]
-
Reaction Setup: To a stirred solution of 1H-imidazole-4-carboxylic acid (5 g, 44.64 mmol) in absolute ethanol (100 ml), slowly add concentrated sulfuric acid (3 ml) at room temperature.
-
Heating: Heat the reaction mixture to 80°C and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess ethanol.
-
Neutralization & Extraction: Carefully dilute the residue with water and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to afford the product as a white solid.
-
Expertise & Experience Insight: The use of sulfuric acid is critical as it acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic for attack by ethanol. Using ethanol as the solvent drives the equilibrium towards the product according to Le Châtelier's principle. The final neutralization step is crucial to remove any remaining acid and to ensure the product is in its neutral form for efficient extraction into the organic solvent.
N-Alkylation to Yield this compound
The final step is the nucleophilic substitution reaction where the deprotonated imidazole nitrogen attacks an isopropyl electrophile, such as 2-bromopropane.
Diagram: N-Alkylation Pathway
Caption: SN2 alkylation of the precursor to form the target compound.
Experimental Protocol: N-Alkylation of Ethyl 1H-imidazole-4-carboxylate[2][3][4]
-
Reaction Setup: To a solution of Ethyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous acetonitrile (or DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Stirring: Stir the suspension at room temperature for 30 minutes to ensure a fine suspension of the base.
-
Addition of Alkylating Agent: Add 2-bromopropane (1.2 eq) dropwise to the stirred mixture.
-
Heating: Heat the reaction mixture to 60-80°C and stir for 8-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the solid with a small amount of acetonitrile.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.
-
Expertise & Experience Insight: The choice of base is critical. A milder base like K₂CO₃ in a polar aprotic solvent like acetonitrile is often sufficient and practical for larger-scale synthesis.[1] For less reactive alkylating agents or to increase the reaction rate, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be used.[2][3] NaH completely deprotonates the imidazole, creating a more potent nucleophile. However, it requires stricter anhydrous conditions. The reaction regioselectivity generally favors alkylation at the N-1 position due to electronic and steric factors.
Section 3: Physicochemical and Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized compound.
Core Properties
The key physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 172875-49-9, 1260793-84-7 | [4][5][6] |
| Molecular Formula | C₉H₁₄N₂O₂ | [5] |
| Molecular Weight | 182.22 g/mol | Inferred |
| Appearance | Not explicitly reported; likely a solid or oil | - |
| Melting Point | Not explicitly reported | - |
| Boiling Point | Not explicitly reported | - |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, Methanol, Ethyl Acetate) | [7] |
Spectroscopic Profile (Predicted)
-
Trustworthiness Insight: A combination of NMR, Mass Spectrometry, and IR spectroscopy provides a self-validating system. NMR confirms the carbon-hydrogen framework and connectivity, MS confirms the molecular weight and formula, and IR confirms the presence of key functional groups. A match across all three techniques provides high confidence in the structural assignment.
-
¹H NMR Spectroscopy:
-
Imidazole Protons: Two singlets are expected for the protons on the imidazole ring, likely in the range of δ 7.5-8.0 ppm.
-
Isopropyl Group: A septet (1H, CH) around δ 4.5-5.0 ppm and a doublet (6H, 2 x CH₃) around δ 1.4-1.6 ppm.
-
Ethyl Ester Group: A quartet (2H, OCH₂) around δ 4.2-4.4 ppm and a triplet (3H, CH₃) around δ 1.2-1.4 ppm.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal around δ 160-165 ppm.
-
Imidazole Carbons: Three distinct signals expected in the aromatic region, typically between δ 115-145 ppm.
-
Ethyl Ester Carbons: Signals around δ 60 ppm (OCH₂) and δ 14 ppm (CH₃).
-
Isopropyl Carbons: Signals around δ 48-52 ppm (CH) and δ 21-23 ppm (CH₃).
-
-
Mass Spectrometry (MS):
-
Expected (M+H)⁺ peak at m/z = 183.11.
-
-
Infrared (IR) Spectroscopy:
-
Strong C=O stretch from the ester functional group around 1710-1730 cm⁻¹.
-
C=N and C=C stretching vibrations from the imidazole ring in the 1500-1650 cm⁻¹ region.
-
C-H stretching from alkyl groups just below 3000 cm⁻¹.
-
Section 4: Applications and Future Directions in Drug Development
As a Scaffold in Medicinal Chemistry
This compound is a valuable starting point for creating libraries of novel compounds. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse set of amides. This approach allows for systematic exploration of the structure-activity relationship (SAR). The imidazole-4-carboxylate core is a key intermediate in the synthesis of important pharmaceuticals like the angiotensin II receptor blocker, Olmesartan, highlighting the scaffold's proven utility in drug development.[8][9]
Diagram: Workflow for Library Synthesis
Caption: A potential workflow for creating a diverse amide library.
Potential Therapeutic Areas
Given the broad biological activities of imidazole derivatives, compounds derived from this scaffold could be investigated for a range of therapeutic applications:
-
Anti-inflammatory Agents: Many imidazole-containing molecules are known to inhibit key enzymes in inflammatory pathways.
-
Antimicrobial Agents: The imidazole core is central to many antifungal and antibacterial drugs.
-
Oncology: Novel imidazole derivatives are continuously being explored as potential anticancer agents.
Section 5: Conclusion
This compound is a strategically important molecule that combines the proven pharmacological relevance of the imidazole scaffold with synthetic handles that allow for extensive chemical modification. This guide has detailed a reliable synthetic pathway, provided a comprehensive physicochemical and spectroscopic profile, and outlined its potential as a foundational building block in modern drug discovery. Its accessibility and versatility make it a valuable asset for research laboratories focused on developing the next generation of therapeutic agents.
Section 6: References
-
Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. --INVALID-LINK--
-
Supporting Information for Chemical Communications. The Royal Society of Chemistry. --INVALID-LINK--
-
Protocol for N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxylates. Benchchem. --INVALID-LINK--
-
Supporting information. The Royal Society of Chemistry. --INVALID-LINK--
-
1-isopropyl-1H-imidazole-4-carboxylic acid ethyl ester | 1260793-84-7. ChemicalBook. --INVALID-LINK--
-
Ethyl imidazole-4-carboxylate | CAS#:23785-21-9. Chemsrc. --INVALID-LINK--
-
Ethyl imidazole-4-carboxylate. Sigma-Aldrich. --INVALID-LINK--
-
This compound (Cas 172875-49-9). Parchem. --INVALID-LINK--
-
Ethyl imidazole-4-carboxylate synthesis. ChemicalBook. --INVALID-LINK--
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--
-
ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum. ChemicalBook. --INVALID-LINK--
-
1-isopropyl-1H-imidazole-4-carboxylic acid ethyl ester. ChemicalBook. --INVALID-LINK--
-
ethyl 4-ethyl-1H-imidazole-5-carboxylate. ChemSynthesis. --INVALID-LINK--
-
23785-21-9|Ethyl 1H-imidazole-4-carboxylate. BLD Pharm. --INVALID-LINK--
-
One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Institutes of Health. --INVALID-LINK--
-
13C NMR Chemical Shifts. Organic Chemistry Data. --INVALID-LINK--
-
Protocol for N-Alkylation of 4-iodo-1H-imidazole. Benchchem. --INVALID-LINK--
-
13 C NMR spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. ResearchGate. --INVALID-LINK--
-
Method for preparing 1H-imidazole-4-formic acid. Google Patents. --INVALID-LINK--
-
Ethyl 1H-imidazole-1-carboxylate. PubChem. --INVALID-LINK--
-
Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. Google Patents. --INVALID-LINK--
-
Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. --INVALID-LINK--
-
1H-Imidazole-4-carboxylic acid(1072-84-0) 1 H NMR. ChemicalBook. --INVALID-LINK--
-
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0. ChemicalBook. --INVALID-LINK--
-
Ethyl imidazole-4-carboxylate. Pharmaffiliates. --INVALID-LINK--
-
Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. Benchchem. --INVALID-LINK--
-
Experimental procedure for N-alkylation reactions of dichlorinated imidazoles. Benchchem. --INVALID-LINK--
-
isopropyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate. ChemicalBook. --INVALID-LINK--
-
1-isopropyl-1H-imidazole-4-carboxylic acid. PubChem. --INVALID-LINK--
-
Isopropyl 1H-imidazole-4-carboxylate. BLD Pharm. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-isopropyl-1H-imidazole-4-carboxylic acid ethyl ester | 1260793-84-7 [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. 1-isopropyl-1H-imidazole-4-carboxylic acid ethyl ester CAS#: 1260793-84-7 [m.chemicalbook.com]
- 7. Ethyl imidazole-4-carboxylate | CAS#:23785-21-9 | Chemsrc [chemsrc.com]
- 8. jocpr.com [jocpr.com]
- 9. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]
The Discovery of Novel Imidazole-Based Compounds: A Technical Guide for Drug Development Professionals
Preamble: The Enduring Potency of the Imidazole Scaffold
The imidazole ring, a five-membered heterocycle with two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its ubiquity in nature, from the amino acid histidine to purine bases in our DNA, underscores its fundamental role in biological processes. This inherent biocompatibility, coupled with its unique electronic properties—acting as both a hydrogen bond donor and acceptor and its ability to coordinate with metal ions—makes the imidazole moiety a versatile building block in the design of novel therapeutics.[1][2][3] Imidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, with numerous imidazole-containing drugs successfully translated into clinical practice.[4][5]
This guide provides an in-depth technical exploration for researchers and drug development professionals embarking on the discovery of novel imidazole-based compounds. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to navigate the intricate path from synthesis to biological evaluation.
I. Synthetic Strategies: Crafting the Imidazole Core
The synthetic approach to novel imidazole derivatives is a critical first step, dictating the feasibility of generating diverse compound libraries and influencing the physicochemical properties of the final molecules. The choice of synthetic route is often guided by the desired substitution pattern on the imidazole ring, the availability of starting materials, and the desired scale of the synthesis.
The Radziszewski Reaction and its Modern Variants: A Cornerstone of Imidazole Synthesis
The Radziszewski reaction, first reported in 1882, remains a widely utilized method for the synthesis of 2,4,5-trisubstituted imidazoles.[6] The classical approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[6] However, for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, a four-component reaction is typically employed, condensing a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium acetate.[7][8]
-
Efficiency and Atom Economy: This approach allows for the construction of complex molecules in a single step, minimizing purification of intermediates and reducing waste.[7][9]
-
Diversity-Oriented Synthesis: By varying the four components, a large library of structurally diverse imidazoles can be rapidly synthesized, which is crucial for structure-activity relationship (SAR) studies.[7]
-
Operational Simplicity: The reaction is often straightforward to perform, making it amenable to both small-scale discovery and larger-scale synthesis.[8]
Detailed Protocol: One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles[8][10]
Materials:
-
Benzil (1,2-dicarbonyl compound)
-
Aromatic aldehyde
-
Primary amine (e.g., aniline or benzylamine)
-
Ammonium acetate
-
Catalyst (e.g., sulfonic acid functionalized silica (SiO2-Pr-SO3H))[8]
-
Solvent (optional, can be performed solvent-free)
-
Ethyl acetate (for work-up)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for column chromatography)
Procedure:
-
To a round-bottom flask, add the 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), the aldehyde (1 mmol), the primary amine (1 mmol), ammonium acetate (1 mmol), and the catalyst (e.g., [Pyridine-SO3H]Cl, 10 mol%).[10]
-
The mixture is stirred in an oil bath at 100-140°C under solvent-free conditions for the time specified by monitoring the reaction.[8][10]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 1:4).[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to the reaction mixture to dissolve the product.
-
Filter the mixture to remove the insoluble catalyst.[8]
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Green Chemistry Approaches: Microwave-Assisted Synthesis
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including imidazoles.[6][11][12]
-
Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods.[11][12] This is due to the efficient and uniform heating of the reaction mixture.
-
Improved Yields and Purity: The rapid heating often leads to higher product yields and fewer side products, simplifying purification.[12]
-
Energy Efficiency: MAOS is a more energy-efficient technique compared to conventional heating.
-
Solvent-Free Conditions: Many microwave-assisted reactions can be performed under solvent-free conditions, aligning with the principles of green chemistry.[1]
Detailed Protocol: Microwave-Assisted Synthesis of 2,4,5-Triphenyl Imidazoles[1]
Materials:
-
Benzil
-
Substituted benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid (catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe vessel, combine benzil (1 mmol), a substituted benzaldehyde (1 mmol), ammonium acetate (2 mmol), and a catalytic amount of glacial acetic acid.
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 800W) for 1-3 minutes.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then recrystallize from ethanol to obtain the pure 2,4,5-triphenyl imidazole derivative.
Purification of Novel Imidazole Compounds
Column chromatography is the most common method for purifying newly synthesized imidazole derivatives.[13][14] The choice of stationary and mobile phases is crucial for achieving good separation.
-
Tailing on Silica Gel: Imidazole derivatives, being basic, can exhibit tailing on acidic silica gel columns due to strong interactions. To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase to neutralize the acidic sites on the silica.[13]
-
Alternative Stationary Phases: For particularly basic imidazoles, using neutral or basic alumina as the stationary phase can provide better separation and reduce tailing.[13]
-
Dry Loading: For improved resolution, especially when the crude product has low solubility in the initial mobile phase, dry loading is recommended. This involves adsorbing the crude product onto a small amount of silica gel and then loading the dry powder onto the column.[13]
II. Structural Characterization: Elucidating the Molecular Architecture
Unambiguous structural characterization is paramount to ensure the identity and purity of the synthesized compounds. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for determining the structure of organic molecules.
-
¹H NMR: The protons on the imidazole ring typically appear as distinct signals in the aromatic region of the spectrum. The chemical shifts and coupling patterns provide information about the substitution pattern. The N-H proton of the imidazole ring can sometimes be broad and its chemical shift is solvent-dependent.[15][16]
-
¹³C NMR: The carbon atoms of the imidazole ring have characteristic chemical shifts. The C2 carbon, situated between the two nitrogen atoms, is typically the most deshielded.[15][17] Tautomerism in N-unsubstituted imidazoles can lead to the averaging of signals for C4 and C5 in solution NMR.[17] Solid-state NMR (CP-MAS) can be a valuable tool to overcome this issue.[17]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.
-
The imidazole ring is generally stable, and fragmentation often involves the loss of substituents as small molecules (e.g., NH₃, CO, CO₂).[18]
-
The molecular ion peak (M+) is usually prominent, confirming the molecular weight of the synthesized compound.
III. In Vitro Screening: Assessing Biological Activity
Once synthesized and characterized, the novel imidazole compounds are subjected to a battery of in vitro assays to evaluate their biological activity. The choice of assays depends on the therapeutic target of interest.
Anticancer Activity: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][19] It is widely used for screening potential anticancer drugs.
Detailed Protocol: MTT Assay for IC₅₀ Determination[19][21]
Materials:
-
Adherent cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test imidazole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[19]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[19]
-
Absorbance Measurement: Shake the plate for 10 minutes at a low speed to ensure complete dissolution.[19] Measure the absorbance at 490 nm or 570 nm using a plate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[3]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[20][21][22]
Detailed Protocol: Broth Microdilution MIC Assay[24][25]
Materials:
-
Bacterial strain
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test imidazole compounds
-
Positive control antibiotic
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds and the positive control antibiotic in the 96-well plate. Each well should contain 100 µL of the diluted compound in MHB.[22]
-
Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, except for the sterility control wells (which contain only broth).[22] Include a growth control well (broth with inoculum but no compound).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[23]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[20] Alternatively, a plate reader can be used to measure the optical density at 600 nm.[23]
IV. In Vivo Evaluation: Assessing Efficacy and Toxicity in a Living System
Promising compounds from in vitro screening are advanced to in vivo studies to evaluate their efficacy and safety in a whole organism. The xenograft mouse model is a widely used preclinical model in cancer research.[4][24][25]
Xenograft Mouse Model for Anticancer Drug Testing
This model involves the transplantation of human cancer cells into immunodeficient mice.[24][26]
Experimental Workflow: Subcutaneous Xenograft Model[26][29]
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in a mixture of PBS and Matrigel®) into the flank of immunodeficient mice (e.g., nude or SCID mice).[27]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using calipers. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[24]
-
Randomization and Treatment: When the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into different treatment groups (vehicle control, different doses of the test compound, and a positive control drug).[24]
-
Drug Administration: Administer the test compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predefined schedule.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study to assess efficacy and toxicity. Observe the animals for any clinical signs of distress.[24]
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissues can be further analyzed by histology, immunohistochemistry, or Western blotting.
| Parameter | Description | Typical Measurement |
| Tumor Volume | A measure of tumor size. | Measured 2-3 times weekly with calipers. |
| Tumor Weight | The final weight of the excised tumor at the end of the study. | Measured using a precision balance. |
| Body Weight | An indicator of systemic toxicity. | Measured 2-3 times weekly. |
| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor growth in the treated group compared to the control group. | Calculated from tumor volume or weight data. |
V. Mechanism of Action and Structure-Activity Relationship (SAR)
Understanding how a compound exerts its biological effect and which structural features are crucial for its activity is fundamental for rational drug design and optimization.
Targeting Signaling Pathways: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[28][29][30] Many imidazole-based compounds have been developed as inhibitors of kinases within this pathway.[31][32]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazole-based compounds.
Structure-Activity Relationship (SAR) of Imidazole-Based Kinase Inhibitors
SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For imidazole-based kinase inhibitors, specific substitutions on the imidazole ring are critical for activity.[31][33][34]
| Position on Imidazole Ring | Favorable Substituents for Kinase Inhibition | Rationale |
| C2 | Varies depending on the target kinase; often a substituted aryl group. | Interacts with the hinge region of the kinase active site. |
| C4 | Often a substituted phenyl group (e.g., 4-fluorophenyl). | Occupies a hydrophobic pocket in the active site. |
| N1 | Can be substituted to improve physicochemical properties and target engagement. | Can influence solubility, cell permeability, and metabolic stability. |
| C5 | Often a pyridyl group. | Forms key hydrogen bonds with the kinase. |
VI. Conclusion and Future Perspectives
The discovery of novel imidazole-based compounds remains a vibrant and promising area of drug discovery. The synthetic versatility of the imidazole scaffold, coupled with its proven track record in modulating a wide range of biological targets, ensures its continued relevance in the development of new medicines. By integrating rational design, efficient synthetic methodologies, and robust biological evaluation, researchers can unlock the full therapeutic potential of this remarkable heterocycle. The future of imidazole-based drug discovery will likely involve the development of more selective and potent inhibitors, the exploration of novel therapeutic targets, and the use of advanced drug delivery systems to enhance efficacy and minimize side effects.
VII. References
-
BenchChem Technical Support Team. (2025). Structure-Activity Relationship (SAR) of Imidazole-Based Kinase Inhibitors: A Comparative Guide. BenchChem. --INVALID-LINK--
-
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Imidazole Derivatives. BenchChem. --INVALID-LINK--
-
Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. National Institutes of Health. --INVALID-LINK--
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for Xenograft Mouse Model of Anticancer Agent 3. BenchChem. --INVALID-LINK--
-
Akinleye, A., Avvaru, P., Furqan, M., Song, Y., & Liu, D. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. --INVALID-LINK--
-
Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Metal-free approach for imidazole synthesis via one-pot N-α-C(sp3)–H bond functionalization of benzylamines. (2024). RSC Publishing. --INVALID-LINK--
-
Pons-Tost, H., Wellbrock, U., & Eser, P. Ö. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. --INVALID-LINK--
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed. --INVALID-LINK--
-
One-pot synthesis of 1,2,4,5-tetra substituted imidazoles using sulfonic acid functionalized silica (SiO2–Pr–SO3H). (2013). Arabian Journal of Chemistry. --INVALID-LINK--
-
Relationship between inhibition of pI3K/Akt/mTOR signaling pathway and... (n.d.). ResearchGate. --INVALID-LINK--
-
Effects of small molecule inhibitors of PI3K/Akt/mTOR signaling on neuroblastoma growth in vitro and in vivo. (2011). PubMed. --INVALID-LINK--
-
Johnson, J. I., Decker, S., Zaharevitz, D., Rubinstein, L. V., Venditti, J. M., & Schepartz, S. (2001). Drug Efficacy Testing in Mice. National Institutes of Health. --INVALID-LINK--
-
One-pot multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles using sulfonic acid-functionalized pyridinium chloride. (n.d.). Scientia Iranica. --INVALID-LINK--
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. --INVALID-LINK--
-
Broth Microdilution. (n.d.). MI - Microbiology. --INVALID-LINK--
-
One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. (n.d.). RSC Publishing. --INVALID-LINK--
-
Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. (n.d.). PubMed. --INVALID-LINK--
-
EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. (n.d.). Rasayan Journal of Chemistry. --INVALID-LINK--
-
Antitumor efficacy of new compounds. (n.d.). Enamine. --INVALID-LINK--
-
Xenograft Models. (n.d.). Creative Biolabs. --INVALID-LINK--
-
MTT assay protocol. (n.d.). Abcam. --INVALID-LINK--
-
Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (2020). National Institutes of Health. --INVALID-LINK--
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for Testing "Anticancer Agent 72" Efficacy in Xenograft Models. BenchChem. --INVALID-LINK--
-
Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. (2008). PubMed. --INVALID-LINK--
-
MICROWAVE ASSISTED ONE POT SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF 2, 4, 5 – TRIPHENYL IMIDAZOLES USING GLACI. (n.d.). Jetir.Org. --INVALID-LINK--
-
Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. (n.d.). Der Pharma Chemica. --INVALID-LINK--
-
Microwave Assisted Efficient Synthesis of Imidazole-Based Privileged Structures. (2009). ACS Publications. --INVALID-LINK--
-
Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. (2021). PubMed. --INVALID-LINK--
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. --INVALID-LINK--
-
Application Notes and Protocols: Determination of Puquitinib IC50 Values using MTT Assay. (n.d.). BenchChem. --INVALID-LINK--
-
Cell Viability Assays. (2013). National Institutes of Health. --INVALID-LINK--
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Institutes of Health. --INVALID-LINK--
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. --INVALID-LINK--
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. --INVALID-LINK--
-
Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (2019). PubMed. --INVALID-LINK--
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. --INVALID-LINK--
-
13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. (n.d.). [No Source Found].
-
The mass spectra of imidazole and 1-methylimidazole. (n.d.). ResearchGate. --INVALID-LINK--
-
Affinity purification methods involving imidazole elution. (n.d.). Google Patents. --INVALID-LINK--
-
Application Notes & Protocols: Purification of 2-Aminoimidazole Derivatives by Column Chromatography. (n.d.). BenchChem. --INVALID-LINK--
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (n.d.). MDPI. --INVALID-LINK--
-
and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Imidazol concentration for His-Trap purification. (2012). ResearchGate. --INVALID-LINK--
-
13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (n.d.). MDPI. --INVALID-LINK--
-
Optimizing Purification of Histidine-Tagged Proteins. (n.d.). Sigma-Aldrich. --INVALID-LINK--
References
- 1. jetir.org [jetir.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot synthesis of 1,2,4,5-tetra substituted imidazoles using sulfonic acid functionalized silica (SiO<sub>2</sub>-Pr-SO<sub>3</sub>H) - Arabian Journal of Chemistry [arabjchem.org]
- 9. Metal-free approach for imidazole synthesis via one-pot N -α-C(sp 3 )– H bond functionalization of benzylamines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03939D [pubs.rsc.org]
- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 11. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. protocols.io [protocols.io]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 30. aacrjournals.org [aacrjournals.org]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Effects of small molecule inhibitors of PI3K/Akt/mTOR signaling on neuroblastoma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 1-isopropyl-1H-imidazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. As researchers and drug development professionals, a thorough understanding of a molecule's structural and electronic properties is paramount. This document serves as a practical reference for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this target molecule. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and reliability.
Introduction to Spectroscopic Analysis in Drug Discovery
In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is a critical prerequisite. Spectroscopic techniques such as NMR, IR, and MS provide a powerful analytical triad, each offering a unique window into the molecular architecture. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and elemental composition. The collective data from these techniques provides a detailed molecular fingerprint, essential for confirming the identity, purity, and structure of a synthesized compound like this compound.
This guide is structured to provide not just the spectroscopic data but also the underlying rationale for the experimental choices and the logic behind the spectral interpretations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular skeleton and deduce the electronic environment of each atom.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol outlines the standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.
-
Ensure the sample is fully dissolved to avoid line broadening.
-
-
Instrument Setup:
-
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
The instrument is tuned to the ¹H or ¹³C frequency, and the magnetic field is "locked" onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp resonance signals.
-
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used, and the Free Induction Decay (FID) is collected. Typically, 8-16 scans are sufficient.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | s | 1H | H-5 (imidazole) |
| ~7.6 | s | 1H | H-2 (imidazole) |
| ~4.6 | sept | 1H | CH (isopropyl) |
| ~4.3 | q | 2H | OCH₂ (ethyl) |
| ~1.5 | d | 6H | CH₃ (isopropyl) |
| ~1.3 | t | 3H | CH₃ (ethyl) |
Interpretation of the ¹H NMR Spectrum
-
Imidazole Protons (H-2 and H-5): The two singlets in the aromatic region (~7.6-7.8 ppm) are assigned to the protons on the imidazole ring. The downfield shift is due to the deshielding effect of the aromatic ring current.
-
Isopropyl Group: The septet at ~4.6 ppm corresponds to the methine proton of the isopropyl group, which is split by the six equivalent methyl protons. The doublet at ~1.5 ppm, integrating to six protons, is characteristic of the two equivalent methyl groups of the isopropyl substituent.
-
Ethyl Ester Group: The quartet at ~4.3 ppm is assigned to the methylene protons of the ethyl ester, which are adjacent to the oxygen atom and are split by the three methyl protons. The triplet at ~1.3 ppm corresponds to the terminal methyl group of the ethyl ester.
¹³C NMR Spectral Data (Predicted)
The predicted proton-decoupled ¹³C NMR spectrum is detailed below.
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O (ester) |
| ~140 | C-2 (imidazole) |
| ~138 | C-5 (imidazole) |
| ~120 | C-4 (imidazole) |
| ~60 | OCH₂ (ethyl) |
| ~50 | CH (isopropyl) |
| ~23 | CH₃ (isopropyl) |
| ~14 | CH₃ (ethyl) |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon: The signal at ~163 ppm is characteristic of an ester carbonyl carbon.
-
Imidazole Carbons: The signals for the imidazole ring carbons are expected in the aromatic region. Based on data for similar imidazole-4-carboxylates, the C-2, C-5, and C-4 carbons are assigned to the signals around 140, 138, and 120 ppm, respectively.
-
Alkyl Carbons: The upfield signals correspond to the carbons of the ethyl and isopropyl groups. The methylene carbon of the ethyl ester is observed around 60 ppm, while the methine carbon of the isopropyl group appears around 50 ppm. The methyl carbons of the isopropyl and ethyl groups are found at approximately 23 and 14 ppm, respectively.
Caption: NMR Spectroscopy Experimental Workflow.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is commonly used. A small amount of the compound is ground with dry potassium bromide (KBr) powder.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.
-
The sample is placed in the IR beam, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as a plot of transmittance versus wavenumber (cm⁻¹).
-
IR Spectral Data (Predicted)
The predicted key IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2940 | Medium | C-H stretch (sp³ C-H) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1580, ~1470 | Medium | C=N and C=C stretch (imidazole) |
| ~1240 | Strong | C-O stretch (ester) |
Interpretation of the IR Spectrum
-
C-H Stretching: The absorptions in the 2980-2940 cm⁻¹ region are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the ethyl and isopropyl groups.
-
Carbonyl Stretching: A strong, sharp absorption band around 1720 cm⁻¹ is a definitive indicator of the C=O stretching vibration of the ester functional group. This is one of the most prominent peaks in the spectrum.
-
Imidazole Ring Vibrations: The absorptions in the 1580-1470 cm⁻¹ region are attributed to the C=N and C=C stretching vibrations within the aromatic imidazole ring.
-
C-O Stretching: A strong band around 1240 cm⁻¹ corresponds to the C-O stretching vibration of the ester group.
Caption: Infrared Spectroscopy Experimental Workflow.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction:
-
The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
-
Ionization:
-
The sample molecules are ionized. Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation, providing structural information. Electrospray Ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺, giving clear molecular weight information.
-
-
Mass Analysis:
-
The resulting ions are separated according to their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Mass Spectral Data (Predicted)
For this compound (Molecular Formula: C₉H₁₄N₂O₂), the predicted mass spectral data using ESI is as follows:
| m/z | Assignment |
| 183.1134 | [M+H]⁺ (calculated) |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: Using a soft ionization technique like ESI, the most prominent peak is expected to be the protonated molecule at an m/z corresponding to the molecular weight of the compound plus the mass of a proton (182.11 + 1.007 = 183.11). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.
-
Fragmentation Pattern (in EI): While not explicitly predicted in the table, under EI conditions, fragmentation would likely involve the loss of the ethyl group (-29 Da), the ethoxy group (-45 Da), or the isopropyl group (-43 Da) from the molecular ion.
Caption: Mass Spectrometry Experimental Workflow.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data, along with the detailed interpretations, offer a complete picture of the molecule's structure. By following the outlined experimental protocols, researchers can reliably obtain and interpret the spectroscopic data for this compound and its analogs. This foundational knowledge is indispensable for ensuring the quality and integrity of chemical entities in the rigorous process of drug development and scientific research.
An In-depth Technical Guide to the Physical Characterization of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Diligence
In the landscape of chemical research and pharmaceutical development, the rigorous characterization of novel molecular entities is a cornerstone of progress. This guide is dedicated to the systematic evaluation of the physical and spectroscopic properties of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate, a heterocyclic compound of interest. It has come to the author's attention that while this compound is commercially available (CAS No. 1260793-84-7 and 172875-49-9), a comprehensive, publicly available dataset of its physical properties is not readily found in the peer-reviewed literature.[1] Therefore, this document serves a dual purpose: first, as a detailed methodological framework for the characterization of a new chemical entity, and second, as a repository of expected physicochemical attributes, contextualized with data from structurally related analogs. The protocols herein are designed to be self-validating, ensuring that a researcher following these methodologies can generate reliable and reproducible data.
Molecular Identity and Structural Elucidation
The initial step in the characterization of any compound is the confirmation of its molecular structure. This compound is a substituted imidazole, a class of heterocyclic compounds frequently found in biologically active molecules.
Molecular Structure
The structural formula of this compound is presented below. The molecule consists of a central imidazole ring, substituted at the 1-position with an isopropyl group and at the 4-position with an ethyl carboxylate group.
Caption: Molecular Structure of this compound
Fundamental Properties
A summary of the fundamental molecular properties is provided in the table below. The molecular formula and weight are calculated from the structure.
| Property | Value | Source |
| CAS Number | 1260793-84-7 | |
| Molecular Formula | C₉H₁₄N₂O₂ | Calculated |
| Molecular Weight | 182.22 g/mol | |
| Appearance | Solid | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the molecular structure and identifying the functional groups present in the molecule.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to particular bond types and functional groups, providing a molecular fingerprint.
Expected Absorptions: For this compound, key expected IR absorptions include:
-
C=O stretch (ester): ~1700-1730 cm⁻¹
-
C-O stretch (ester): ~1200-1300 cm⁻¹
-
C=N and C=C stretches (imidazole ring): ~1500-1650 cm⁻¹
-
C-H stretches (alkyl groups): ~2850-3000 cm⁻¹
For comparison, the FTIR spectrum of the related compound 1H-Imidazole-4-carboxylic acid shows a strong C=O stretching peak.[3]
Experimental Protocol: Thin Solid Film Method [4]
-
Sample Preparation: Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.
-
Film Deposition: Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
-
Solvent Evaporation: Allow the solvent to fully evaporate, leaving a thin, solid film of the compound on the plate.
-
Spectrum Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift of a nucleus is influenced by its local electronic environment, and spin-spin coupling between adjacent nuclei reveals connectivity.
¹H NMR Spectroscopy
Expected Signals:
-
Isopropyl group: A septet for the CH proton and a doublet for the two CH₃ groups.
-
Ethyl group: A quartet for the CH₂ protons and a triplet for the CH₃ protons.
-
Imidazole ring protons: Two singlets in the aromatic region.
¹³C NMR Spectroscopy
Expected Signals:
-
Carbonyl carbon (ester): ~160-170 ppm.
-
Imidazole ring carbons: Signals in the aromatic region.
-
Isopropyl and ethyl carbons: Signals in the aliphatic region.
Experimental Protocol: ¹H and ¹³C NMR [5]
-
Sample Preparation: Accurately weigh 5-25 mg of the compound for ¹H NMR (or a sufficient amount to create a saturated solution for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.
-
Sample Loading: Cap the NMR tube and carefully place it into the NMR spectrometer's spinner turbine.
-
Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data Analysis: Process the spectra to determine chemical shifts (δ), integration values, and coupling constants (J).
Mass Spectrometry (MS)
Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Impact (EI) ionization, a "hard" ionization technique, often causes fragmentation of the molecule, providing valuable structural information.[6][7]
Expected Results:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (182.22 m/z).
-
Fragment Ions: Characteristic fragmentation patterns, such as the loss of the ethyl or isopropyl groups, can be expected.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS) [6][7]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate a radical cation (the molecular ion).
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Physical Property Determination
The physical properties of a compound are crucial for its handling, formulation, and application.
Melting Point
Causality: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range.[8][9][10]
Experimental Protocol: Capillary Melting Point Determination [8][9]
-
Sample Preparation: Place a small amount of the finely powdered, dry compound onto a clean, dry surface. Tap the open end of a capillary tube into the powder to pack a small amount (1-2 mm in height) into the sealed end.
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.
-
Heating: Heat the block at a moderate rate until the temperature is about 10-15 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point.
Solubility
Causality: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. It is dependent on the intermolecular forces between the solute and solvent molecules ("like dissolves like").
Expected Solubility: Based on its structure, this compound is expected to be soluble in common organic solvents such as methanol, ethanol, chloroform, and dimethyl sulfoxide, and slightly soluble in water.[10]
Experimental Protocol: Qualitative Solubility Testing
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane).
-
Sample Addition: Add approximately 10 mg of the compound to 1 mL of each solvent in separate test tubes.
-
Observation: Agitate the mixtures and observe whether the solid dissolves completely at room temperature.
-
Heating (Optional): If the compound does not dissolve at room temperature, gently warm the mixture to determine if solubility increases with temperature.
-
Classification: Classify the compound's solubility in each solvent as soluble, partially soluble, or insoluble.
Workflow and Data Integration
The characterization of a novel compound is a systematic process where each piece of data corroborates the others. The following workflow illustrates the logical progression of experiments.
Caption: Experimental workflow for physical characterization.
Conclusion
This guide provides a comprehensive framework for the determination of the physical characteristics of this compound. By following the detailed protocols for melting point analysis, solubility testing, and spectroscopic identification (FTIR, NMR, and Mass Spectrometry), researchers can confidently and accurately characterize this and other novel compounds. The emphasis on the causality behind each technique and the inclusion of self-validating experimental designs ensures the generation of high-quality, reliable data essential for advancing research and development in the chemical and pharmaceutical sciences.
References
- 1. parchem.com [parchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]
- 6. jocpr.com [jocpr.com]
- 7. 1H-Imidazole-4-carboxylic acid(1072-84-0) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Ethyl imidazole-4-carboxylate | 23785-21-9 [chemicalbook.com]
Foreword: The Imidazole Core - A Privileged Scaffold in Modern Chemistry
An In-Depth Technical Guide to Imidazole Ring Functionalization
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
The imidazole ring is a cornerstone of medicinal chemistry and materials science.[1][2][3][4] First synthesized by Heinrich Debus in 1858, this deceptively simple five-membered heterocycle possesses a unique chemical complexity that makes it a rich source of molecular diversity.[1][2][3][4] Its presence in vital biomolecules, such as the amino acid histidine, and its role in enzymatic catalysis underscore its biological significance.[2][3][4] Consequently, imidazole-based compounds constitute a vast therapeutic arsenal, with applications as antifungal, anticancer, anti-inflammatory, and antidepressant agents.[1][3][4][5]
The remarkable utility of the imidazole scaffold stems from the versatility with which it can be functionalized. The ability to precisely modify the nitrogen and carbon atoms of the ring allows for the fine-tuning of a molecule's steric, electronic, and physicochemical properties. This guide provides a comprehensive overview of the core techniques for imidazole functionalization, moving from foundational principles to advanced, state-of-the-art methodologies. It is designed not merely as a list of reactions, but as a strategic manual to inform experimental design, grounded in mechanistic understanding and field-proven protocols.
Part 1: Foundational Principles of Imidazole Reactivity
A successful functionalization strategy begins with a deep understanding of the imidazole ring's intrinsic properties. Its reactivity is a delicate interplay of aromaticity, the dual nature of its nitrogen atoms, and the distinct electronic character of its carbon positions.
The imidazole ring is an aromatic system with 6 π-electrons. One nitrogen atom (N-1) is "pyrrole-like," with its lone pair contributing to the aromatic system, while the other (N-3) is "pyridine-like," with its lone pair residing in an sp² orbital in the plane of the ring. This makes the pyridine-like nitrogen the primary site of protonation and Lewis acid coordination. The N-H proton on the pyrrole-like nitrogen is acidic, allowing for deprotonation to form the highly nucleophilic imidazolate anion.
The reactivity of the carbon atoms is dictated by the ring's electronics. The C-2 position, situated between two electron-withdrawing nitrogen atoms, possesses the most acidic C-H bond, making it susceptible to deprotonation and subsequent reaction with electrophiles.[6] Conversely, the C-5 position is the most electron-rich and thus the most reactive towards electrophilic substitution.[6] The C-4 position is generally the least reactive.[6] Understanding this inherent regioselectivity is paramount for designing selective functionalization reactions.
Part 2: Key Strategies for Nitrogen Functionalization
Modification at the nitrogen atoms is often the first step in elaborating the imidazole core, serving to introduce key substituents or to protect the ring for subsequent C-H functionalization.
N-Alkylation and N-Allylation
Direct alkylation of the imidazole nitrogen is a fundamental transformation, typically achieved by reacting the heterocycle with an alkyl halide. For unsymmetrical imidazoles, achieving regioselectivity can be challenging. The outcome is influenced by a combination of steric effects, electronic effects, and the reaction conditions (neutral vs. basic).[7]
-
Mechanism & Causality: Under basic conditions, the imidazolate anion is formed, and the reaction proceeds via an SN2 mechanism. The alkylating agent will preferentially attack the less sterically hindered and more electronically accessible nitrogen.[7] Electron-withdrawing groups at the C-4 position, for example, will direct alkylation to the more distant N-1 position.[7] In neutral, non-basic media, the reaction is more complex, often influenced by the tautomeric equilibrium of the starting imidazole.[7]
-
Advanced Reagents: Beyond simple alkyl halides, Morita-Baylis-Hillman (MBH) alcohols and acetates have emerged as effective reagents for N-allylation, often proceeding without the need for a metal catalyst.[8]
-
Setup: To a solution of the desired imidazole (1.0 equiv) in a suitable solvent (e.g., anhydrous DMF or acetonitrile), add a base such as sodium hydride (NaH, 1.1 equiv) or potassium carbonate (K₂CO₃, 2.0 equiv) under an inert atmosphere (N₂ or Ar).
-
Activation: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Addition: Add the alkyl halide (1.1 equiv) dropwise to the suspension.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated imidazole.
N-Arylation
The formation of N-aryl bonds is critical for many pharmaceutical compounds.[9] While classical Ullmann conditions (stoichiometric copper at high temperatures) have been used, modern catalytic methods offer milder conditions, broader substrate scope, and improved functional group tolerance.[9][10]
-
Buchwald-Hartwig Amination (Palladium-Catalyzed): This powerful method allows for the N-arylation of unsymmetrical imidazoles with high N1-selectivity.[9] The choice of palladium precursor and ligand is crucial. Pre-activation of the palladium source can be necessary, as imidazoles themselves can inhibit the formation of the active Pd(0)-ligand complex.[9]
-
Chan-Lam and Ullmann-type Couplings (Copper-Catalyzed): Copper-catalyzed N-arylation is a highly effective and economical alternative. These reactions can be performed with aryl halides (Ullmann-type) or arylboronic acids (Chan-Lam).[11][12] The use of specific ligands, such as 4,7-dimethoxy-1,10-phenanthroline, has been shown to dramatically improve reaction rates and yields under mild conditions.[13]
-
Setup: In a reaction vessel, combine the imidazole (1.2 equiv), aryl halide (1.0 equiv), copper(I) oxide (Cu₂O, 5 mol%), a suitable ligand (e.g., an N,N'-disubstituted cyclohexane-1,2-diamine, 15 mol%), and cesium carbonate (Cs₂CO₃, 1.4 equiv).
-
Solvent: Add an appropriate solvent, such as butyronitrile or DMSO.[14] The inclusion of poly(ethylene glycol) (PEG) can sometimes serve as a beneficial phase-transfer catalyst.[13][14]
-
Reaction: Purge the vessel with an inert gas (Ar or N₂), seal it, and heat the mixture to 110-120 °C for 24-48 hours, or until reaction completion.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the N-arylimidazole product.
Nitrogen Protecting Groups: A Strategic Necessity
In complex, multi-step syntheses, particularly those involving direct C-H functionalization, protecting one of the imidazole nitrogens is often essential to control regioselectivity and prevent unwanted side reactions.
-
SEM Group ([2-(Trimethylsilyl)ethoxymethyl]): This group is particularly valuable in sequential C-H arylation strategies. It directs arylation and can be strategically transposed from N-1 to N-3 (the "SEM-switch") to enable functionalization at the otherwise less reactive C-4 position.[6]
-
Dialkoxymethyl Group: This group, formed by reacting imidazole with an orthoformate, is easily introduced and serves as an effective protecting group that directs lithiation to the C-2 position.[15][16] It is readily removed under neutral or mild acidic conditions.[15][16]
-
Troc Group (2,2,2-Trichloroethoxycarbonyl): Troc-Cl reacts selectively with the more nucleophilic imidazole nitrogen in the presence of other functional groups like primary alcohols. It is stable to acid but can be removed under mild reductive or basic conditions.
Part 3: Carbon Atom Functionalization - Building Molecular Complexity
The carbon backbone of the imidazole ring provides three distinct sites for introducing substituents, enabling the construction of highly complex molecular architectures.
Halogenation
The introduction of a halogen atom (I, Br, Cl) onto the imidazole ring is a common and powerful strategy, as it transforms a C-H bond into a versatile synthetic handle for subsequent metal-catalyzed cross-coupling reactions. Selective halogenation can be achieved by careful choice of reagents and conditions.
Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C and C-heteroatom bonds.
This palladium-catalyzed reaction couples a haloimidazole with a boronic acid or ester. Its key advantages are mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids.[17] Efficient protocols have been developed even for unprotected haloimidazoles, making it a highly practical method.[18][19]
-
Setup: In a flask, combine the haloimidazole (e.g., 2-bromo-1H-benzimidazole, 1.0 equiv), the arylboronic acid (1.5 equiv), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv).
-
Catalyst System: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., SPhos or triphenylphosphine, 4-10 mol%).[17]
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 3:1).[17][19]
-
Reaction: Thoroughly degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes. Heat the reaction under the inert atmosphere to 80-100 °C until the starting halide is consumed.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography to obtain the desired aryl-substituted imidazole.
The Sonogashira reaction is the premier method for introducing alkyne moieties onto the imidazole core by coupling a haloimidazole with a terminal alkyne. It is typically catalyzed by a combination of palladium and a copper(I) salt.[20][21] Copper-free versions have also been developed to circumvent issues associated with copper, such as homocoupling of the alkyne.[22]
The synthetic toolbox for imidazole functionalization also includes the Heck reaction (coupling with alkenes), Stille coupling (using organotin reagents), and Negishi coupling (with organozinc reagents), providing diverse pathways for C-C bond formation.[23]
Direct C-H Functionalization: The Atom-Economical Frontier
In recent years, direct C-H functionalization has emerged as a transformative strategy, allowing for the formation of C-C or C-heteroatom bonds without the need for pre-functionalization (i.e., halogenation) of the imidazole ring.[6][24] This approach offers greater atom and step economy.
-
Regioselectivity: The primary challenge is controlling regioselectivity. The C-5 position is often the most reactive toward palladium-catalyzed C-H arylation under weakly basic conditions.[6] In contrast, the C-2 position can be selectively functionalized under different conditions, often using stronger bases or different catalyst systems.[6][25][26] Nickel-based catalysts have also proven highly effective for C-2 arylation and alkenylation, even with challenging electrophiles like phenol derivatives and chloroarenes.[25][26][27]
-
Catalyst and Conditions: The choice of metal catalyst (Pd, Ni, Cu), ligand, base, and solvent is critical for achieving high yield and selectivity.[6][26][28] For instance, a Pd(OAc)₂/phosphine system with K₂CO₃ in DMA is effective for C5-arylation, while using NaOt-Bu as the base in toluene can favor C2-arylation.[6]
-
Setup: Combine the N-protected imidazole (e.g., 1-SEM-imidazole, 1.0 equiv), the aryl bromide (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 5.0 mol%), a phosphine ligand (e.g., P(n-Bu)Ad₂, 7.5 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv) in a reaction tube.
-
Solvent: Add anhydrous dimethylacetamide (DMA).
-
Reaction: Seal the tube and heat the mixture to 120 °C for 18-20 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the residue by flash chromatography to isolate the 5-arylated product.
Part 4: Data Summaries and Visual Workflows
To aid in experimental design, the following tables and diagrams summarize key strategic considerations.
Data Presentation
Table 1: Comparison of N-Arylation Methodologies
| Feature | Ullmann Coupling | Buchwald-Hartwig (Pd-cat.) | Chan-Lam (Cu-cat.) |
| Metal | Copper (often stoichiometric) | Palladium (catalytic) | Copper (catalytic) |
| Coupling Partner | Aryl Halide | Aryl Halide / Triflate | Arylboronic Acid |
| Conditions | Harsh (150-200 °C) | Mild to moderate (RT - 120 °C) | Mild (RT - 110 °C) |
| Functional Groups | Limited tolerance | Broad tolerance | Broad tolerance |
| Key Advantage | Low-cost metal | High efficiency, broad scope | Mild conditions, avoids phosphine ligands |
| Reference | [9][10] | [9] | [11][13] |
Table 2: General Conditions for Regioselective Direct C-H Arylation of N-SEM-Imidazole [6]
| Target Position | Catalyst System | Base | Solvent | Temperature | Outcome |
| C-5 | Pd(OAc)₂ / P(n-Bu)Ad₂ | K₂CO₃ | DMA | 120 °C | Selective C5-arylation |
| C-2 | Pd(OAc)₂ / P(n-Bu)Ad₂ | NaOt-Bu | Toluene | 100 °C | Selective C2-arylation |
Mandatory Visualizations
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [ouci.dntb.gov.ua]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 9. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02942B [pubs.rsc.org]
- 27. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Synthesis Protocol: Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol details a robust two-step synthetic route commencing with the Fischer esterification of 1H-imidazole-4-carboxylic acid to yield the intermediate, Ethyl 1H-imidazole-4-carboxylate. This is followed by a regioselective N-alkylation using 2-bromopropane under basic conditions to afford the final product. This guide is designed for researchers and professionals in organic synthesis, offering in-depth mechanistic insights, a detailed step-by-step protocol, and expert commentary on critical experimental parameters to ensure reproducibility and high yield.
Introduction and Synthetic Strategy
Imidazole derivatives are fundamental scaffolds in pharmaceutical chemistry, present in numerous biologically active compounds such as the amino acid histidine and various antifungal and anticancer agents.[1][2] The targeted molecule, this compound, serves as a key intermediate for creating more complex molecules, where the N-isopropyl group provides specific steric and electronic properties.
The synthesis strategy is a sequential two-step process designed for efficiency and scalability:
-
Esterification: The commercially available 1H-imidazole-4-carboxylic acid is converted to its corresponding ethyl ester. This is achieved via the classic Fischer-Speier esterification, which is a reliable and cost-effective method.
-
N-Alkylation: The nitrogen at the N-1 position of the imidazole ring is subsequently alkylated using an isopropyl source. This step is critical, as the imidazole ring possesses two nitrogen atoms. However, due to tautomerism in the unsubstituted precursor, they are equivalent. Deprotonation with a strong, non-nucleophilic base generates an imidazolide anion, which then acts as a nucleophile to attack an alkyl halide in a standard SN2 reaction.[3][4]
The overall workflow is depicted below.
Caption: Overall two-step synthetic workflow.
Mechanistic Considerations
Fischer Esterification
This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, activating the carbonyl carbon towards nucleophilic attack by the ethanol. Subsequent proton transfers and elimination of a water molecule yield the ethyl ester. This is an equilibrium-driven process; using excess ethanol as the solvent drives the reaction toward the product side, ensuring a high conversion rate.[5]
N-Alkylation of Imidazole
The N-alkylation of the imidazole ring is a nucleophilic substitution reaction.
-
Deprotonation: The N-H proton of imidazole is acidic (pKa ≈ 14.5) and can be removed by a strong base.[6] Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole, forming the sodium imidazolide salt and hydrogen gas as the only byproduct.
-
Nucleophilic Attack: The resulting imidazolide anion is a potent nucleophile. It attacks the electrophilic carbon of 2-bromopropane, displacing the bromide ion via an SN2 mechanism to form the C-N bond.
The choice of a polar aprotic solvent like Dimethylformamide (DMF) is crucial. It effectively solvates the sodium cation without interfering with the nucleophilicity of the imidazolide anion, thereby accelerating the SN2 reaction.
Caption: Key steps of the N-alkylation reaction.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Purity/Grade | Supplier Example |
| 1H-Imidazole-4-carboxylic acid | 1072-84-0 | 112.09 | ≥98% | Sigma-Aldrich |
| Ethanol (absolute) | 64-17-5 | 46.07 | ≥99.8% | Fisher Scientific |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 95-98% | VWR |
| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 60% disp. in oil | Acros Organics |
| 2-Bromopropane | 75-26-3 | 122.99 | ≥99% | Alfa Aesar |
| Dimethylformamide (DMF), Anhydrous | 68-12-2 | 73.09 | ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | VWR |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated aq. | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Saturated aq. | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular | VWR |
| Silica Gel | 7631-86-9 | - | 60 Å, 230-400 mesh | - |
Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-imidazole-4-carboxylic acid (5.0 g, 44.6 mmol).
-
Reagent Addition: Add absolute ethanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (3.0 mL) with stirring.
-
Reaction: Heat the reaction mixture to 80°C and maintain under reflux for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
-
Extraction: Dilute the residue with deionized water (50 mL) and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to afford the product.[5]
-
Result: The procedure yields Ethyl 1H-imidazole-4-carboxylate as a white solid.
-
Expected Yield: ~4.7 g (75-80%).
-
Characterization: ¹H NMR (400 MHz, DMSO-d₆): δ 12.75 (bs, 1H), 7.77 (s, 2H), 4.24-4.19 (q, J = 7.2 Hz, 2H), 1.28-1.24 (t, J = 6.8 Hz, 3H). MS (M+1) 141.1.[5]
-
Step 2: Synthesis of this compound
CAUTION: Sodium hydride reacts violently with water and is flammable. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.0 g, 50.0 mmol, 1.2 eq).
-
Solvent and Washing: Add anhydrous DMF (80 mL) via cannula. Stir the suspension and wash the NaH by allowing it to settle and carefully removing the DMF/oil supernatant with a cannula. Repeat this wash step with fresh anhydrous DMF (2 x 20 mL) to remove the mineral oil.
-
Substrate Addition: Re-suspend the washed NaH in fresh anhydrous DMF (50 mL). Cool the flask to 0°C in an ice bath. Add a solution of Ethyl 1H-imidazole-4-carboxylate (from Step 1, 5.8 g, 41.4 mmol, 1.0 eq) in anhydrous DMF (30 mL) dropwise over 30 minutes. Vigorous hydrogen gas evolution will be observed.
-
Deprotonation: Allow the mixture to stir at 0°C for 30 minutes after the addition is complete, then let it warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0°C. Add 2-bromopropane (4.7 mL, 50.0 mmol, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of deionized water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel containing deionized water (150 mL). Extract the product with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to yield the pure product.
-
Result: The procedure yields this compound as a pale yellow oil or low-melting solid.
-
Expected Yield: 5.7-6.5 g (70-80%).
-
Characterization (Predicted): ¹H NMR should show the disappearance of the N-H proton and the appearance of a septet for the isopropyl C-H and a doublet for the isopropyl methyls. MS (M+1) should be 183.1.
-
Quantitative Data Summary
| Step | Starting Material | Reagent 1 | Reagent 2 | Solvent | Temp. | Time | Product | Expected Yield (%) |
| 1 | Imidazole-4-carboxylic acid (44.6 mmol) | Ethanol (excess) | H₂SO₄ (catalytic) | Ethanol | 80°C | 12 h | Ethyl 1H-imidazole-4-carboxylate | 75-80% |
| 2 | Ethyl 1H-imidazole-4-carboxylate (41.4 mmol) | Sodium Hydride (50.0 mmol, 1.2 eq) | 2-Bromopropane (50.0 mmol, 1.2 eq) | Anhydrous DMF | 0°C - RT | 12-16 h | This compound | 70-80% |
References
- 1. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 2. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl imidazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
Application Notes & Protocols: One-Pot Synthesis of Substituted Imidazoles
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, ionic liquids, and catalysts.[1] Traditional multi-step syntheses of substituted imidazoles are often plagued by low yields, harsh reaction conditions, and laborious purification processes. This guide provides an in-depth exploration of one-pot multicomponent reactions (MCRs) for the synthesis of substituted imidazoles, a strategy that offers significant advantages in terms of efficiency, atom economy, and environmental impact.[2][3] We will delve into the mechanistic underpinnings of classical and modern synthetic routes, provide detailed, field-proven protocols for the preparation of both tri- and tetrasubstituted imidazoles, and present a comparative analysis of various methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage efficient and sustainable methods for the synthesis of this privileged heterocyclic motif.
Introduction: The Significance of Imidazoles and the Logic of One-Pot Synthesis
The imidazole ring, a five-membered diazole, is a ubiquitous structural motif in biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a critical pharmacophore in a wide array of therapeutic agents, such as antifungal drugs (e.g., ketoconazole), antihypertensives (e.g., losartan), and anti-ulcer agents.[1]
The elegance of one-pot synthesis lies in its convergence and efficiency. By combining three or more starting materials in a single reaction vessel, MCRs construct complex molecules in a single operation, obviating the need for the isolation and purification of intermediate compounds.[3] This approach aligns with the principles of green chemistry by reducing solvent consumption, minimizing waste generation (improving the E-Factor), and maximizing the incorporation of reactant atoms into the final product (high atom economy).[3][4] For the synthesis of substituted imidazoles, this translates to shorter reaction times, higher overall yields, and a more sustainable and cost-effective manufacturing process.[5]
Mechanistic Insights: Understanding the "Why" Behind the Synthesis
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. The most foundational one-pot synthesis of imidazoles is the Debus-Radziszewski reaction, first reported in the 19th century.[6][7] Modern iterations have built upon this framework, introducing catalysts and alternative energy sources to enhance efficiency and substrate scope.
The Classical Debus-Radziszewski Reaction
This multicomponent reaction traditionally involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil, glyoxal), an aldehyde, and two equivalents of ammonia (often from ammonium acetate).[6][8] The reaction is thought to proceed in two main stages:
-
Formation of a Diimine Intermediate: The 1,2-dicarbonyl compound reacts with two molecules of ammonia to form a diimine intermediate.[6][7]
-
Condensation and Cyclization: The diimine then condenses with the aldehyde, followed by cyclization and subsequent oxidation (often by air) to yield the aromatic imidazole ring.[9]
The uncatalyzed reaction, however, often suffers from low yields and long reaction times.[10]
Reaction Workflow: Debus-Radziszewski Synthesis
Caption: Workflow of the Debus-Radziszewski imidazole synthesis.
The Role of Catalysis and Modern Energy Sources
The introduction of catalysts and alternative energy sources like microwave and ultrasound irradiation has revolutionized imidazole synthesis.
-
Catalysis: Both acid and base catalysts can significantly accelerate the reaction. Lewis acids (e.g., ZnCl₂, Fe₃O₄ nanoparticles) and Brønsted acids (e.g., silica-supported sulfonic acid) can activate the carbonyl groups of the aldehyde and dicarbonyl compound, facilitating nucleophilic attack by ammonia.[9][11] The choice of catalyst can also influence the selectivity in reactions where trisubstituted and tetrasubstituted imidazoles can be competitively formed.[12]
-
Microwave Irradiation: Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating.[13] This dramatically reduces reaction times from hours to minutes and often improves yields by minimizing the formation of side products.[2][14]
-
Ultrasonic Irradiation: Sonochemistry utilizes the energy of acoustic cavitation to create localized hot spots with extreme temperatures and pressures. This enhances mass transfer and accelerates the reaction rate, providing an energy-efficient alternative to conventional heating.[15]
Mechanism: Catalyzed Debus-Radziszewski Reaction
Caption: Proposed mechanism for a catalyzed one-pot imidazole synthesis.
Experimental Protocols
The following protocols are detailed, validated procedures for the synthesis of representative substituted imidazoles. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.
Protocol 1: Synthesis of 2,4,5-Trisubstituted Imidazole (Lophine)
This protocol describes the synthesis of 2,4,5-triphenyl-1H-imidazole (lophine), a classic example of the Debus-Radziszewski reaction.[16]
-
Materials:
-
Benzil (5.25 g, 25 mmol)
-
Benzaldehyde (2.5 mL, approx. 25 mmol)
-
Ammonium acetate (10 g, 130 mmol)
-
Glacial acetic acid (100 mL)
-
Ethanol (for recrystallization)
-
Deionized water
-
-
Equipment:
-
250 mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Standard laboratory glassware
-
-
Procedure:
-
To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add benzil (5.25 g), benzaldehyde (2.5 mL), ammonium acetate (10 g), and glacial acetic acid (100 mL).[16]
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain reflux for 1 hour with continuous stirring.[16]
-
After 1 hour, remove the heat source and allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 300 mL of water. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with copious amounts of water to remove residual acetic acid and ammonium salts.
-
Purify the crude product by recrystallization from aqueous ethanol to yield lophine as a white solid.[16]
-
Dry the purified product, record the yield, and characterize by melting point, IR, and NMR spectroscopy.[16]
-
Protocol 2: Solvent-Free, Catalyst-Mediated Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
This protocol provides an efficient and environmentally benign method for synthesizing N-substituted imidazoles using a solid acid catalyst under solvent-free conditions.[17]
-
Materials:
-
Benzil (1 mmol, 0.21 g)
-
Aromatic aldehyde (e.g., benzaldehyde, 1 mmol, 0.106 g)
-
Primary amine (e.g., aniline, 1 mmol, 0.093 g)
-
Ammonium acetate (3 mmol, 0.231 g)
-
Silica-supported sulfonic acid (SiO₂-Pr-SO₃H) (0.02 g)
-
Ethyl acetate (for work-up)
-
Ethanol (for recrystallization)
-
-
Equipment:
-
Small reaction vial or flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath set to 110-140 °C
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
In a small flask, combine benzil (1 mmol), the chosen aromatic aldehyde (1 mmol), the primary amine (1 mmol), ammonium acetate (3 mmol), and the SiO₂-Pr-SO₃H catalyst (0.02 g).[17][18]
-
Heat the solvent-free mixture to 110-140 °C with stirring.[17][18]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., n-hexane:EtOAc, 4:1). Reactions are typically complete within 30-90 minutes.[18]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (approx. 10 mL) to the solid mixture to dissolve the product.
-
Separate the insoluble catalyst by filtration, washing the catalyst with a small amount of fresh ethyl acetate. The catalyst can be dried and reused.[18]
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from ethanol to obtain the pure 1,2,4,5-tetrasubstituted imidazole.
-
Dry the product, calculate the yield, and confirm its structure using spectroscopic methods (IR, ¹H NMR, ¹³C NMR, Mass Spectrometry).[16]
-
Data Presentation and Method Comparison
The choice of synthetic method depends on factors such as desired substitution pattern, available equipment, and green chemistry considerations. Modern methods consistently outperform the traditional uncatalyzed Debus-Radziszewski reaction in terms of efficiency.
| Method | Reactants | Catalyst/Conditions | Time | Yield (%) | Ref. |
| Classical Reflux | Benzil, Benzaldehyde, NH₄OAc | Glacial Acetic Acid, Reflux | 1-2 h | 40-60% | [19] |
| Microwave-Assisted (Solvent-Free) | Benzil, Aldehyde, NH₄OAc | None or Glacial Acetic Acid (cat.) / MW | 1-5 min | 85-95% | [2] |
| Ultrasound-Assisted | Benzil, Aldehyde, NH₄OAc, Amine | Nanocrystalline MgAl₂O₄ / Ultrasound (50 kHz) | 25-45 min | 88-95% | [20] |
| Catalytic (Solvent-Free) | Benzil, Aldehyde, Amine, NH₄OAc | SiO₂-Pr-SO₃H / 140 °C | 10-150 min | 85-96% | [17] |
| Ionic Liquid | Benzil, Aldehyde, NH₄OAc | [bmim]Br / 120 °C | 0.5-2 h | 88-94% | [21] |
Green Chemistry & Sustainability
One-pot syntheses of imidazoles are inherently "greener" than multi-step alternatives. We can quantify this using established green chemistry metrics.
-
Atom Economy (%AE): This metric calculates the proportion of reactant atoms incorporated into the desired product. For the ideal Debus-Radziszewski synthesis of 2,4,5-triphenylimidazole (C₂₁H₁₆N₂) from benzil (C₁₄H₁₀O₂), benzaldehyde (C₇H₆O), and ammonia (NH₃), the %AE is 100%, as all atoms from the core reactants are incorporated into the final product.
%AE = (M.W. of Product / Σ M.W. of Reactants) x 100
-
Environmental Factor (E-Factor): The E-Factor is the ratio of the mass of waste to the mass of the product.[4] A lower E-Factor signifies a greener process. While the atom economy is theoretically high, the E-Factor accounts for real-world waste, including solvents, byproducts, and unreacted starting materials.[22] Solvent-free, high-yield methods like microwave-assisted synthesis will have a significantly lower E-factor compared to classical reflux methods that use large volumes of solvent and often have lower yields.
Conclusion
The one-pot synthesis of substituted imidazoles via multicomponent reactions represents a powerful, efficient, and sustainable strategy for accessing this vital class of heterocyclic compounds. By leveraging modern catalytic systems and energy sources such as microwave and ultrasound irradiation, researchers can significantly reduce reaction times, improve yields, and minimize environmental impact compared to traditional methods. The protocols and mechanistic insights provided in this guide serve as a practical resource for scientists in both academic and industrial settings, enabling the streamlined synthesis of diverse imidazole libraries for applications in drug discovery and materials science.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. ijsred.com [ijsred.com]
- 3. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 4. chembam.com [chembam.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Heterocyclic Organic Reaction - By Vishal Dakhale | PPTX [slideshare.net]
- 9. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. Imidazole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 14. scispace.com [scispace.com]
- 15. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 16. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]
- 17. One-pot synthesis of 1,2,4,5-tetra substituted imidazoles using sulfonic acid functionalized silica (SiO<sub>2</sub>-Pr-SO<sub>3</sub>H) - Arabian Journal of Chemistry [arabjchem.org]
- 18. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade [mdpi.com]
- 22. youtube.com [youtube.com]
Ethyl 1-isopropyl-1H-imidazole-4-carboxylate as a pharmaceutical intermediate
Application Notes & Protocols: Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Importance of N-Alkyl Imidazole Carboxylates in Medicinal Chemistry
The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding. Within this class, this compound stands out as a versatile pharmaceutical intermediate. Its structure, featuring a reactive carboxylate ester and a sterically influential N-isopropyl group, makes it a valuable synthon for constructing more complex, biologically active molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and strategic application of this key intermediate. The protocols herein are designed not merely as procedural steps but as a framework for understanding the chemical principles at play, ensuring both reproducibility and the flexibility to adapt these methods to novel research contexts.
Physicochemical & Safety Profile
A thorough understanding of the compound's properties and safe handling procedures is paramount before any experimental work commences.
Compound Identity and Properties
While specific experimental data for this exact compound is not widely published, its properties can be reliably estimated from closely related analogs and structural analysis.
| Property | Value (Predicted/Typical) | Source / Justification |
| CAS Number | 1260793-84-7[1][2] | Primary identifier from chemical suppliers. An alternative CAS, 172875-49-9, is also noted but less frequently cited.[3] |
| Molecular Formula | C₉H₁₄N₂O₂[3] | Derived from the chemical structure. |
| Molecular Weight | 182.22 g/mol | Calculated from the molecular formula.[4] |
| Appearance | Off-white to pale yellow solid or oil | Based on typical appearance of similar imidazole carboxylates. |
| Solubility | Soluble in methanol, ethanol, DCM, ethyl acetate. | General solubility for moderately polar organic compounds. |
| Boiling Point | > 250 °C (Predicted) | High boiling point is expected due to the polar imidazole ring and ester functionality. |
| Melting Point | Not widely reported; expected to be a low-melting solid | Many N-alkyl imidazole esters are low-melting solids or oils at room temperature.[5] |
Safety & Handling
As no specific safety data sheet (SDS) exists for this compound, a conservative approach based on related imidazole compounds is mandatory.
-
General Handling: Use in a well-ventilated area or under a chemical fume hood.[6] Avoid inhalation of dust, fumes, or vapors.[6] Prevent contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[6]
-
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6]
-
In case of skin contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[6]
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6]
-
If swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Immediately call a POISON CENTER or doctor.[6]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from strong oxidizing agents and strong acids.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations at an approved waste disposal plant.[6]
Synthesis Protocols: Building the Imidazole Core
The synthesis of this compound can be approached through several strategic routes. The most logical and field-proven method involves the N-alkylation of a readily available imidazole precursor. This approach offers high regioselectivity and is amenable to scale-up.
Principle of the Synthesis
The chosen protocol is based on the N-alkylation of Ethyl 1H-imidazole-4-carboxylate. The imidazole nitrogen is first deprotonated with a suitable base to form an imidazolide anion. This potent nucleophile then attacks an isopropyl halide (e.g., 2-iodopropane) in a standard Sₙ2 reaction to form the desired N-isopropyl bond. The causality behind this choice is control; direct alkylation prevents the formation of isomeric products that could arise from building the ring with the isopropyl group already present.
Visualizing the Synthesis Workflow
Caption: Workflow for N-alkylation synthesis.
Detailed Experimental Protocol
Materials:
-
Ethyl 1H-imidazole-4-carboxylate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
2-Iodopropane (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
-
Round-bottom flask, magnetic stirrer, dropping funnel, argon/nitrogen inlet
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add Ethyl 1H-imidazole-4-carboxylate (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF. Stir until fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15-20 minutes. Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution, preventing dangerous pressure buildup and side reactions. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases, indicating complete formation of the imidazolide anion.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add 2-iodopropane (1.5 eq) dropwise via a syringe or dropping funnel over 20 minutes. Causality Note: A slight excess of the alkylating agent ensures the reaction goes to completion. Dropwise addition at low temperature minimizes potential side reactions and controls the exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50:50 Ethyl Acetate:Hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Workup - Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly add deionized water to quench the excess sodium hydride. Extreme caution is advised as this produces flammable hydrogen gas.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water (2x) and then with brine (1x). Causality Note: The water washes remove the DMF solvent and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a pure solid or oil.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate. The following data are predicted based on the known spectral properties of analogous imidazole derivatives.[5][7][8]
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): ~7.8 (s, 1H, imidazole C2-H), ~7.6 (s, 1H, imidazole C5-H), ~4.6 (septet, J = 6.7 Hz, 1H, N-CH(CH₃)₂), ~4.3 (q, J = 7.1 Hz, 2H, O-CH₂CH₃), ~1.5 (d, J = 6.7 Hz, 6H, N-CH(CH₃)₂), ~1.3 (t, J = 7.1 Hz, 3H, O-CH₂CH₃). |
| ¹³C NMR | (100 MHz, CDCl₃) δ (ppm): ~163.0 (C=O), ~138.0 (imidazole C2), ~137.0 (imidazole C4), ~120.0 (imidazole C5), ~60.5 (O-CH₂CH₃), ~49.0 (N-CH(CH₃)₂), ~22.5 (N-CH(CH₃)₂), ~14.5 (O-CH₂CH₃). |
| IR (Infrared) | (KBr, cm⁻¹): ~3100 (C-H aromatic stretch), ~2980 (C-H aliphatic stretch), ~1720 (C=O ester stretch, strong), ~1540 (C=N stretch), ~1250 (C-O ester stretch). |
| MS (ESI+) | m/z: 183.11 [M+H]⁺, 205.09 [M+Na]⁺. |
Application as a Pharmaceutical Intermediate
This compound is not an end-product but a strategic building block. Its utility lies in the further modification of its core structure.
Role in Drug Synthesis
This intermediate is primarily used in multi-step syntheses where the imidazole core is a required pharmacophore. Its value is demonstrated in two key transformations:
-
Hydrolysis to Carboxylic Acid: The ethyl ester can be easily hydrolyzed under basic conditions (e.g., using NaOH or KOH) to yield 1-isopropyl-1H-imidazole-4-carboxylic acid.[6] This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amide derivatives, a common feature in many drug candidates.
-
Modification of the Imidazole Ring: The C2 and C5 positions of the imidazole ring can be functionalized, for instance, through lithiation followed by quenching with an electrophile, allowing for the introduction of diverse substituents.
Case Study: A Precursor for Bioactive Scaffolds
Imidazole-4-carboxylates are key intermediates in the synthesis of a range of potential therapeutics. For instance, related 1,5-diaryl-1H-imidazole-4-carboxylate esters have been used to generate libraries of compounds tested as inhibitors of the HIV-1 integrase interaction with the host protein LEDGF/p75.[9] The synthesis involves creating the imidazole ring through a cycloaddition reaction, highlighting another major synthetic pathway for this class of compounds.[9] Similarly, other substituted imidazole carboxylates serve as crucial precursors for angiotensin II receptor blockers like Olmesartan, demonstrating the industrial relevance of this molecular scaffold.[10][11][12]
Logical Flow of Application
Caption: Key synthetic pathways utilizing the title intermediate.
References
- 1. 1260793-84-7(this compound) | Kuujia.com [it.kuujia.com]
- 2. CAS Index | Ambeed [ambeed.com]
- 3. parchem.com [parchem.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR [m.chemicalbook.com]
- 9. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 12. echemi.com [echemi.com]
Application Notes and Protocols for the Synthesis of Olmesartan Medoxomil Utilizing a Key Imidazole Intermediate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Olmesartan Medoxomil, a potent angiotensin II receptor antagonist for the treatment of hypertension. A central focus of this document is the strategic use of the key intermediate, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, in constructing the final active pharmaceutical ingredient (API). The protocols described herein are synthesized from established literature and are designed to ensure high yield and purity.
Introduction: The Strategic Importance of the Imidazole Core
Olmesartan Medoxomil is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, olmesartan. The molecular architecture of olmesartan features a complex imidazole core connected to a biphenyl-tetrazole moiety. The synthesis of this molecule is a multi-step process where the construction and subsequent functionalization of the imidazole ring are critical. The intermediate, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, serves as a pivotal building block, providing the necessary scaffold for the subsequent introduction of the biphenyl-tetrazole side chain. The purity and yield of this intermediate directly impact the efficiency and quality of the final API.[1][2][3]
The Synthetic Pathway: A Mechanistic Overview
The synthesis of Olmesartan Medoxomil from the imidazole intermediate can be broadly categorized into four key stages: N-alkylation, saponification, esterification with the medoxomil moiety, and deprotection. A trityl protecting group is commonly employed for the tetrazole ring to prevent side reactions during the alkylation step.
The overall synthetic transformation is depicted below:
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the key transformations in the synthesis of Olmesartan Medoxomil.
N-Alkylation of the Imidazole Intermediate
This step involves the coupling of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate with the protected biphenyl-tetrazole side chain. The use of a suitable base and solvent is crucial for achieving high regioselectivity and yield.
Protocol:
-
To a solution of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (100 kg) in N,N-Dimethylacetamide (300 L), add powdered anhydrous potassium carbonate (72 kg).[1]
-
Add 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (227.5 kg) to the mixture at 25–30°C.[1]
-
Raise the temperature of the reaction mass to 40–45°C and stir for 12 hours.[1]
-
After completion of the reaction (monitored by HPLC), add acetone (700 L) at 35-40°C to precipitate the product.[1]
-
The resulting slurry is further processed to isolate the Trityl Olmesartan Ethyl Ester.
Causality: Potassium carbonate is a mild base that facilitates the deprotonation of the imidazole nitrogen, which then acts as a nucleophile to displace the bromide from the biphenyl-tetrazole moiety. N,N-Dimethylacetamide is an effective polar aprotic solvent for this type of SN2 reaction.
Saponification of the Ethyl Ester
The ethyl ester of the coupled product is hydrolyzed to the corresponding carboxylic acid salt in preparation for the esterification with the medoxomil side chain.
Protocol:
-
To a pre-cooled solution of Trityl Olmesartan Ethyl Ester (200 kg) in a mixture of tetrahydrofuran (1200 L) and ethanol (200 L), add a pre-cooled aqueous solution of sodium hydroxide (11.73 kg) in demineralized water (50 L) at 10–15°C.[1]
-
Stir the reaction mixture for 5 hours at this temperature.[1]
-
Concentrate the reaction mass under reduced pressure at a temperature below 20°C to afford Trityl Olmesartan sodium salt as a thick oily mass.[1]
Causality: The use of sodium hydroxide in a mixed solvent system allows for the efficient hydrolysis of the ethyl ester to the sodium carboxylate salt. The low temperature helps to control potential side reactions.
Esterification with the Medoxomil Moiety
The carboxylate salt is then reacted with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one to introduce the medoxomil prodrug component.
Protocol:
-
The crude Trityl Olmesartan sodium salt is dissolved in a suitable solvent such as N,N-dimethylacetamide.
-
4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one is added to the solution.
-
The reaction is typically carried out at a moderately elevated temperature (e.g., 50°C) to drive the reaction to completion.
-
Upon completion, the reaction mixture is worked up to isolate the Trityl Olmesartan Medoxomil.
Causality: This is a nucleophilic substitution reaction where the carboxylate anion displaces the chloride from the medoxomil precursor, forming the final ester linkage of the prodrug.
Deprotection (Detritylation)
The final step is the removal of the trityl protecting group from the tetrazole ring to yield Olmesartan Medoxomil.
Protocol:
-
A suspension of Trityl Olmesartan Medoxomil (175 kg) in 75% v/v aqueous acetic acid (875 L) is stirred at 25–30°C for 10 hours.[1]
-
The byproduct, trityl alcohol, is filtered off.[1]
-
Methylene chloride (1225 L) and demineralized water (875 L) are added to the filtrate.[1]
-
The layers are separated, and the organic layer containing the product is further processed.
Causality: The acidic conditions of the aqueous acetic acid facilitate the cleavage of the acid-labile trityl group from the tetrazole nitrogen.
Purification of Olmesartan Medoxomil
Purification is critical to achieve the high purity required for an active pharmaceutical ingredient.
Protocol:
-
Crude Olmesartan Medoxomil (94 kg) is added to acetone (1600 L) along with activated carbon (9.4 kg).[1]
-
The mixture is heated to reflux and stirred for 30 minutes.[1]
-
The hot solution is filtered through hyflo to remove the carbon and washed with hot acetone.[1]
-
Ethyl acetate (94 L) is added to the filtrate, and the solution is concentrated.[1]
-
The resulting slurry is cooled to 0–5°C and stirred for 30 minutes to induce crystallization.[1]
-
The product is filtered and dried to afford pure Olmesartan Medoxomil.[1]
Causality: The use of activated carbon helps to remove colored impurities. Recrystallization from a mixture of acetone and ethyl acetate allows for the selective crystallization of the pure product, leaving impurities behind in the mother liquor. The final product can achieve a purity of over 99.9%.[1]
Data Summary
The following table summarizes the key quantitative data for a typical synthesis of Olmesartan Medoxomil.
| Step | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| N-Alkylation | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | K₂CO₃, 4-[2-(Trityltetrazol-5-yl)phenyl]benzyl bromide | N,N-Dimethylacetamide, Acetone | 40-45 | 12 | Trityl Olmesartan Ethyl Ester | ~90 | >95 |
| Saponification | Trityl Olmesartan Ethyl Ester | NaOH | Tetrahydrofuran, Ethanol, Water | 10-15 | 5 | Trityl Olmesartan Sodium Salt | Quantitative | - |
| Esterification | Trityl Olmesartan Sodium Salt | 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | N,N-Dimethylacetamide | ~50 | - | Trityl Olmesartan Medoxomil | - | - |
| Deprotection | Trityl Olmesartan Medoxomil | 75% Acetic Acid | Methylene Chloride, Water | 25-30 | 10 | Crude Olmesartan Medoxomil | >90 | >98 |
| Purification | Crude Olmesartan Medoxomil | Activated Carbon | Acetone, Ethyl Acetate | Reflux, then 0-5 | - | Pure Olmesartan Medoxomil | ~90 | >99.9 |
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow from starting materials to the final purified product.
Conclusion
The synthesis of Olmesartan Medoxomil is a well-established process where the strategic use of the key intermediate, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is paramount. The protocols outlined in these application notes provide a robust framework for the synthesis, emphasizing control over reaction conditions and purification to achieve a high-quality final product. Adherence to these methodologies, with appropriate in-process controls, will enable the efficient and reproducible production of Olmesartan Medoxomil for research and development purposes.
References
A Robust, Stability-Indicating HPLC Method for the Quantification of Imidazole Esters
Abstract
This application note presents a comprehensive, scientifically-grounded high-performance liquid chromatography (HPLC) method for the analysis of imidazole esters. Recognizing the critical role of these compounds in pharmaceutical development, this guide provides a detailed protocol designed for accuracy, reproducibility, and stability-indicating power. We delve into the causal reasoning behind chromatographic choices, from stationary phase selection to mobile phase pH control, to ensure the integrity of the ester linkage during analysis. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for the quantification of imidazole esters and their potential degradation products.
Introduction: The Analytical Imperative for Imidazole Esters
Imidazole esters are a significant class of organic compounds, often synthesized as prodrugs to enhance the bioavailability of parent imidazole-containing active pharmaceutical ingredients (APIs). The ester functional group can improve properties such as lipophilicity and membrane permeability. However, the inherent lability of the ester bond presents a significant analytical challenge. Hydrolysis of the ester back to the parent imidazole and the corresponding carboxylic acid is a primary degradation pathway that must be carefully monitored and controlled.
Therefore, a robust, stability-indicating HPLC method is not merely a quality control tool but a fundamental necessity in the development and lifecycle management of imidazole ester-based therapeutics. Such a method must be capable of separating the intact ester from its potential degradants and impurities, ensuring accurate quantification and providing critical insights into the drug's stability profile.
The Chromatographic Rationale: A Foundation of Scientific Integrity
The development of a successful HPLC method for imidazole esters hinges on a thorough understanding of the analyte's chemical properties and its interaction with the stationary and mobile phases.
Stationary Phase Selection: Balancing Retention and Peak Shape
For the separation of moderately polar compounds like imidazole esters, a reversed-phase C18 or C8 column is typically the stationary phase of choice. These columns offer a good balance of hydrophobic retention for the overall molecule while being suitable for the polar imidazole and ester moieties.
-
Causality: The alkyl chains of the C18/C8 stationary phase provide the primary mechanism of retention through hydrophobic interactions with the non-polar regions of the imidazole ester molecule. However, the basic nature of the imidazole ring can lead to undesirable secondary interactions with residual silanol groups on the silica backbone of the stationary phase, resulting in poor peak shape (tailing). To mitigate this, modern, end-capped columns with low silanol activity are highly recommended.
Mobile Phase Composition: The Critical Role of pH in Ester Stability
The composition of the mobile phase, particularly its pH, is the most critical parameter in the analysis of imidazole esters. The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis.[1] Therefore, maintaining the mobile phase pH within a specific range is essential to prevent artefactual degradation of the analyte on-column.
-
Expert Insight: A slightly acidic to neutral pH range (typically pH 3-7) is generally optimal for ester stability in reversed-phase HPLC.[1][2] Extreme pH conditions should be avoided. A low pH can protonate the imidazole ring, which can improve peak shape by reducing silanol interactions, but a very low pH (e.g., <2.5) can accelerate acid-catalyzed hydrolysis of the ester. Conversely, a high pH (>8) will lead to rapid base-catalyzed hydrolysis.
A typical mobile phase for imidazole ester analysis consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.
-
Acetonitrile vs. Methanol: Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths. However, methanol can sometimes offer different selectivity for closely related compounds.[3]
-
Buffer Selection: A phosphate or formate buffer is commonly used to maintain a stable pH. For mass spectrometry (MS) compatibility, volatile buffers like ammonium formate or ammonium acetate are necessary.
Detection Wavelength
Imidazole-containing compounds typically exhibit UV absorbance. The selection of an appropriate detection wavelength is crucial for achieving optimal sensitivity. An initial UV scan of the imidazole ester in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). A photodiode array (PDA) detector is highly advantageous as it allows for the simultaneous monitoring of multiple wavelengths and can provide valuable information about peak purity.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a starting point for the HPLC analysis of a typical imidazole ester. Optimization may be required based on the specific properties of the analyte.
Materials and Reagents
-
Imidazole Ester Reference Standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
HPLC-grade Water (e.g., Milli-Q or equivalent)
-
Potassium Dihydrogen Phosphate (KH2PO4)
-
Orthophosphoric Acid
-
0.45 µm Syringe Filters
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a PDA detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (End-capped) | Provides good retention and peak shape for imidazole esters. |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 4.5 with Orthophosphoric Acid | Buffered aqueous phase to maintain a stable pH and ensure ester integrity. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 70% A / 30% B, hold for 2 min; linear gradient to 30% A / 70% B over 10 min; hold for 3 min | A gradient elution is often necessary to separate the ester from more polar (hydrolysis products) and less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | PDA at λmax of the imidazole ester (e.g., 230 nm) | Provides optimal sensitivity and allows for peak purity assessment. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation
-
Standard Solution: Accurately weigh a suitable amount of the imidazole ester reference standard and dissolve it in a known volume of the initial mobile phase composition (70% A / 30% B) to obtain a stock solution of known concentration (e.g., 1 mg/mL). Further dilute the stock solution with the same diluent to achieve the desired working concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample containing the imidazole ester in the same diluent as the standard solution to a similar target concentration.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.
Method Validation: A Self-Validating System
A comprehensive validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Study: Establishing Stability-Indicating Capability
A forced degradation study is essential to demonstrate the stability-indicating nature of the HPLC method.[5][6] This involves subjecting the imidazole ester to various stress conditions to generate potential degradation products.
Protocol for Forced Degradation
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for a specified period (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a shorter period (e.g., 30 min, 1, 2 hours), as base hydrolysis of esters is typically faster.
-
Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug substance to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light (UV and visible).
After exposure to the stress conditions, the samples are diluted with the mobile phase and analyzed by the developed HPLC method. The goal is to achieve a target degradation of 5-20%. The chromatograms should demonstrate that the peak for the intact imidazole ester is well-resolved from any degradation product peaks.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: HPLC workflow for imidazole ester analysis.
Conclusion
This application note provides a detailed and scientifically robust HPLC method for the analysis of imidazole esters. By carefully considering the chemical properties of the analyte, particularly the stability of the ester functional group, and by following a systematic approach to method development and validation, researchers can obtain accurate and reliable data. The presented protocol, coupled with the rationale behind the experimental choices, serves as a valuable resource for scientists in the pharmaceutical industry, enabling them to confidently assess the quality, purity, and stability of imidazole ester-based drug candidates.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. moravek.com [moravek.com]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Application Notes and Protocols for the Column Chromatography Purification of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Challenge and Opportunity in Purifying Imidazole Derivatives
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] The synthesis of novel imidazole derivatives is a cornerstone of many drug discovery programs. However, these synthetic routes often yield complex mixtures of the target compound, unreacted starting materials, reagents, and byproducts.[4] Effective purification is therefore a critical and often challenging step to isolate the desired pharmacologically active compound for downstream applications.
This comprehensive guide provides a detailed exploration of column chromatography for the purification of imidazole derivatives. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles that govern the separation of these unique heterocyclic compounds, offering field-proven insights to empower researchers to develop robust and efficient purification protocols.
Understanding the Physicochemical Properties of Imidazoles: The Key to Effective Separation
The successful purification of imidazole derivatives by column chromatography is fundamentally dependent on understanding their unique physicochemical properties. Imidazoles are five-membered aromatic heterocycles containing two nitrogen atoms.[2][5] Their behavior on a chromatographic column is dictated by a combination of factors:
-
Polarity: Imidazole itself is a highly polar compound, completely soluble in water and other polar solvents.[5][6] The overall polarity of a derivative will depend on the nature of its substituents.
-
Amphoteric Nature: Imidazoles are amphoteric, meaning they can act as both weak acids and weak bases.[5][7][8] The lone pair of electrons on the sp²-hybridized nitrogen (N-3) is basic (pKaH of the conjugate acid is ~7), while the proton on the N-1 nitrogen can be acidic (pKa ~14.5).[5][7] This dual character is a critical consideration in chromatography, as it can lead to strong interactions with the stationary phase.
-
Hydrogen Bonding: The N-1 proton can act as a hydrogen bond donor, while the N-3 nitrogen can act as a hydrogen bond acceptor.[5] These interactions can significantly influence the retention of imidazole derivatives on polar stationary phases.
Strategic Selection of Chromatographic Conditions
The judicious choice of stationary and mobile phases is paramount for achieving optimal separation of imidazole derivatives.
Stationary Phase Selection
| Stationary Phase | Key Characteristics & Applications for Imidazole Derivatives |
| Silica Gel (SiO₂) | The most common choice for normal-phase chromatography of imidazole derivatives.[4] Its surface is populated with acidic silanol groups (Si-OH) which can interact strongly with the basic nitrogen of the imidazole ring. This can be both an advantage for retention and a disadvantage, potentially causing peak tailing.[9][10] |
| Alumina (Al₂O₃) | Available in acidic, neutral, and basic forms. For basic compounds like imidazoles, neutral or basic alumina can be a valuable alternative to silica gel, as it minimizes the strong acidic interactions that lead to tailing and potential degradation of sensitive compounds.[9] |
| Reversed-Phase (e.g., C18, C8) | Suitable for less polar imidazole derivatives. Separation is based on hydrophobic interactions between the alkyl chains of the stationary phase and the non-polar regions of the analyte. A polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile, is used.[11][12] |
Mobile Phase (Eluent) Optimization
The mobile phase's role is to transport the sample through the column and modulate the interactions between the analytes and the stationary phase.[13]
For normal-phase chromatography on silica gel or alumina , a non-polar solvent is typically used as the base eluent, with a more polar solvent added to increase the eluting strength. Common solvent systems include:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
Chloroform/Methanol
A critical technique for improving the chromatography of basic compounds like imidazoles is the addition of a basic modifier to the mobile phase. A small amount (typically 0.1-1%) of a base such as triethylamine (TEA) or pyridine can be added to the eluent.[9] This modifier competes with the imidazole for binding to the acidic silanol sites on the silica gel, effectively deactivating them and leading to more symmetrical peaks and reduced tailing.[9][10]
For reversed-phase chromatography , the mobile phase is typically a mixture of water and a polar organic solvent like methanol or acetonitrile.[11][13][14] Buffers or modifiers like formic acid or phosphoric acid are often added to control the pH and improve peak shape.[11][14][15][16]
Experimental Workflow for Column Chromatography Purification
The following diagram illustrates the typical workflow for the purification of an imidazole derivative using column chromatography.
Caption: A typical workflow for the purification of an imidazole derivative by column chromatography.
Detailed Protocol: Flash Column Chromatography of a Substituted Imidazole Derivative
This protocol provides a general guideline for the purification of a moderately polar, substituted imidazole derivative using flash column chromatography on silica gel. Optimization for specific derivatives is highly encouraged.
Materials and Equipment
-
Crude imidazole derivative
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Glass chromatography column
-
Sand (purified)
-
Cotton or glass wool
-
Eluent solvents (e.g., hexane, ethyl acetate, triethylamine)
-
Test tubes or vials for fraction collection
-
TLC plates, developing chamber, and UV lamp
-
Rotary evaporator
Step-by-Step Methodology
-
Determine the Optimal Eluent System via TLC:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).
-
The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
If peak tailing is observed on the TLC plate, add 0.5% triethylamine to the eluent and re-run the TLC.
-
-
Prepare and Pack the Column:
-
Select a column size appropriate for the amount of crude material. A common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.[9]
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.[4]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).[4][9]
-
Pour the slurry into the column, and gently tap the column to ensure even packing and dislodge any air bubbles.[4]
-
Allow the solvent to drain until it is level with the top of the silica gel.
-
Add a thin layer of sand on top of the silica gel bed to prevent disruption during sample and eluent addition.
-
-
Sample Loading:
-
Dry Loading (Recommended for Best Resolution): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder.[9] Carefully add this powder to the top of the column.[9]
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (e.g., using a bellows or nitrogen line) to initiate a steady flow of eluent through the column.
-
Begin collecting fractions in test tubes or vials.
-
If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[4]
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions by TLC to monitor the elution of the compounds.
-
Spot every few fractions on a TLC plate, develop, and visualize under a UV lamp.
-
-
Pooling and Solvent Removal:
-
Once the desired compound has completely eluted, combine the fractions that contain the pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified imidazole derivative.[4]
-
Troubleshooting Common Issues in Imidazole Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Peak Tailing | Strong interaction between the basic imidazole nitrogen and acidic silanol groups on the silica gel.[9][10] | Add a basic modifier like triethylamine or pyridine (0.1-1%) to the mobile phase to neutralize the acidic sites.[9] Alternatively, switch to a neutral or basic alumina stationary phase.[9] |
| Low Recovery / Compound Stuck on Column | 1. Irreversible adsorption to the stationary phase.[9] 2. Compound instability and degradation on the acidic silica gel.[9][17] | 1. Use a less acidic stationary phase like alumina or deactivate the silica gel with a base before use.[9] 2. Perform the chromatography as quickly as possible (flash chromatography) to minimize contact time.[9] Consider a different purification method if the compound is highly sensitive. |
| Co-elution of Product and Impurity | The chosen mobile phase does not provide adequate selectivity. | Experiment with different solvent systems. Adding a small amount of a highly polar solvent like methanol can significantly alter selectivity.[9] If in normal phase, consider switching to reversed-phase chromatography. |
| Compound Elutes too Quickly (in the Solvent Front) | The mobile phase is too polar. | Start with a less polar mobile phase (e.g., a higher percentage of hexane). |
| Compound Takes Too Long to Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution).[17] |
Conclusion
The successful purification of imidazole derivatives by column chromatography is an achievable goal that hinges on a solid understanding of their fundamental chemical properties and a systematic approach to methods development. By carefully selecting the stationary and mobile phases, employing techniques to mitigate undesirable interactions such as peak tailing, and following a well-structured protocol, researchers can consistently obtain highly pure compounds. This, in turn, is essential for the accurate evaluation of their biological activity and for advancing the development of new imidazole-based therapeutics.
References
- 1. journalijcar.org [journalijcar.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Imidazole - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Chromatography [chem.rochester.edu]
Application Notes and Protocols for the Development of Antimicrobial Agents from Imidazole Precursors
Introduction: The Enduring Promise of the Imidazole Scaffold in Antimicrobial Drug Discovery
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, make it a privileged scaffold for designing bioactive molecules.[2] Historically, imidazole derivatives have demonstrated a remarkable breadth of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Notable examples that have found clinical success include the antifungal agents ketoconazole and clotrimazole, and the antibacterial agent metronidazole.[1][3]
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[4] Imidazole-based compounds offer a promising avenue for this endeavor due to their diverse mechanisms of action, which can include the disruption of microbial cell membranes, inhibition of essential enzymes like lanosterol 14α-demethylase in fungi, and interference with nucleic acid synthesis.[5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of novel antimicrobial agents derived from imidazole precursors. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles to ensure reproducibility and reliability.
I. Synthesis and Characterization of Imidazole-Based Antimicrobial Candidates
A versatile and widely employed method for the synthesis of substituted imidazoles is the Debus-Radziszewski reaction.[8][9][10] This multicomponent reaction offers a straightforward approach to construct the imidazole core from readily available starting materials.[8][9] The following protocol details the synthesis of 1,2,4,5-tetrasubstituted imidazoles, a class of compounds that has shown significant antimicrobial potential.[11][12][13]
Experimental Protocol: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
Objective: To synthesize a library of 1,2,4,5-tetrasubstituted imidazole derivatives for antimicrobial screening.
Materials:
-
Benzil (or other 1,2-dicarbonyl compounds)
-
Aromatic aldehydes
-
Primary amines
-
Ammonium acetate
-
Glacial acetic acid or a suitable catalyst (e.g., ZSM-11 zeolite)[13]
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, rotary evaporator, thin-layer chromatography (TLC) plates, and other standard laboratory glassware.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzil (1 mmol), an aromatic aldehyde (1 mmol), a primary amine (1 mmol), and ammonium acetate (1-3 mmol).[13][14]
-
Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or glacial acetic acid. Alternatively, for a solvent-free approach, a reusable catalyst like ZSM-11 zeolite can be employed.[13]
-
Reaction: Heat the reaction mixture to reflux (typically 80-120°C) and stir for the appropriate time (ranging from minutes to several hours, monitor by TLC).[12]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solid precipitate forms, it can be collected by filtration. Otherwise, extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure using a rotary evaporator. Purify the residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified compounds using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to confirm their chemical structures.[6][15]
Table 1: Representative Synthesis Parameters for 1,2,4,5-Tetrasubstituted Imidazoles
| Entry | Aldehyde | Amine | Catalyst/Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | Glacial Acetic Acid | 4 | 85 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | ZSM-11 (solvent-free) | 0.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | 4-Methylaniline | Ethanol | 6 | 88 |
| 4 | 2-Naphthaldehyde | Cyclohexylamine | Glacial Acetic Acid | 5 | 79 |
Note: The data in this table is hypothetical and for illustrative purposes.
Caption: Workflow for the synthesis of imidazole derivatives.
II. Biological Evaluation of Imidazole-Based Antimicrobial Candidates
A systematic evaluation of the biological activity of newly synthesized compounds is crucial. This section outlines the standard protocols for determining the antimicrobial efficacy and cytotoxicity of the imidazole derivatives.
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[4][7][16]
Protocol: Broth Microdilution Assay for MIC Determination
Objective: To determine the MIC of synthesized imidazole derivatives against a panel of pathogenic bacteria.
Materials:
-
Synthesized imidazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each imidazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[17]
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compounds with the standardized bacterial inoculum. Include a growth control well (inoculum without compound) and a sterility control well (broth only).[16]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[16][18]
B. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[1][18] It is determined following the MIC test.
Protocol: MBC Assay
Objective: To determine the MBC of the imidazole derivatives.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto MHA plates.[17]
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[1][6]
Table 2: Hypothetical Antimicrobial Activity Data
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Imidazole-1 | S. aureus | 8 | 16 | 2 |
| Imidazole-1 | E. coli | 32 | 128 | 4 |
| Imidazole-2 | S. aureus | 4 | 8 | 2 |
| Imidazole-2 | E. coli | 16 | 64 | 4 |
| Ciprofloxacin | S. aureus | 0.5 | 1 | 2 |
| Ciprofloxacin | E. coli | 0.25 | 0.5 | 2 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[17]
Caption: Workflow for antimicrobial screening and lead identification.
C. Evaluation of Cytotoxicity
It is essential to assess the potential toxicity of lead compounds against mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[19][20]
Protocol: MTT Assay for Cytotoxicity
Objective: To evaluate the in vitro cytotoxicity of the most potent imidazole derivatives against a mammalian cell line.
Materials:
-
Potent imidazole derivatives
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.[21]
-
Compound Treatment: Treat the cells with serial dilutions of the imidazole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.[21]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Table 3: Hypothetical Cytotoxicity Data
| Compound | Cell Line | Exposure Time (h) | IC₅₀ (µM) |
| Imidazole-1 | HeLa | 24 | >100 |
| Imidazole-2 | HeLa | 24 | 85 |
| Doxorubicin | HeLa | 24 | 1.2 |
Note: The data in this table is hypothetical and for illustrative purposes.
III. Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of novel antimicrobial agents derived from imidazole precursors. By systematically applying these methods, researchers can identify promising lead compounds with potent antimicrobial activity and low cytotoxicity. Future work should focus on elucidating the precise mechanism of action of the most promising candidates and optimizing their structure-activity relationships to enhance their therapeutic potential.
IV. References
-
Duan, Y., Wang, Z., Sang, Y., & Zhu, H. (2013). Exploration of structure-based on imidazole core as antibacterial agents. Current topics in medicinal chemistry, 13(24), 3118–3130. --INVALID-LINK--
-
Sudarsanam, P., & Van der Poorten, O. (2022). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Sabouraudia, 23(1), 1-18. --INVALID-LINK--
-
Sud, I. J., & Feingold, D. S. (1979). Mechanisms of action of the antimycotic imidazoles. Journal of investigative dermatology, 73(5), 441-443. --INVALID-LINK--
-
Sharma, A., Kumar, V., & Singh, R. (2023). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 3(1), 121-129. --INVALID-LINK--
-
Wuest, W. M., & Minbiole, K. P. (2018). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Future medicinal chemistry, 10(12), 1435–1437. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin. --INVALID-LINK--
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Chemistry, 2013, 1-13. --INVALID-LINK--
-
Al-Jadiri, A. A. F., & Al-Azzawi, A. M. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(18), 6649. --INVALID-LINK--
-
Kushwaha, P. M., Pal, V., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-630. --INVALID-LINK--
-
Verma, B. K., Kapoor, S., & Gautam, G. (2017). Synthesis of new Imidazole Derivatives as effective Antimicrobial Agents. Indian Journal of Pharmaceutical and Biological Research, 5(1), 1-9. --INVALID-LINK--
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. --INVALID-LINK--
-
Fang, Y., Yuan, R., Ge, W., Wang, Y., Liu, G., Li, M., ... & Wu, H. (2017). Synthesis and biological evaluation of 1, 2, 4, 5-tetrasubstituted imidazoles. Research on Chemical Intermediates, 43(7), 4235-4246. --INVALID-LINK--
-
Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. --INVALID-LINK--
-
Abcam. (n.d.). MTT assay protocol. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. --INVALID-LINK--
-
Rajeswaran, R., Sivakumar, A., & Rajapriya, R. (2020). Synthesis of 1, 2, 4, 5-tetrasubstituted imidazole derivatives. ResearchGate. --INVALID-LINK--
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. --INVALID-LINK--
-
Scribd. (n.d.). Radziszewskis Imidazole Synthesis. --INVALID-LINK--
-
Gholami, M., Shekarriz, S., & Ziarati, A. (2020). An efficient green protocol for the synthesis of 1, 2, 4, 5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. Scientific reports, 10(1), 1-9. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Cytotoxicity Assays of Antibacterial Agent 105 on Eukaryotic Cells. --INVALID-LINK--
-
Slideshare. (2022). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. --INVALID-LINK--
-
Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Health Sciences, 6(S2), 8569-8580. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Assessing the Cytotoxicity of Antibacterial Agent 154. --INVALID-LINK--
-
Dr. Raghu Prasad. (2023, March 1). Debus Radzisewski Imidazole Synthesis [Video]. YouTube. --INVALID-LINK--
-
ResearchGate. (n.d.). Scheme 1 The preparation of 1,2,4,5-tetrasubstituted imidazoles. --INVALID-LINK--
References
- 1. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. protocols.io [protocols.io]
- 3. One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. microchemlab.com [microchemlab.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of Anticancer Compounds from Imidazole Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and coordinate with metal ions allow for diverse interactions with biological targets.[4][5] This guide provides an in-depth exploration of the synthesis of anticancer agents derived from imidazole building blocks. We will delve into key synthetic strategies, provide detailed, field-proven protocols for the synthesis of exemplary imidazole-based anticancer compounds, and discuss the critical structure-activity relationships that govern their efficacy. This document is designed to be a practical resource for researchers and drug development professionals, offering both the "how" and the "why" behind the synthesis of these promising therapeutic agents.
The Significance of the Imidazole Scaffold in Oncology
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2][3] This structural motif is found in a variety of natural products and synthetic molecules, and is a key component in several FDA-approved drugs.[6][7] In the context of cancer therapy, imidazole derivatives have been shown to target a wide array of biological pathways crucial for tumor growth and survival.[8][9] These include:
-
Kinase Inhibition: The imidazole scaffold is particularly well-suited for designing kinase inhibitors, which are a major class of targeted cancer therapies.[10][11] Imidazole-based compounds have been successfully developed to inhibit various kinases involved in cancer progression, such as EGFR, VEGFR, and BRAF.[4][11][12]
-
Tubulin Polymerization Inhibition: Several imidazole derivatives act as potent inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[2][9][10][12][13][14] These compounds often mimic the activity of natural products like combretastatin A-4.
-
DNA Intercalation and Alkylation: Certain imidazole-containing molecules can interact with DNA, either by intercalating between base pairs or by alkylating DNA, leading to cytotoxicity.[10][15]
-
Topoisomerase Inhibition: Imidazole derivatives have been identified as inhibitors of topoisomerases, enzymes that are essential for DNA replication and repair.[2][9][15][16]
The versatility of the imidazole core allows for the synthesis of a vast chemical space, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity.
General Synthetic Strategies for Imidazole-Based Anticancer Agents
Several classical and modern synthetic methods are employed to construct the imidazole ring and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Imidazole Syntheses
-
Debus Synthesis: This was the first reported synthesis of imidazole in 1858, involving the reaction of glyoxal, formaldehyde, and ammonia. While historically significant, it often suffers from low yields but is still used for creating C-substituted imidazoles.[17][18]
-
Radiszewski Synthesis: This method involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. It is a versatile method for preparing a variety of substituted imidazoles.[17]
-
Wallach Synthesis: This reaction utilizes N,N'-disubstituted oxamides and phosphorus pentachloride to yield chlorinated imidazoles, which can be further modified.[17]
Modern and Efficient Synthetic Methodologies
-
Van Leusen Imidazole Synthesis: This is a powerful and widely used method for the synthesis of 1,4- and 1,5-disubstituted imidazoles, as well as trisubstituted imidazoles.[19] It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[19]
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium-, copper-, and ruthenium-catalyzed cross-coupling reactions are invaluable tools for the functionalization of pre-formed imidazole rings, allowing for the introduction of various aryl, heteroaryl, and alkyl groups.[20]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, improve yields, and enhance the efficiency of imidazole synthesis.[17][19]
Below is a generalized workflow for the discovery of novel imidazole-based anticancer agents.
Caption: A generalized workflow for structure-activity relationship (SAR) studies in drug discovery.
Detailed Protocols for the Synthesis of Imidazole-Based Anticancer Agents
The following protocols are illustrative examples of synthetic routes to different classes of imidazole-based anticancer compounds.
Protocol 1: Synthesis of a Combretastatin A-4 Analogue with a 2,4,5-Triaryl-1H-imidazole Core
Rationale: Combretastatin A-4 is a potent natural product that inhibits tubulin polymerization. However, its cis-stilbene core is prone to isomerization to the inactive trans-isomer. Replacing the double bond with a stable heterocyclic ring, such as imidazole, can overcome this limitation while retaining biological activity.[21][22][23] This protocol describes the synthesis of a 2,4,5-triarylimidazole, a common strategy for creating combretastatin analogues.[24]
Reaction Scheme:
Caption: Synthesis of a 2,4,5-triarylimidazole combretastatin analogue.
Materials:
-
Substituted Benzil (e.g., 4,4'-dimethoxybenzil)
-
Substituted Aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)
-
Ammonium Acetate
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add the substituted benzil (1.0 eq), substituted aldehyde (1.0 eq), and ammonium acetate (10.0 eq).
-
Add glacial acetic acid (20 mL) to the flask.
-
Equip the flask with a reflux condenser and place it on a heating mantle with magnetic stirring.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the purified 2,4,5-triarylimidazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Behind Experimental Choices:
-
Ammonium Acetate: Serves as the source of both nitrogen atoms for the imidazole ring.
-
Glacial Acetic Acid: Acts as both the solvent and a catalyst for the condensation reactions.
-
Reflux Conditions: Provide the necessary thermal energy to drive the multi-component condensation reaction to completion.
-
Recrystallization: A standard purification technique to remove unreacted starting materials and byproducts, yielding a highly pure final compound.
Protocol 2: Synthesis of a Kinase Inhibitor Scaffold via Van Leusen Imidazole Synthesis
Rationale: The Van Leusen reaction is a highly efficient method for constructing the imidazole ring, particularly for creating scaffolds with substitution patterns amenable to kinase inhibition.[19] This protocol outlines a one-pot synthesis of a 1,5-disubstituted imidazole, a common core in many kinase inhibitors.[19]
Reaction Scheme:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 8. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]
- 9. An overview of imidazole and its analogues as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]
- 15. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 18. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Combretastatin A-4 derivatives: synthesis and evaluation of 2,4,5-triaryl-1H-imidazoles as potential agents against H1299 (non-small cell lung cancer cell) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Imidazole Synthesis
Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful synthesis of imidazoles. As a core heterocyclic scaffold in numerous pharmaceuticals and functional materials, mastering its synthesis is crucial. This center is structured to address specific experimental challenges with scientifically grounded explanations and practical, field-proven solutions.
Section 1: Foundational Synthesis Methodologies: A Deep Dive
This section explores the most common and versatile methods for imidazole ring construction, offering insights into their mechanisms and practical application.
The Debus-Radziszewski Synthesis: The Classic Multicomponent Approach
The Debus-Radziszewski synthesis is a powerful one-pot reaction that combines a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to form substituted imidazoles.[1][2] Its enduring popularity stems from the ready availability of starting materials and the ability to generate a wide array of imidazole derivatives.[3]
Core Principle & Mechanism:
The reaction is believed to proceed in two main stages. First, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.[1][2] A primary amine can be used in place of one equivalent of ammonia to produce N-substituted imidazoles.[1]
Diagram: Debus-Radziszewski Synthesis Workflow
References
Technical Support Center: Synthesis of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common experimental hurdles. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to optimize your synthetic protocols.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This valuable building block is often utilized in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of a common synthetic pathway, detailed troubleshooting advice for each key stage, and answers to frequently asked questions.
A prevalent and effective strategy for synthesizing this compound involves a two-stage process. The first stage is the formation of the core imidazole structure, specifically Ethyl 1H-imidazole-4-carboxylate. The second stage involves the selective N-alkylation of this intermediate to introduce the isopropyl group at the N-1 position.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Stage 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate
A common route to this precursor is the esterification of 1H-imidazole-4-carboxylic acid.
Q1: My esterification of 1H-imidazole-4-carboxylic acid is showing low conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in Fischer esterification is a frequent challenge, often related to equilibrium limitations and reaction kinetics. Here’s a systematic approach to troubleshooting:
-
Inadequate Water Removal: The esterification reaction produces water, and its accumulation can shift the equilibrium back towards the starting materials.
-
Solution: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed. Alternatively, using a large excess of the alcohol reactant (ethanol) can also drive the equilibrium forward.
-
-
Insufficient Catalyst: An acidic catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
-
Solution: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. Typically, a catalytic amount (e.g., 3-5 mol%) is required.
-
-
Reaction Time and Temperature: The reaction may not have reached equilibrium.
-
Solution: Increase the reaction time and ensure the reaction is maintained at a suitable temperature (refluxing ethanol, for example) to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
| Parameter | Standard Condition | Optimization Strategy |
| Catalyst | Sulfuric Acid (catalytic) | Increase catalyst loading slightly; consider alternative acid catalysts. |
| Reactant Ratio | 1:10 (acid:ethanol) | Increase the excess of ethanol to push the equilibrium. |
| Temperature | Reflux (approx. 78 °C for ethanol) | Ensure consistent and vigorous reflux. |
| Water Removal | None (in simple setups) | Use a Dean-Stark trap with an appropriate azeotropic solvent. |
Stage 2: N-Alkylation of Ethyl 1H-imidazole-4-carboxylate
The introduction of the isopropyl group via N-alkylation is a critical step where regioselectivity and side reactions are major concerns.
Q2: I am observing a mixture of N-1 and N-3 isomers after the N-isopropylation of Ethyl 1H-imidazole-4-carboxylate. How can I improve the regioselectivity for the desired N-1 isomer?
A2: The formation of regioisomers is a known challenge in the alkylation of unsymmetrical imidazoles. The electron-withdrawing nature of the ethyl carboxylate group at the C-4 position can influence the nucleophilicity of the two ring nitrogens.
-
Steric Hindrance: The isopropyl group is sterically bulky. The N-1 position is generally less sterically hindered than the N-3 position (adjacent to the C-4 substituent).
-
Solution: Employing a bulky alkylating agent like 2-iodopropane can favor alkylation at the less hindered N-1 position.
-
-
Choice of Base and Solvent: The reaction conditions can significantly influence the isomer ratio.
-
Solution: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can favor the formation of the thermodynamically more stable N-1 isomer.[2] Weaker bases like potassium carbonate in polar aprotic solvents can also be effective.
-
Q3: My N-alkylation reaction is sluggish and gives a low yield of the desired product.
A3: Several factors can contribute to a slow or low-yielding N-alkylation reaction:
-
Insufficient Deprotonation: The imidazole nitrogen must be deprotonated to become sufficiently nucleophilic.
-
Solution: Ensure you are using a strong enough base to fully deprotonate the imidazole. Sodium hydride is a common and effective choice. When using weaker bases like potassium carbonate, ensure the reaction is heated to a sufficient temperature (e.g., reflux in acetonitrile) to facilitate the reaction.
-
-
Poor Reactivity of the Alkylating Agent:
-
Solution: Isopropyl iodide is more reactive than isopropyl bromide, which is more reactive than isopropyl chloride. Consider using the more reactive halide to improve the reaction rate.
-
-
Steric Hindrance: As mentioned, the isopropyl group is bulky, which can slow down the reaction.
-
Solution: Increasing the reaction temperature and time can help overcome the activation energy barrier. Microwave-assisted synthesis can also be a powerful tool to accelerate reactions with sterically hindered substrates.[3]
-
Q4: I am observing a significant amount of a dialkylated byproduct (imidazolium salt). How can I prevent this?
A4: The formation of a quaternary imidazolium salt occurs when the N-alkylated product undergoes a second alkylation.
-
Excess Alkylating Agent: Using a large excess of the isopropyl halide increases the likelihood of a second alkylation.
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the alkylating agent.
-
-
Reaction Conditions:
-
Solution: Monitor the reaction closely by TLC and stop it once the starting material is consumed. Adding the alkylating agent slowly to the reaction mixture can also help to maintain a low concentration of the alkylating agent at any given time, disfavoring the second alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the N-alkylation of Ethyl 1H-imidazole-4-carboxylate?
A1: The N-alkylation of an imidazole proceeds via a nucleophilic substitution reaction (typically SN2). The process can be broken down into two key steps:
-
Deprotonation: A base removes the acidic proton from the N-1 position of the imidazole ring, generating a nucleophilic imidazolate anion.
-
Nucleophilic Attack: The imidazolate anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., 2-iodopropane), displacing the leaving group (iodide) and forming the N-C bond.
dot digraph "N-Alkylation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} caption: "Mechanism of N-alkylation of Ethyl 1H-imidazole-4-carboxylate."
Q2: What are the best practices for purifying the final product, this compound?
A2: Purification can often be achieved through a combination of techniques:
-
Aqueous Workup: After the reaction, a standard aqueous workup is typically performed. This involves quenching the reaction with water or a mild acid, followed by extraction with an organic solvent like ethyl acetate. Washing the organic layer with brine can help to remove residual water.
-
Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials, regioisomers, and other byproducts.
-
Solvent System: A common eluent system is a gradient of ethyl acetate in hexanes.
-
Tailing: Imidazole derivatives can sometimes "tail" on silica gel due to the basicity of the imidazole ring. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to improve the peak shape.
-
-
Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective method for achieving high purity.
Q3: Are there alternative synthetic routes to consider for this molecule?
A3: Yes, several other strategies for constructing the imidazole ring exist, which could be adapted for this synthesis. These include:
-
The Radiszewski Synthesis: This involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.
-
The Marckwald Synthesis: This method utilizes the reaction of an α-aminoketone with a cyanate or thiocyanate.
-
One-Pot Multicomponent Reactions: Modern approaches, such as microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, can provide rapid access to functionalized imidazoles.[3]
The choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory equipment.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate
This protocol describes the esterification of 1H-imidazole-4-carboxylic acid.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1H-imidazole-4-carboxylic acid (1.0 eq).
-
Solvent and Catalyst: Add an excess of absolute ethanol (e.g., 20-30 equivalents) to the flask. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (ethyl acetate/hexanes gradient).
Protocol 2: Synthesis of this compound
This protocol outlines the N-alkylation of Ethyl 1H-imidazole-4-carboxylate.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 1H-imidazole-4-carboxylate (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Alkylation: Add 2-iodopropane (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, or gently heat if the reaction is slow. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient).
dot digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
} caption: "Overall synthetic workflow for this compound."
References
- 1. Ethyl imidazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Imidazole Carboxylates
<_
Welcome to the Technical Support Center for the purification of imidazole carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of heterocyclic compounds. Imidazole carboxylates, with their unique combination of a basic imidazole ring and an acidic carboxylic acid group, often exhibit zwitterionic character, leading to purification hurdles not typically seen with simpler molecules.
This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the chemical principles at play. Our goal is to empower you with the knowledge to optimize your purification strategies, improve yield and purity, and accelerate your research and development efforts.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding the purification of imidazole carboxylates.
Q1: My imidazole carboxylate is proving to be highly polar and is difficult to purify using standard silica gel chromatography. What are my options?
A1: This is a very common issue. The high polarity of imidazole carboxylates often leads to poor mobility and streaking on normal-phase silica gel.[1][2] For highly polar compounds, reversed-phase chromatography is frequently the method of choice.[1] Consider using a C18 column with a polar mobile phase, such as a water/acetonitrile or water/methanol gradient. The addition of a modifier like formic acid or trifluoroacetic acid to the mobile phase can significantly improve peak shape by ensuring the carboxylate is protonated.[1]
Q2: I'm observing significant "oiling out" instead of crystallization during the recrystallization of my imidazole carboxylate. What's causing this and how can I fix it?
A2: "Oiling out" typically occurs when the solution is supersaturated or cooled too quickly, preventing the orderly arrangement of molecules into a crystal lattice.[1] The presence of impurities can also inhibit crystallization. To resolve this, try adding a small amount of hot solvent to dissolve the oil, then allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites, and adding a seed crystal of the pure compound can also induce crystallization.[1]
Q3: My imidazole carboxylate seems to be irreversibly sticking to the silica gel column. What can I do?
A3: Irreversible adsorption can happen if your compound is too polar for the selected solvent system or if it's degrading on the acidic silica gel.[1] Before committing to a large-scale column, it's wise to test the stability of your compound on a TLC plate.[1] Spot the compound and let it sit for about an hour before eluting to check for degradation. If instability is suspected, switching to a less acidic stationary phase like neutral alumina or opting for reversed-phase chromatography is recommended.[1]
Q4: What are the best general strategies for purifying carboxylic acids, and how do they apply to imidazole carboxylates?
A4: A classic and effective method for purifying carboxylic acids involves acid-base extraction.[3][4] You can dissolve your crude product in an organic solvent and extract it with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). This will deprotonate the carboxylic acid, making it water-soluble and separating it from neutral or basic impurities. The aqueous layer can then be acidified to precipitate the purified carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.[3] This technique is particularly useful for imidazole carboxylates, as it leverages the acidic nature of the carboxyl group.
Troubleshooting Guides
This section provides a more detailed breakdown of specific problems you might encounter during the purification of imidazole carboxylates, along with their potential causes and recommended solutions.
Challenge 1: Poor Separation in Column Chromatography
| Symptom | Potential Cause | Proposed Solution |
| Overlapping Peaks or Streaking | Inappropriate Solvent System: The polarity of the mobile phase is not optimized for the separation of your compound from impurities. | TLC Optimization: Systematically test a range of solvent systems using Thin Layer Chromatography (TLC) to identify the optimal mobile phase for separation.[1] If your compound has a low Rf value, increase the polarity of the mobile phase. Conversely, if the Rf is too high, decrease the polarity.[1] |
| Acidic Nature of Silica Gel: The imidazole ring can interact with the acidic sites on silica gel, leading to peak tailing.[2] | Use a Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to the mobile phase to neutralize the acidic sites on the silica gel.[1] | |
| Column Overloading: Too much crude material has been loaded onto the column. | Reduce Sample Load: As a general rule, the amount of crude material should be between 1-5% of the mass of the stationary phase.[1] | |
| Compound Not Eluting from the Column | Compound is Too Polar: The mobile phase is not polar enough to elute the compound. | Increase Mobile Phase Polarity: Drastically increase the polarity of the mobile phase. A gradient elution from a non-polar to a highly polar solvent can be effective.[1] For very polar compounds, a methanol/dichloromethane system is a good starting point.[5] |
| Irreversible Adsorption or Decomposition: The compound is strongly binding to or reacting with the silica gel. | Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or employ reversed-phase chromatography with a C18 column.[1] |
Challenge 2: Difficulties in Crystallization/Recrystallization
| Symptom | Potential Cause | Proposed Solution |
| "Oiling Out" | Supersaturation or Rapid Cooling: The compound comes out of solution too quickly to form crystals.[1] | Slow Cooling and Seeding: Add more hot solvent to dissolve the oil and allow the solution to cool slowly. Introduce a seed crystal to encourage crystallization.[1] |
| Presence of Impurities: Impurities can disrupt the crystal lattice formation. | Pre-purification: Perform a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.[1] | |
| No Crystallization Occurs | Solution is Not Saturated: The concentration of the compound is too low. | Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your compound. |
| Inappropriate Solvent: The chosen solvent is either too good or too poor at dissolving the compound at different temperatures. | Solvent Screening: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For imidazole carboxylates, polar solvents like alcohols or even water might be suitable.[6] |
Experimental Protocols
Protocol 1: Purification of a Polar Imidazole Carboxylate using Reversed-Phase Flash Chromatography
This protocol outlines a general procedure for the purification of a highly polar imidazole carboxylate.
1. Sample Preparation:
-
Dissolve the crude imidazole carboxylate in a minimal amount of a strong solvent such as methanol, DMSO, or DMF.[1]
-
For "dry loading," adsorb the dissolved sample onto a small amount of C18 silica or Celite.
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This prevents issues with solvent effects on the column.[1]
2. Column Preparation:
-
Select a pre-packed C18 flash column appropriately sized for your sample amount.
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for at least 5 column volumes.[1]
3. Chromatography:
-
Load the prepared sample onto the column.
-
Begin elution with the initial mobile phase.
-
Gradually increase the proportion of the organic solvent (e.g., acetonitrile) to elute your compound. A typical gradient might be from 5% to 100% acetonitrile over 20-30 column volumes.
-
Monitor the elution using a UV detector or by collecting fractions and analyzing them by TLC.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure. If your mobile phase contained water, lyophilization (freeze-drying) may be necessary to obtain a dry powder.
Visualizing Purification Workflows
Decision Tree for Purification Method Selection
The following diagram illustrates a decision-making process for selecting an appropriate purification strategy for an imidazole carboxylate.
Caption: A decision tree for selecting the optimal purification method for imidazole carboxylates.
References
Side reactions in the synthesis of N-alkylated imidazoles
Welcome to the Technical Support Center for N-Alkylated Imidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this fundamental organic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common side reactions and optimize your synthetic strategies.
Section 1: Troubleshooting Guide - Common Side Reactions
This section addresses the most frequently encountered challenges during the N-alkylation of imidazoles. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and offering actionable solutions.
Issue 1: Formation of N,N'-Dialkylated Imidazolium Salts (Over-alkylation)
Question: My reaction is producing a significant amount of a highly polar byproduct, which I suspect is the N,N'-dialkylated imidazolium salt. How can I prevent this over-alkylation?
Answer: The formation of quaternary imidazolium salts is a common side reaction, especially when the N-alkylated imidazole product has comparable or even higher nucleophilicity than the starting imidazole.[1] This second alkylation step consumes your desired product and complicates purification.
Root Causes & Mechanistic Insight:
-
High Reactivity of the Alkylating Agent: Highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) will readily react with both the starting imidazole and the mono-alkylated product.
-
High Temperature or Prolonged Reaction Time: Increased thermal energy and longer reaction times provide more opportunities for the second alkylation to occur.[1]
-
Concentration Effects: Higher concentrations of reactants increase the probability of the mono-alkylated product encountering another molecule of the alkylating agent.[1]
Troubleshooting Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight excess of the imidazole starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of imidazole). This ensures the alkylating agent is the limiting reagent, reducing the chance of a second alkylation.[1] |
| Lower Reaction Temperature | Running the reaction at a lower temperature will decrease the rate of both alkylation steps, but it will disproportionately affect the less favorable second alkylation.[1] |
| Monitor Reaction Progress | Closely monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting imidazole is consumed to prevent further reaction.[1] |
| Use a Less Reactive Alkylating Agent | If possible, switch to a less reactive alkylating agent. For example, use an alkyl chloride instead of an alkyl bromide or iodide. |
| Dilute the Reaction Mixture | Decreasing the concentration of the reactants can lower the rate of the bimolecular over-alkylation reaction.[1] |
Issue 2: Poor Regioselectivity in Unsymmetrically Substituted Imidazoles
Question: I am alkylating a 4(5)-substituted imidazole and obtaining a mixture of two regioisomers that are difficult to separate. How can I improve the regioselectivity of my reaction?
Answer: Achieving high regioselectivity in the N-alkylation of unsymmetrical imidazoles is a classic challenge.[2] Deprotonation of the imidazole ring results in an anion where the negative charge is delocalized across both nitrogen atoms, making both susceptible to electrophilic attack.[2][3] The final product ratio is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[3][4]
Governing Factors & Mechanistic Considerations:
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the adjacent nitrogen atom, directing alkylation to the more distant nitrogen.[3][4] Conversely, electron-donating groups can have a less pronounced directing effect.
-
Steric Hindrance: Bulky substituents on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[3][4]
-
Reaction Conditions: The choice of base and solvent is critical. Reactions under basic conditions proceed through the imidazolate anion (SE2cB mechanism), while "neutral" conditions involve the free base (SE2' mechanism), which can lead to different isomeric ratios.[3][4]
Strategies for Enhancing Regioselectivity:
| Strategy | Rationale |
| Leverage Steric Hindrance | If your imidazole has a bulky substituent, using a smaller alkylating agent may improve selectivity. Conversely, if the imidazole substituents are small, a bulky alkylating agent can be used to direct the reaction to the less hindered nitrogen.[3][4] |
| Exploit Electronic Effects | An electron-withdrawing group at the C4(5) position will deactivate the adjacent N3 nitrogen, favoring alkylation at the N1 position.[3][4] |
| Employ Protecting Groups | The use of a directing/protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can allow for selective N-alkylation. The SEM group can be used to protect one nitrogen, directing alkylation to the other. A subsequent "SEM-switch" can even allow for functionalization at the otherwise less reactive C4 position.[3][5] |
| Temperature Control | In some cases, particularly with nitro-substituted imidazoles in acidic media, temperature can influence the thermodynamic versus kinetic product distribution. Lower temperatures may favor one isomer, while higher temperatures favor the other.[6] |
Issue 3: Incomplete or No Reaction
Question: My N-alkylation reaction is not proceeding, or the conversion is very low. What factors could be inhibiting the reaction?
Answer: A stalled N-alkylation reaction can be frustrating, but it is often due to a few key factors related to the nucleophilicity of the imidazole, the reactivity of the alkylating agent, or the overall reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Nucleophilicity of the Imidazole | - Use a stronger base: A stronger base (e.g., NaH) will more effectively deprotonate the imidazole, increasing its nucleophilicity. However, be cautious as stronger bases can also promote side reactions.[1][7] - Ensure anhydrous conditions: If using a strong base like NaH, ensure your solvent and glassware are completely dry, as water will quench the base.[1][7] |
| Low Reactivity of the Alkylating Agent | - Increase the reaction temperature: This will provide the necessary activation energy for the reaction to proceed. - Switch to a more reactive leaving group: If using an alkyl chloride, consider switching to an alkyl bromide or iodide. |
| Steric Hindrance | Bulky groups on either the imidazole or the alkylating agent can significantly slow down the reaction.[1] - Increase temperature and reaction time. - Consider alternative methods: For highly hindered substrates, methods like the Mitsunobu reaction or Buchwald-Hartwig amination may be more effective.[1] |
| Decomposition of Reagents | - Verify reagent stability: Ensure your alkylating agent and imidazole are stable under the chosen reaction conditions. - Use fresh reagents: Always use freshly purified reagents and solvents.[1] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best base to use for N-alkylation of imidazoles?
A1: The choice of base depends on the specific substrate and desired reactivity.
-
Mild Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for reactive alkylating agents and can offer better control, minimizing side reactions. They are frequently used in polar aprotic solvents like DMF or acetonitrile.[7][8]
-
Strong Bases (e.g., NaH): Sodium hydride is used for less reactive alkylating agents or when complete deprotonation of the imidazole is required to maximize nucleophilicity. Anhydrous conditions are essential when using NaH.[7]
-
Hydroxide Bases (e.g., NaOH, KOH): These can be used, often in non-reactive aromatic solvents at elevated temperatures.[9]
Q2: Which solvent is most suitable for this reaction?
A2: Polar aprotic solvents are generally preferred as they can dissolve the imidazolate salt and promote SN2 reactions.
-
N,N-Dimethylformamide (DMF): A common choice due to its high polarity and ability to dissolve a wide range of substrates.[7]
-
Acetonitrile (ACN): Another excellent option, particularly when using milder bases like potassium carbonate.[7]
-
Dimethyl Sulfoxide (DMSO): A highly polar solvent that can be useful for challenging reactions, but can be difficult to remove during workup.
-
Toluene: Often used with hydroxide bases at higher temperatures.[9]
Q3: How can I purify my N-alkylated imidazole product?
A3: Purification strategies depend on the properties of your product and the impurities present.
-
Column Chromatography: Silica gel chromatography is the most common method for separating the desired product from unreacted starting materials, regioisomers, and dialkylated byproducts.[1]
-
Extraction: An initial aqueous workup is typically performed to remove the base and any inorganic salts. The product is extracted into an organic solvent like ethyl acetate.[1][7]
-
Distillation: For liquid products with sufficient thermal stability, vacuum distillation can be an effective purification method.[10]
Q4: Are there "greener" alternatives to traditional alkyl halides?
A4: Yes, there is growing interest in more environmentally friendly alkylating agents.
-
Dialkyl Carbonates (e.g., Dimethyl Carbonate, Diethyl Carbonate): These are considered green reagents due to their low toxicity. They can be used for N-alkylation, often at elevated temperatures.[11][12]
-
Alcohols (via Mitsunobu Reaction): The Mitsunobu reaction allows for the N-alkylation of imidazoles using alcohols, offering an alternative to alkyl halides, especially for sterically hindered systems.[1]
Section 3: Visualized Workflows and Mechanisms
Diagram 1: General Troubleshooting Workflow
This diagram outlines a logical progression for troubleshooting common issues in N-alkylation reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 10. CN103012275A - Method for producing high-purity N-alkyl imidazole - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
Welcome to the technical support guide for the purification of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. We will address common issues in a practical, question-and-answer format, grounded in fundamental chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect after synthesizing this compound?
A1: The impurity profile depends heavily on the synthetic route employed. However, based on common syntheses, you can generally anticipate the following classes of impurities:
-
Unreacted Starting Materials: Such as ethyl 1H-imidazole-4-carboxylate or an isopropyl halide. These are often more polar than the desired product.
-
Regioisomers: If the N-alkylation step is not perfectly selective, you may form Ethyl 3-isopropyl-1H-imidazole-4-carboxylate. Isomers often present the most significant purification challenge due to their similar physical properties.
-
Over-alkylation Products: Formation of a quaternary imidazolium salt is possible if the reaction is pushed too hard, which is highly polar and typically water-soluble.
-
By-products from Side Reactions: Depending on the reagents and conditions, various minor by-products can form.
-
Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove completely.
Q2: I have my crude product. Which purification method should I try first: column chromatography or recrystallization?
A2: For a crude, multi-component mixture, flash column chromatography is almost always the recommended first step.[1][2] Its power lies in its ability to separate compounds with different polarities, making it effective at removing both starting materials and most by-products from your target compound. Recrystallization is an exceptionally powerful technique for achieving very high purity (>99%), but it is most effective when the desired compound is already at a relatively high purity (e.g., >90-95%).[3] Think of chromatography as the primary purification and recrystallization as the final polishing step.
Q3: My compound appears as a single spot on the TLC plate. Is it pure?
A3: Not necessarily. While a single spot on TLC is a good sign, it is not a definitive proof of purity. Several issues can be misleading:
-
Co-elution: An impurity may have the exact same Rf value as your product in the chosen solvent system. It is crucial to test at least two different solvent systems with varying polarity (e.g., ethyl acetate/hexane and dichloromethane/methanol) to be more confident.
-
UV Invisibility: If an impurity does not possess a UV chromophore, it will be invisible on the TLC plate under a UV lamp. Staining the plate with a universal stain like potassium permanganate or iodine can help visualize these non-UV active impurities.
-
Concentration: A very minor impurity may not be visible if the spotted sample is too dilute.
For a reliable assessment of purity, orthogonal methods like HPLC, GC-MS, or qNMR are required.
Troubleshooting Guide
Problem 1: Significant Tailing During Column Chromatography
Symptom: On the TLC plate and during column elution, the spot/peak for the product is not round but elongated or "tailed." This leads to poor separation and cross-contaminated fractions.
Causality: Tailing of basic compounds like imidazoles on silica gel is a classic problem. The imidazole ring contains basic nitrogen atoms that can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This strong, non-ideal interaction slows down a portion of the molecules, causing the observed tailing.
Solutions:
-
Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase (eluent).[1]
-
Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., for every 100 mL of eluent, add 0.1-1 mL of TEA). The TEA will preferentially bind to the acidic sites on the silica, allowing your imidazole product to elute with a much-improved peak shape.
-
Pyridine: Can also be used, but TEA is generally preferred due to its higher volatility, making it easier to remove from the final product.
-
-
Switch the Stationary Phase: If a basic modifier is not desirable, consider an alternative stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can provide excellent separation for basic compounds without causing tailing.[1]
-
Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography with a mobile phase like acetonitrile/water or methanol/water can be an effective alternative.
-
Problem 2: My Compound "Oiled Out" During Recrystallization
Symptom: Upon cooling the crystallization solvent, instead of forming solid crystals, the compound separates as a liquid layer (an oil).
Causality: "Oiling out" occurs when the solute's solubility in the cooling solvent is still too high at a given temperature, or when the solution becomes supersaturated too quickly for organized crystal lattice formation to occur. This is common with compounds that have relatively low melting points or when impurities are present that disrupt crystallization.
Solutions:
-
Slow Down the Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, and then transfer it to a refrigerator or ice bath. Slow cooling provides the necessary time for proper crystal nucleation.
-
Reduce Solvent Volume: It's possible you used too much solvent. Gently heat the solution to re-dissolve the oil and then evaporate some of the solvent. Attempt the slow cooling process again.
-
"Scratch" the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution. This will provide a template for further crystallization.
-
Change the Solvent System: Your chosen solvent may not be optimal. A good recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[3] Often, a two-solvent system (one "soluble" solvent and one "insoluble" anti-solvent) provides better control. For this compound, consider systems like Ethyl Acetate/Hexane, Acetone/Hexane, or Ethanol/Water.[3][4]
Problem 3: Low Yield After Purification
Symptom: The final mass of the purified product is significantly lower than expected.
Causality & Solutions:
-
During Extraction:
-
Incorrect pH: Ensure the aqueous layer is sufficiently basic (pH > 9-10) before extracting your imidazole product into an organic solvent. If the pH is too low, the imidazole will be protonated and remain in the aqueous layer.
-
Insufficient Extractions: Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large one (1 x 150 mL) to maximize recovery.
-
-
During Chromatography:
-
Product Stuck on Column: If the eluent is not polar enough, your product may remain adsorbed to the silica. After collecting your main fractions, flush the column with a highly polar solvent (e.g., 10-20% Methanol in Dichloromethane) to see if more product elutes.
-
Broad Fractions: Tailing (see Problem 1) can cause the product to spread across many fractions, making it difficult to combine only the pure ones without sacrificing yield. Improving the chromatography is key.
-
-
During Recrystallization:
-
Excessive Solvent: Using too much solvent will keep a significant amount of your product dissolved even at low temperatures.
-
Premature Crystallization: If crystals form in the hot solution during filtration, you will lose product on the filter paper. Ensure your glassware is hot and the filtration is performed quickly.
-
Visualized Purification Workflow
The following diagram illustrates a standard workflow for moving from a crude reaction mixture to a highly pure final product.
Caption: A typical workflow from synthesis to purification and analysis.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for purifying ~1 gram of crude this compound.
1. Preparation of the Mobile Phase (Eluent):
-
Start with a non-polar solvent system like Hexane/Ethyl Acetate. Use TLC to determine an optimal ratio where the product has an Rf of ~0.25-0.35. A typical starting point might be 70:30 Hexane:Ethyl Acetate.
-
Crucially, add 0.5% triethylamine (TEA) to the prepared eluent to prevent tailing. [1] For 1 liter of eluent, add 5 mL of TEA.
2. Preparation of the Column:
-
Select a column size appropriate for 1 gram of material (a 40g pre-packed column or a glass column with a diameter of ~4 cm is suitable). A general rule is a 40:1 to 100:1 ratio of silica to crude product by weight.[1]
-
Pack the column with silica gel as a slurry in the least polar mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).
3. Sample Loading:
-
For the best resolution, perform a "dry load." Dissolve the 1g of crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Add ~2-3 grams of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed silica column.
4. Elution and Fraction Collection:
-
Begin eluting with a slightly less polar mixture than your target TLC solvent (e.g., 80:20 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 80:20 to 70:30, and then to 60:40 Hexane:Ethyl Acetate.
-
Collect fractions continuously and monitor them by TLC.
5. Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
This protocol is for the final purification of the product obtained from column chromatography.
1. Solvent System Selection:
-
The goal is to find a solvent (or solvent pair) that dissolves the compound when hot but not when cold.[3]
-
Test Solvents: In small test tubes, test the solubility of ~20 mg of your compound in ~0.5 mL of various solvents (e.g., Hexane, Toluene, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Water).
-
A good candidate system is Ethyl Acetate/Hexane . The compound should be soluble in Ethyl Acetate and insoluble in Hexane.
2. Recrystallization Procedure:
-
Place the impure solid in an Erlenmeyer flask with a stir bar.
-
Add the "soluble" solvent (Ethyl Acetate) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
While the solution is still hot, add the "anti-solvent" (Hexane) dropwise until the solution becomes faintly cloudy (turbid).
-
Add one or two more drops of the hot "soluble" solvent (Ethyl Acetate) to just redissolve the cloudiness.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
3. Crystal Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the collected crystals with a small amount of ice-cold anti-solvent (Hexane) to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain the final, high-purity product.
Data Summary Table
| Purification Technique | Typical Purity Achieved | Estimated Yield | Key Considerations |
| Flash Chromatography | 90-98% | 60-90% | Excellent for complex mixtures; requires optimization of the solvent system.[1][5] |
| Recrystallization | >99% | 70-95% | Best for final polishing; requires finding a suitable solvent system.[3][6] |
| Acid-Base Extraction | Variable (as pre-purification) | 80-95% | Good for removing acidic or basic starting materials/reagents.[7] |
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing common purification issues.
Caption: A decision tree for troubleshooting common purification problems.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]
- 5. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
Preventing decomposition during purification of imidazole compounds
Welcome to the Technical Support Center for the purification of imidazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating and purifying these versatile heterocyclic molecules while preventing their decomposition. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Troubleshooting Guide: Diagnosing and Resolving Imidazole Decomposition During Purification
Encountering decomposition during the purification of imidazole derivatives can be a significant setback. This guide provides a systematic approach to identifying the root cause of degradation and implementing effective solutions.
Common Symptoms and Initial Checks
Symptom: Your purified compound shows unexpected peaks in NMR/LC-MS, has a lower than expected yield, or exhibits discoloration.
Initial Checks:
-
Atmosphere: Was the purification performed under an inert atmosphere (e.g., Argon, Nitrogen)? Imidazoles can be susceptible to oxidation.[1][2][3][4]
-
Temperature: Were elevated temperatures used during purification (e.g., distillation, high-temperature chromatography)? Thermal decomposition is a possibility.[5][6][7][8][9]
-
Light Exposure: Was the compound protected from light, especially if it contains photosensitive functional groups? Photodegradation can occur.[4][10]
-
pH: Was the pH of all solutions controlled and appropriate for your specific imidazole derivative? Imidazoles are amphoteric and their stability can be pH-dependent.[1][11][12][13][14]
Troubleshooting Flowchart
The following flowchart outlines a decision-making process for troubleshooting decomposition issues during the purification of imidazole compounds.
Caption: Troubleshooting workflow for imidazole purification.
Frequently Asked Questions (FAQs)
This section addresses specific questions you may have about preventing the decomposition of imidazole compounds during purification.
Q1: My imidazole derivative is turning brown during column chromatography on silica gel. What is happening and how can I prevent it?
A1: A brown discoloration often indicates oxidative degradation.[3][15] The acidic surface of silica gel can also catalyze decomposition. To mitigate this:
-
Work under an inert atmosphere: Degas your solvents and run the column under a positive pressure of argon or nitrogen to prevent oxidation.[15]
-
Add a basic modifier: Incorporating a small amount of a base like triethylamine or pyridine (typically 0.1-1%) into your mobile phase can neutralize the acidic sites on the silica gel, reducing both tailing and potential acid-catalyzed degradation.[16]
-
Change the stationary phase: For particularly sensitive or basic imidazoles, switching to a more inert stationary phase like neutral or basic alumina can be beneficial.[16]
Q2: I have a halogenated imidazole, and I'm losing the halogen during my purification process. How can I avoid this?
A2: The loss of a halogen, particularly iodine, is known as protodeiodination and can be promoted by proton sources.[15] To prevent this:
-
Control the pH: Avoid strongly acidic conditions during workup and purification.
-
Use an appropriate base: In reactions leading up to purification, ensure the base used is not contributing to side reactions.[15]
-
Protect the imidazole nitrogen: The N-H proton of the imidazole can be acidic and participate in reactions. Protecting this nitrogen with a suitable protecting group can prevent this and other side reactions.[17][18][19]
Q3: My imidazole compound seems to be unstable in acidic or basic aqueous solutions during extraction. What are my options?
A3: The stability of the imidazole ring can be highly dependent on pH. Some imidazole derivatives can undergo ring-opening or other degradative reactions under strongly acidic or basic conditions.[12]
-
Minimize exposure time: Perform extractions quickly and at low temperatures to reduce the time your compound is in contact with the strong acid or base.
-
Use milder reagents: If possible, use weaker acids (e.g., dilute acetic acid) or bases (e.g., sodium bicarbonate solution) for pH adjustments.[16]
-
Consider alternative purification methods: If your compound is too labile for acid-base extraction, consider other methods like recrystallization or chromatography on a neutral stationary phase.
Q4: Can I use a protecting group to enhance the stability of my imidazole during purification?
A4: Yes, using a protecting group on one of the imidazole nitrogens can be an excellent strategy. This is particularly useful if the N-H is acidic and interferes with reaction conditions or purification.
-
Common Protecting Groups: Groups like the dialkoxymethyl[17][19] or 1-(1-ethoxyethyl)[18] are known to be easily introduced and removed under mild conditions. Boc (tert-butyloxycarbonyl) can also be used for protection.[20]
-
Benefits: Protection can prevent the basic nitrogen from interacting with silica gel, reduce the likelihood of protodeiodination in halogenated imidazoles, and prevent unwanted side reactions.
Q5: Are there any general precautions I should take to maintain the stability of my imidazole compounds during storage and handling?
A5: Proper storage is crucial for preventing degradation over time.
-
Storage Conditions: Many imidazole derivatives should be stored at low temperatures (e.g., 0-8 °C), in the dark, and under an inert atmosphere, especially if they are known to be air-sensitive.[15]
-
Purity Check: Before use, it's always a good practice to check the purity of your starting material. Discoloration can be an indicator of decomposition.[15]
Experimental Protocols
Here are detailed protocols for common purification techniques, adapted for the stabilization of imidazole compounds.
Protocol 1: Column Chromatography of a Basic Imidazole Derivative with a Basic Modifier
This protocol is designed to minimize tailing and on-column decomposition.
1. Preparation of the Stationary Phase:
- Slurry pack a glass column with silica gel in the initial, less polar eluent.
2. Preparation of the Mobile Phase:
- Prepare your chosen eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).
- Add 0.5% (v/v) triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.[16]
3. Sample Loading:
- Dissolve your crude imidazole derivative in a minimal amount of the mobile phase.
- Alternatively, for better separation, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[16]
4. Elution:
- Run the column using either an isocratic or gradient elution. A gradient elution, where the polarity of the mobile phase is gradually increased, often provides better separation.[16]
5. Fraction Collection and Analysis:
- Collect fractions and monitor their composition using thin-layer chromatography (TLC).
- Combine the fractions containing the pure product.
6. Solvent Removal:
- Remove the solvent and triethylamine under reduced pressure using a rotary evaporator.
Protocol 2: Acid-Base Extraction for a Water-Insoluble N-Alkylated Imidazole
This method is effective for separating N-alkylated imidazoles from non-basic impurities.
1. Dissolution:
- Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).
2. Acidic Wash:
- Transfer the organic solution to a separatory funnel.
- Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl). The basic N-alkylated imidazole will be protonated and move into the aqueous layer.
- Shake the funnel vigorously and allow the layers to separate.
- Collect the acidic aqueous layer. Repeat the extraction of the organic layer with fresh dilute acid to ensure complete recovery.
3. Neutralization and Back-Extraction:
- Combine the acidic aqueous extracts and cool them in an ice bath.
- Slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper). The neutral imidazole derivative should precipitate if it is insoluble in water.[16]
- If the product precipitates, collect it by vacuum filtration.
- If the product is water-soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[16]
4. Drying and Solvent Removal:
- Combine the organic extracts from the back-extraction.
- Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Filter off the drying agent and remove the solvent under reduced pressure.
Data Presentation
Table 1: Common Issues in Imidazole Purification and Their Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield after Column Chromatography | - Irreversible adsorption to silica gel- On-column decomposition | - Add a basic modifier to the eluent- Switch to an alumina stationary phase- Run the column under an inert atmosphere |
| Tailing of Peaks in Chromatography | - Strong interaction between the basic imidazole and acidic silica gel | - Add 0.1-1% triethylamine or pyridine to the mobile phase- Use neutral or basic alumina |
| "Oiling Out" During Recrystallization | - Inappropriate solvent choice- Cooling the solution too quickly | - Screen for a better solvent or co-solvent system- Allow the solution to cool slowly to room temperature before placing it in an ice bath |
| Low Recovery from Acid-Base Extraction | - High water solubility of the neutral compound- Salt formation increasing aqueous solubility | - Back-extract the neutralized aqueous layer with an organic solvent- Use weaker acids and bases for pH adjustment |
| Discoloration of the Product | - Oxidative degradation- Photodegradation | - Handle and purify under an inert atmosphere- Protect from light using amber glassware or aluminum foil |
References
- 1. OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 10. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Buy AM-Imidazole-PA-Boc [smolecule.com]
Technical Support Center: Catalyst Selection for Efficient Imidazole Ring Formation
Welcome to the technical support center dedicated to overcoming the challenges of imidazole ring formation. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common experimental hurdles. The imidazole ring is a cornerstone in many pharmaceuticals and natural products, making its efficient synthesis a critical step in drug discovery and development.[1][2] This resource moves beyond simple protocols to explain the "why" behind catalyst and condition selection, empowering you to troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guides: A Symptom-Based Approach
This section addresses specific issues encountered during imidazole synthesis, offering diagnostic questions and actionable solutions grounded in chemical principles.
Issue 1: Low to No Product Yield in Multicomponent Reactions (e.g., Debus-Radziszewski Synthesis)
The Debus-Radziszewski reaction and its variations are workhorses for creating substituted imidazoles, but they are notoriously prone to low yields.[3][4] If you are facing this issue, consider the following.
Q: My reaction of a 1,2-dicarbonyl, an aldehyde, and an ammonia source is yielding very little desired imidazole. What is the first parameter I should investigate?
A: Catalyst choice and concentration are paramount. While the classic synthesis can proceed without a catalyst, yields are often poor.[3][5] The catalyst's role is to facilitate the crucial condensation and cyclization steps.[1]
-
Expert Insight: The initial condensation between the dicarbonyl compound and ammonia to form a diimine intermediate is often a rate-limiting step.[4][6] A suitable catalyst accelerates this process, preventing the accumulation of starting materials and the formation of side products.
-
Troubleshooting Steps:
-
Introduce a Catalyst: If you are running the reaction neat, the addition of a catalyst is the most critical first step.
-
Evaluate Catalyst Type: Both Brønsted and Lewis acids can be effective. Lewis acids, such as ZnCl₂, CuI, or metal-organic frameworks (MOFs), activate the carbonyl groups, making them more susceptible to nucleophilic attack.[7][8][9] Brønsted acids, like silicotungstic acid or even lactic acid, can also promote the reaction, often under greener conditions.[3]
-
Optimize Catalyst Loading: Start with a catalytic amount (e.g., 5-10 mol%). Excessive catalyst can sometimes lead to unwanted side reactions or purification challenges. For instance, in a synthesis of 2,4,5-trisubstituted imidazoles, increasing silicotungstic acid from 7.5% to 10 mol% showed no further improvement in yield.[3]
-
Q: I've added a catalyst, but my yields are still suboptimal. What other reaction parameters should I adjust?
A: Temperature, solvent, and stoichiometry are the next critical factors to optimize.
-
Temperature: Excessive heat can promote side reactions, while insufficient heat will result in an incomplete reaction.[10] The optimal temperature is highly dependent on the specific substrates and solvent used. For catalyst-free syntheses in glycerol, for example, temperatures above 90°C have been shown to decrease yield.[11]
-
Solvent Selection: The solvent's polarity affects reactant solubility and the stability of reaction intermediates.[12][13]
-
Polar protic solvents (e.g., ethanol, methanol) are common and can help solvate ammonium acetate.[13]
-
Polar aprotic solvents (e.g., DMF, DMSO) may be superior for certain metal-catalyzed variations.[13]
-
"Green" solvents like glycerol or ionic liquids, and even solvent-free conditions (often with microwave assistance), have proven highly effective, sometimes outperforming traditional organic solvents.[14][15][16]
-
-
Ammonia Source Stoichiometry: In the Radziszewski synthesis, using a significant molar excess of the ammonia source (e.g., ammonium acetate) is crucial. This pushes the equilibrium towards the formation of the necessary diimine intermediate, minimizing the formation of oxazole byproducts.[10]
Issue 2: Formation of Significant Side Products
The appearance of persistent, difficult-to-remove impurities is a common frustration.
Q: My primary impurity appears to be an oxazole derivative. How can I suppress this competing reaction pathway?
A: Favoring the diimine pathway is key. The formation of an oxazole byproduct is a classic competing reaction in the Radziszewski synthesis.[10]
-
Mechanistic Insight: The reaction pathway diverges at the initial condensation step. If the aldehyde reacts with the dicarbonyl before sufficient diimine has formed from the dicarbonyl and ammonia, the pathway to the oxazole becomes dominant.
-
Preventative Strategies:
-
Increase Ammonia Concentration: As mentioned previously, use a large excess of ammonium acetate or another ammonia source. This statistically favors the reaction of the dicarbonyl with ammonia.[10]
-
Maintain Alkaline Conditions: An alkaline environment can help to stabilize the diimine intermediate and favor the imidazole-forming cyclization.[10]
-
Q: I'm attempting a copper-catalyzed synthesis and observing multiple unidentified spots on my TLC plate. What could be the issue?
A: Catalyst oxidation state, ligand choice, and reaction atmosphere are critical in transition-metal catalysis.
-
Expert Insight: Copper catalysts are versatile and can participate in various reaction mechanisms, including oxidative C-H functionalization and cycloadditions.[2][17] However, the specific conditions dictate the dominant pathway.
-
Troubleshooting Steps:
-
Verify Catalyst Source and Purity: Ensure your copper catalyst (e.g., CuI, Cu(OAc)₂, CuCl₂) is of high purity. The oxidation state (Cu(I) vs. Cu(II)) is critical for different mechanisms.[17][18]
-
Control the Atmosphere: Some copper-catalyzed reactions utilize atmospheric oxygen as the oxidant.[17] If your reaction is sensitive to this, running it under an inert atmosphere (e.g., Nitrogen or Argon) may be necessary to prevent unwanted side reactions.
-
Consider Ligand Effects: While some protocols are ligand-free, the addition of a ligand (like 1,10-phenanthroline) can stabilize the copper center, improve solubility, and direct the reaction toward the desired product, enhancing selectivity.[18]
-
Issue 3: Catalyst Deactivation and Recovery Issues with Heterogeneous Catalysts
Heterogeneous catalysts offer the significant advantages of easy separation and recyclability, which is crucial for sustainable synthesis.[1][19] However, their performance can degrade over time.
Q: My recyclable heterogeneous catalyst (e.g., a MOF, magnetic nanoparticles) is losing activity after a few cycles. Why is this happening and how can I prevent it?
A: Leaching of the active metal, pore blockage, or structural degradation are the most common culprits.
-
Troubleshooting and Regeneration:
-
Washing Procedure: Ensure your post-reaction washing procedure is effective at removing adsorbed products or byproducts without damaging the catalyst structure. Washing with a suitable solvent like ethyl acetate is a common practice.[20]
-
Drying Conditions: Dry the recovered catalyst under appropriate conditions (e.g., in a vacuum oven at a mild temperature) to remove residual solvent without causing thermal decomposition of the catalyst.
-
Characterization: If activity loss persists, re-characterize the catalyst using techniques like XRD or SEM to check for changes in crystallinity or morphology.[21] This can help diagnose if the fundamental structure of the catalyst is being compromised.
-
Leaching Test: To test for metal leaching, analyze the reaction filtrate (after removing the solid catalyst) for the presence of the active metal (e.g., using ICP-MS). If significant leaching is detected, the reaction conditions may be too harsh for the catalyst support.
-
Catalyst Selection & Reaction Optimization FAQ
This section provides quick answers to common questions regarding the strategic selection of catalysts and reaction conditions.
Q1: What are the main advantages of using a heterogeneous catalyst over a homogeneous one for imidazole synthesis? A1: The primary advantages are ease of separation from the reaction mixture, recyclability, and often lower operational costs and greater thermal stability.[1][19] This makes them particularly attractive for green chemistry and industrial-scale production.[21]
Q2: I need to synthesize a highly substituted imidazole. Which synthetic strategy and catalyst type should I consider? A2: For highly substituted imidazoles, multicomponent reactions are highly efficient. Consider using a robust heterogeneous catalyst like a metal-organic framework (e.g., MIL-101(Cr)) or functionalized magnetic nanoparticles.[20][21] These catalysts often tolerate a wide range of functional groups on the aldehyde and dicarbonyl components.[1] Copper-mediated oxidative C-H functionalization is another powerful method for creating highly substituted imidazoles from readily available starting materials.[2]
Q3: My starting materials are sensitive to high temperatures. What are my options? A3: Microwave-assisted synthesis is an excellent option as it can dramatically reduce reaction times and often allows for lower bulk temperatures.[16][22] Additionally, certain catalytic systems, such as some copper-catalyzed N-arylation reactions, can proceed under very mild conditions, even at room temperature.[17]
Q4: How does solvent choice impact a Debus-Radziszewski reaction? A4: Solvent choice is critical.[12] Polar protic solvents like ethanol can solvate reactants like ammonium acetate. However, poor solubility of other starting materials in these solvents can lower yields.[15] In such cases, polar aprotic solvents (DMF, DMSO) or greener alternatives like glycerol might provide better results by improving solubility and modulating the reaction environment.[12][13]
Q5: Are there effective metal-free catalyst options? A5: Yes, several metal-free options are effective. Organic catalysts like boric acid or lactic acid can promote the reaction efficiently.[3][7] In some cases, using a deep eutectic solvent like urea/ZnCl₂ can act as both the solvent and the catalyst.[7] Furthermore, reactions can sometimes be promoted simply by using greener solvents like glycerol or by employing microwave irradiation under solvent-free conditions.[15][16]
Data & Protocols
Table 1: Comparative Analysis of Catalysts for 2,4,5-Trisubstituted Imidazole Synthesis
| Catalyst | Key Advantages | Typical Conditions | Yield Range | Recyclability | Reference |
| CuI | Readily available, efficient | Butanol, Reflux | 85-95% | Not typically recycled | [8] |
| MIL-101(Cr) (MOF) | High efficiency, solvent-free, low catalyst loading | Solvent-free, 100°C | ~95% | Yes (at least 5 times) | [20] |
| Magnetic Nanoparticles | Excellent recyclability, high efficiency | Mild conditions, one-pot | High | Yes | [21] |
| Silicotungstic Acid | Brønsted acid, efficient | Ethanol, Reflux | ~94% | Possible | [3] |
| Lactic Acid | Biodegradable, green catalyst | Solvent-free, 160°C | ~92% | No | [3][7] |
| No Catalyst | Simple, avoids catalyst cost/removal | Glycerol, 90°C | Good to Excellent | N/A | [15] |
Experimental Protocol: General Procedure for Copper(I) Iodide Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is adapted from the work of Kadu et al. and serves as a representative example of a modern, efficient synthesis.[8]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (1.0 mmol), benzoin or benzil (1.0 mmol), ammonium acetate (3.0 mmol), and Copper(I) Iodide (CuI) (15-20 mol%).
-
Solvent Addition: Add butanol (7 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approx. 118°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 20-30 minutes).
-
Workup: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 2,4,5-trisubstituted imidazole.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Debus-Radziszewski Reaction and Competing Oxazole Formation
This diagram illustrates the critical branch point in the reaction mechanism. The desired pathway (green) is favored by a high concentration of ammonia, leading to the diimine intermediate and subsequent cyclization to the imidazole. The competing pathway (red) becomes significant when the aldehyde intercepts the dicarbonyl, leading to an oxazole byproduct.
Caption: Key pathways in the Debus-Radziszewski synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low reaction yields, starting with the most impactful variables.
Caption: Systematic workflow for troubleshooting low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 8. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nano-ntp.com [nano-ntp.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. researchgate.net [researchgate.net]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Imidazole synthesis [organic-chemistry.org]
- 18. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00368G [pubs.rsc.org]
- 22. benthamscience.com [benthamscience.com]
Technical Support Center: Solvent Effects on the Regioselectivity of Imidazole Alkylation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in controlling the regioselectivity of imidazole N-alkylation. Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges and achieve desired isomeric outcomes in your experiments.
Introduction: The Challenge of Regioselective Imidazole Alkylation
The alkylation of unsymmetrically substituted imidazoles presents a common yet significant challenge: controlling the reaction to favor substitution at the N-1 or N-3 position. The deprotonated imidazole anion features a delocalized negative charge across both nitrogen atoms, often leading to a mixture of regioisomers that can be difficult to separate.[1] The choice of solvent is a powerful yet nuanced tool to steer this selectivity. This guide will delve into the mechanistic underpinnings of solvent effects and provide actionable strategies for your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My imidazole alkylation is yielding a nearly 1:1 mixture of N-1 and N-3 isomers. How can I improve the regioselectivity?
Answer: This is a frequent issue arising from the similar nucleophilicity of the two ring nitrogens. The solvent system is your primary lever for influencing the outcome. Here’s a breakdown of factors and troubleshooting steps:
-
Analyze the Solvent's Role: The solvent influences the reaction by solvating the imidazole anion, the counter-ion, and the transition state. This can either shield or expose one of the nitrogen atoms to the alkylating agent.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the solvents of choice for promoting SN2 reactions. They effectively solvate the cation (e.g., K⁺ from K₂CO₃) but poorly solvate the imidazole anion, leaving it more "naked" and reactive.[2][3] This often leads to better selectivity, which is then governed by the inherent electronic and steric properties of your substrate. For instance, alkylation of 4-nitroimidazole in acetonitrile with K₂CO₃ as the base shows good yields, indicating its suitability for this type of reaction.[4]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can form hydrogen bonds with the imidazole anion, creating a solvent cage that can hinder the approach of the alkylating agent and reduce nucleophilicity.[2][3] This can lead to slower reactions and sometimes poorer selectivity, as the reaction may proceed through different mechanisms.[5] In "neutral" conditions (e.g., ethanolic), the tautomeric equilibrium of the imidazole ring can become the dominant factor in determining the product ratio, sometimes overriding expected electronic effects.[5][6]
-
Nonpolar Solvents (e.g., Toluene, Dioxane): The solubility of the imidazole salt and the base can be limited in these solvents, potentially leading to slow or incomplete reactions.[2] However, in some cases, they can be effective, especially at higher temperatures.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
Question 2: I observe a significant drop in reaction rate when I switch from DMF to ethanol. Why is this happening?
Answer: This is a classic illustration of the effect of polar protic solvents on nucleophilicity. Here's the causal explanation:
-
Hydrogen Bonding: Ethanol, a polar protic solvent, has a hydroxyl group (-OH) that can act as a hydrogen bond donor.[7] The lone pairs on the nitrogen atoms of the imidazole anion are hydrogen bond acceptors. This leads to the formation of a "solvent cage" around the nucleophilic anion.
-
Reduced Nucleophilicity: This solvation shell stabilizes the imidazole anion, lowering its ground state energy. More importantly, it sterically hinders the approach of the electrophilic alkylating agent to the nitrogen atoms.[3] This increases the activation energy of the reaction, resulting in a slower rate.
-
DMF - A Polar Aprotic Solvent: In contrast, DMF is a polar aprotic solvent. It has a large dipole moment to dissolve the reactants but lacks a hydrogen bond-donating group.[8] It solvates the cation of the base but leaves the imidazole anion relatively unsolvated and highly reactive, leading to a faster SN2 reaction.
Caption: Solvent effect on nucleophilicity of the imidazole anion.
Question 3: How do steric and electronic effects of substituents on the imidazole ring interact with the choice of solvent?
Answer: Solvent effects do not operate in isolation. They modulate the inherent steric and electronic biases of your substrate.
-
Steric Hindrance: A bulky substituent at the C4(5)-position will sterically hinder the adjacent N-3 nitrogen. This effect is more pronounced with a bulky alkylating agent.[5] In a polar aprotic solvent, where the reaction is primarily under kinetic control, this steric hindrance will strongly direct alkylation to the less hindered N-1 position.
-
Electronic Effects: An electron-withdrawing group (EWG) at the C4(5)-position deactivates the adjacent N-3 nitrogen through an inductive effect, making the N-1 nitrogen more nucleophilic.[5] This electronic preference for N-1 is amplified in polar aprotic solvents. Conversely, an electron-donating group (EDG) can enhance the nucleophilicity of the adjacent N-3 nitrogen.
-
The Interplay: In a polar aprotic solvent, if you have a bulky EWG at C4, both steric and electronic effects will align to strongly favor the N-1 product. In a polar protic solvent, the situation is more complex, as tautomeric equilibria might counteract these effects.[5][6]
Quantitative Data: Solvent Effects on Regioselectivity
While the exact regioselectivity is highly dependent on the specific substrate, alkylating agent, base, and temperature, the following table provides an illustrative overview of the expected trends for the alkylation of a hypothetical 4-substituted imidazole.
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Major Isomer (for C4-EWG) | Expected Major Isomer (for C4-Bulky Group) | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | N-1 | N-1 | Poorly solvates the anion, maximizing kinetic control by electronics and sterics.[9] |
| Acetonitrile (CH₃CN) | Polar Aprotic | 37.5 | N-1 | N-1 | Similar to DMF, often gives good yields and selectivity.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | N-1 | N-1 | Highly polar, effectively solvates cations, promoting anion reactivity.[2] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | N-1 | N-1 | Less polar, but effective with strong bases like NaH, favoring N-1 for some substrates.[2] |
| Ethanol (EtOH) | Polar Protic | 24.5 | Mixture / N-1 | Mixture / N-1 | H-bonding can reduce selectivity; tautomeric effects may influence the outcome.[5][6] |
| Methanol (MeOH) | Polar Protic | 32.7 | Mixture / N-1 | Mixture / N-1 | Stronger H-bonding than ethanol may further decrease reaction rate and selectivity.[2] |
| Toluene | Nonpolar | 2.4 | N/A | N/A | Often results in poor solubility of salts and slow or no reaction.[2] |
Note: This table presents generalized trends. Experimental verification is crucial for your specific system.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation in a Polar Aprotic Solvent (Acetonitrile)
This protocol is a good starting point for achieving high regioselectivity, particularly when steric or electronic factors favor one nitrogen.
Materials:
-
Substituted imidazole (1.0 equiv)
-
Alkylating agent (e.g., alkyl halide) (1.1 - 1.5 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted imidazole and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to form a suspension.
-
With vigorous stirring, add the alkylating agent dropwise at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the regioisomers.
Protocol 2: N-Alkylation using a Strong Base in a Polar Aprotic Solvent (THF)
This method is useful for less reactive imidazoles or when complete deprotonation is desired before adding the alkylating agent.
Materials:
-
Substituted imidazole (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Alkylating agent (e.g., alkyl halide) (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the substituted imidazole and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the imidazolide anion.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
Managing exothermic reactions in Grignard additions to imidazoles
Welcome to the Technical Support Center for managing Grignard additions to imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful but challenging C-C bond-forming reaction. Here, we address specific issues related to the highly exothermic nature of these reactions and other common experimental hurdles in a practical question-and-answer format.
Introduction: The Imidazole Challenge
The imidazole ring is a cornerstone motif in medicinal chemistry. However, its unique electronic and structural features present distinct challenges in Grignard additions. The acidic N-H proton (pKa ≈ 14.5) can be readily deprotonated by the strongly basic Grignard reagent, leading to reagent consumption and reduced yields. Furthermore, the reaction of a Grignard reagent with an electrophilic center on an imidazole derivative is often highly exothermic, posing a significant safety risk if not properly managed.[1][2] This guide provides expert insights and actionable protocols to ensure safe, efficient, and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard addition to an N-unprotected imidazole is giving very low yield. What is the likely cause?
A1: The most probable cause is the deprotonation of the imidazole N-H proton by your Grignard reagent. Grignard reagents are potent bases and will preferentially react with acidic protons, such as the one on the imidazole ring, before adding to a carbonyl or other electrophilic center.[3] This acid-base reaction consumes your Grignard reagent and generates a non-nucleophilic magnesium-imidazole salt, leading to poor yields of your desired product.
Solution:
-
N-Protection: The most effective solution is to protect the imidazole nitrogen prior to the Grignard reaction. Common protecting groups for imidazoles that are stable to Grignard reagents include the trityl (Tr), p-methoxybenzyl (PMB), and 2-(trimethylsilyl)ethoxymethyl (SEM) groups.[4] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its eventual removal.
-
Excess Grignard Reagent: While less efficient, using a significant excess of the Grignard reagent (e.g., 2.5-3.0 equivalents) can sometimes be employed. The first equivalent will be consumed for deprotonation, with the excess available for the desired nucleophilic addition. This approach should be used with caution due to the increased exotherm and potential for side reactions.
Q2: The reaction is extremely exothermic and difficult to control, even with an N-protected imidazole. How can I manage the temperature?
A2: A vigorous, hard-to-control exotherm is a serious safety concern, indicating that the rate of heat generation is exceeding the capacity of your cooling system.[1][5] This can lead to a runaway reaction.
Solutions:
-
Slow Addition at Low Temperature: The primary method for controlling the exotherm is to add the Grignard reagent slowly to a cooled solution of the imidazole substrate. A syringe pump is highly recommended for a consistent and slow addition rate.[5] Start the reaction at a low temperature (e.g., -78 °C or 0 °C) and monitor the internal temperature closely.
-
Reverse Addition: In some cases, adding the imidazole substrate solution slowly to the Grignard reagent can help maintain a low concentration of the limiting reagent and better control the exotherm.
-
Solvent Choice: Tetrahydrofuran (THF) is a common solvent for Grignard reactions and its boiling point (66 °C) can help to dissipate some of the heat through reflux.[6] For reactions requiring lower temperatures, diethyl ether (boiling point 34.6 °C) can be used.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, although this may slow down the reaction rate.
Q3: I'm performing a Grignard addition to an N-acylimidazole. What are the key considerations?
A3: N-acylimidazoles are excellent electrophiles. The reaction with a Grignard reagent typically proceeds via nucleophilic acyl substitution to form a ketone. A key consideration is preventing a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol as a byproduct.
Solutions:
-
Low Temperature: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can often prevent the second addition to the ketone.[7]
-
Stoichiometry: Use of approximately one equivalent of the Grignard reagent is crucial.
-
Grignard Reagent Structure: Sterically hindered Grignard reagents are less likely to add to the intermediate ketone.
Q4: My reaction has stalled after initial signs of initiation. What should I do?
A4: A stalled reaction can be due to several factors, including passivation of the magnesium surface (if you are preparing the Grignard in situ) or the presence of inhibitors.
Solutions:
-
Re-initiation (for in situ preparation): If preparing the Grignard reagent in the same pot, gentle warming or the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can sometimes re-initiate the reaction.[5]
-
Ensure Anhydrous Conditions: The ingress of moisture will quench the Grignard reagent. Ensure all glassware is flame-dried and solvents are anhydrous.[6][8]
-
Stirring: Ensure efficient stirring to maintain a homogeneous mixture and facilitate contact between reactants.
Visualizing the Process: Key Decision Workflow
The following diagram outlines the critical decision-making process for managing a Grignard addition to an imidazole derivative.
Caption: Decision workflow for Grignard additions to imidazoles.
Experimental Protocol: Controlled Grignard Addition to 1-Methyl-1H-imidazole-5-carbaldehyde
This protocol is adapted from a literature procedure and provides a framework for the controlled addition of a Grignard reagent to a protected imidazole aldehyde.[9]
Objective: To synthesize 1-(1-methyl-1H-imidazol-5-yl)heptan-1-ol via a controlled Grignard addition.
Materials:
-
1-methyl-1H-imidazole-5-carbaldehyde
-
1-Bromohexane
-
Magnesium turnings
-
Iodine (one crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonia buffer (pH 9.25)
-
Ethyl acetate
-
Sodium sulfate
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Addition funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringe pump (recommended)
-
Low-temperature bath (e.g., ice-water)
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (10 mmol) and a crystal of iodine in the flame-dried three-neck flask under an inert atmosphere.
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
Dissolve 1-bromohexane (7.5 mmol) in anhydrous THF (50 mL).
-
Add a small portion of the 1-bromohexane solution to the magnesium. Initiation should be observed by the disappearance of the iodine color and gentle bubbling.
-
Once initiated, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.
-
After addition is complete, stir the grayish solution for 30 minutes at room temperature.
-
-
Grignard Addition:
-
Dissolve 1-methyl-1H-imidazole-5-carbaldehyde (5.0 mmol) in anhydrous THF (20 mL) in a separate flame-dried flask.
-
Cool the imidazole solution to 0 °C using an ice-water bath.
-
Add the freshly prepared Grignard reagent solution to the cooled imidazole solution dropwise over 30-60 minutes, monitoring the internal temperature. A syringe pump is recommended for this addition.
-
Once the addition is complete, allow the reaction to stir for 12 hours at room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of 30 mL of aqueous ammonia buffer (pH 9.25).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Expected Yield: The reported yield for a similar reaction is approximately 84%.[9]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale | Reference |
| Grignard to Substrate Ratio | 1.1 - 1.5 equivalents | Ensures complete consumption of the electrophile. | [9] |
| Reaction Temperature | -78 °C to Room Temperature | Lower temperatures help control the exotherm and can improve selectivity. | [5][7] |
| Addition Rate | 0.5 - 2.0 g/min (for scale-up) | Slower rates are crucial for managing heat release in larger reactions. | [10] |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are essential for stabilizing the Grignard reagent. | [5][6] |
Mechanism: Deprotonation vs. Nucleophilic Addition
The chemoselectivity of a Grignard reagent towards an imidazole derivative is a critical factor. The following diagram illustrates the two competing pathways for an N-unprotected imidazole aldehyde.
Caption: Deprotonation vs. Nucleophilic Addition Pathways.
References
- 1. acs.org [acs.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. reddit.com [reddit.com]
- 9. Synthesis and Biological Evaluation of Novel Alkyl-Imidazolyl Carbinols and their Esters: Potent Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate, a substituted imidazole derivative of interest in medicinal chemistry. Through a comparative approach, we will explore the nuances of its spectral features and provide the experimental data necessary for its unequivocal identification.
The Critical Role of NMR in Heterocyclic Chemistry
Imidazole-containing compounds form the backbone of numerous pharmaceuticals and biologically active molecules. Their structural characterization is therefore of utmost importance. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, allows for a detailed mapping of the chemical environment of each proton and carbon atom within a molecule. This provides invaluable insights into connectivity, stereochemistry, and electronic distribution.[1][2] For substituted imidazoles like this compound, NMR is indispensable for confirming the regiochemistry of substitution on the imidazole ring.
Visualizing the Structure
To facilitate the discussion of the NMR data, the molecular structure of this compound with the standard atom numbering is presented below.
Figure 1. Molecular structure of this compound.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a wealth of information based on the chemical shift, integration, and multiplicity of the proton signals. The expected signals for this compound are discussed below.
Imidazole Ring Protons
The protons on the imidazole ring are highly sensitive to the electronic effects of the substituents. In the case of a 1,4-disubstituted imidazole, we expect two signals for the ring protons at C2 and C5.
-
H-2 Proton: This proton is typically found downfield due to the deshielding effect of the two adjacent nitrogen atoms.
-
H-5 Proton: This proton is influenced by the adjacent nitrogen (N1) and the ethyl carboxylate group at C4.
Isopropyl Group Protons
The isopropyl group attached to N1 will exhibit two distinct signals:
-
Methine Proton (-CH): A septet (or multiplet) resulting from coupling with the six equivalent methyl protons.
-
Methyl Protons (-CH₃): A doublet due to coupling with the single methine proton.
Ethyl Carboxylate Group Protons
The ethyl ester moiety will give rise to two characteristic signals:
-
Methylene Protons (-OCH₂-): A quartet due to coupling with the three adjacent methyl protons.
-
Methyl Protons (-CH₃): A triplet resulting from coupling with the two adjacent methylene protons.
¹³C NMR Spectral Analysis: The Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The key resonances are as follows:
-
Imidazole Ring Carbons: The chemical shifts of the C2, C4, and C5 carbons are indicative of the substitution pattern. The carbon bearing the carboxylate group (C4) will be significantly deshielded. The C2 carbon, situated between two nitrogen atoms, will also appear at a characteristically downfield chemical shift.
-
Carbonyl Carbon: The ester carbonyl carbon will produce a signal in the typical downfield region for such functionalities.
-
Isopropyl Group Carbons: The methine and methyl carbons of the isopropyl group will have distinct chemical shifts.
-
Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group will also be readily identifiable.
Comparative Data Analysis
To provide a robust characterization, it is instructive to compare the NMR data of this compound with a closely related, unsubstituted analog, Ethyl 1H-imidazole-4-carboxylate.[3][4] This comparison highlights the influence of the N1-isopropyl substituent on the chemical shifts of the imidazole ring protons and carbons.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | H-2: ~7.8-8.0 (s, 1H)H-5: ~7.5-7.7 (s, 1H)-CH(iPr): ~4.5-4.7 (sept, 1H)-OCH₂(Et): ~4.2-4.4 (q, 2H)-CH₃(iPr): ~1.4-1.6 (d, 6H)-CH₃(Et): ~1.2-1.4 (t, 3H) | C2: ~138C4: ~139C5: ~120C=O: ~163-CH(iPr): ~50-OCH₂(Et): ~60-CH₃(iPr): ~23-CH₃(Et): ~14 |
| Ethyl 1H-imidazole-4-carboxylate | NH: ~12.75 (bs, 1H)H-2 & H-5: ~7.77 (s, 2H)-OCH₂(Et): 4.19-4.24 (q, 2H)-CH₃(Et): 1.24-1.28 (t, 3H)[4] | Data not readily available in searched sources. |
Note: The chemical shifts for this compound are predicted values based on typical ranges for similar structures and require experimental verification. The data for Ethyl 1H-imidazole-4-carboxylate is from experimental sources.[4]
The introduction of the isopropyl group at the N1 position breaks the symmetry of the imidazole ring that is present in the N-unsubstituted analog (in the time-averaged sense due to tautomerism), leading to distinct signals for the H-2 and H-5 protons.
Experimental Protocol: A Guide to Data Acquisition
Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the characterization of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[5][6][7]
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
Filtration: If necessary, filter the solution to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shimming: Carefully shim the magnetic field to ensure homogeneity and obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
Data Processing and Interpretation
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline to be flat.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.
-
Peak Picking and Assignment: Identify the chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) for each signal. Assign the signals to the respective protons and carbons in the molecule based on established chemical shift ranges and coupling patterns.[10]
Figure 2. A generalized workflow for NMR-based structural characterization.
Conclusion
The comprehensive characterization of this compound by ¹H and ¹³C NMR spectroscopy provides a detailed and unambiguous confirmation of its molecular structure. By understanding the principles behind chemical shifts, coupling constants, and the influence of substituents, researchers can confidently identify and characterize this and other novel heterocyclic compounds. The comparative analysis with related structures further strengthens the assignments and provides a deeper understanding of structure-property relationships. Adherence to a rigorous experimental protocol ensures the acquisition of high-quality, reproducible data, which is fundamental to the integrity of scientific research in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 23785-21-9|Ethyl 1H-imidazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 4. Ethyl imidazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. epfl.ch [epfl.ch]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
A Comprehensive Guide to Mass Spectrometry Analysis of Imidazole Synthesis Products
Introduction
The imidazole ring is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The synthesis of these vital compounds demands rigorous analytical oversight to ensure product purity, identify potential byproducts, and confirm the desired chemical structure. Mass spectrometry (MS) has emerged as an indispensable tool in this endeavor, offering unparalleled sensitivity and specificity for the detailed characterization of imidazole synthesis products.[1][2] This guide provides an in-depth comparison of various mass spectrometry techniques, complete with experimental protocols and data-driven insights, to empower researchers, scientists, and drug development professionals in their analytical workflows.
Comparative Analysis of Mass Spectrometry Techniques
The choice of an appropriate mass spectrometry technique is contingent upon the specific physicochemical properties of the imidazole derivative and the analytical question at hand. This section will dissect the capabilities of the most pertinent MS methodologies: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS).
Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse for Versatility
LC-MS is arguably the most versatile and widely adopted technique for the analysis of imidazole-containing compounds due to its broad applicability to a wide range of polar and non-polar molecules.[1][3][4] Coupling the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry allows for the robust analysis of complex reaction mixtures.
This protocol outlines a general procedure for the quantitative analysis of a hypothetical substituted imidazole drug substance.
1. Sample Preparation:
-
Accurately weigh and dissolve the imidazole synthesis product in a suitable solvent (e.g., methanol, acetonitrile) to a stock concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
For the analysis of impurities, a more concentrated sample solution (e.g., 0.1-1 mg/mL) may be required.
-
Spike all samples and standards with an internal standard (preferably a stable isotope-labeled version of the analyte) to a final concentration of 100 ng/mL to correct for matrix effects and variations in instrument response.[3]
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point. Optimization may involve testing different column chemistries.[5]
-
Mobile Phase A: 0.1% formic acid in water. The addition of formic acid promotes ionization.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol. Methanol can sometimes offer better separation for certain imidazoles.[5]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for imidazoles.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1] The transitions would be from the precursor ion (the protonated molecule [M+H]+) to characteristic product ions.
The choice of the ionization source is critical. Electrospray ionization (ESI) is generally preferred for polar and ionizable compounds like many imidazole derivatives. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds that are not efficiently ionized by ESI.
For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer offers superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[1] For qualitative analysis and impurity identification, a full scan mode on a high-resolution instrument is more appropriate.
Diagram of the LC-MS Experimental Workflow
Caption: Workflow for LC-MS analysis of imidazole synthesis products.
Table 1: Comparison of LC Columns for Imidazole Separation
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Key Advantages |
| C18 | 1.8 | 2.1 x 50 | General purpose, good for a wide range of polarities. |
| HSS T3 | 1.8 | 2.1 x 100 | Enhanced retention of polar compounds.[5] |
| HILIC | 1.7 | 2.1 x 100 | Ideal for very polar imidazoles that are poorly retained on reversed-phase columns. |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many imidazole derivatives, particularly those with polar functional groups, derivatization is often necessary to increase their volatility and thermal stability.[6]
1. Derivatization:
-
To a dry vial containing approximately 1 mg of the imidazole sample, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
2. GC-MS Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1 minute, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10°C/min.
-
MS System: A single quadrupole or ion trap mass spectrometer.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (e.g., m/z 50-500) for qualitative analysis and identification of unknown impurities.
Diagram of the GC-MS Experimental Workflow with Derivatization
Caption: Workflow for GC-MS analysis of imidazoles including a derivatization step.
High-Resolution Mass Spectrometry (HRMS): For Unambiguous Identification
HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) mass spectrometers, provide highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds and for the structural elucidation of synthesis byproducts.[7][8] This capability is invaluable for confirming the identity of the desired product and for characterizing novel impurities.
Table 2: Performance Comparison of Mass Spectrometry Techniques
| Feature | LC-MS (Triple Quadrupole) | GC-MS (Single Quadrupole) | HRMS (Orbitrap) |
| Resolution | Unit Mass | Unit Mass | High (>60,000)[9] |
| Mass Accuracy | ~100 ppm | ~100 ppm | < 5 ppm[10] |
| Sensitivity | pg to fg | pg to ng | pg to fg |
| Primary Application | Quantitative analysis | Analysis of volatile compounds | Structural elucidation, unambiguous identification |
Understanding Fragmentation Patterns of Imidazoles
The fragmentation pattern of an imidazole derivative in the mass spectrometer provides a "fingerprint" that can be used for structural confirmation. In Electron Ionization (EI), the fragmentation is often extensive, providing rich structural information.[2] In soft ionization techniques like ESI, fragmentation is typically induced in the collision cell of a tandem mass spectrometer (MS/MS).
A common fragmentation pathway for substituted imidazoles involves the cleavage of the substituents from the imidazole ring.[11] The stability of the resulting fragment ions will dictate the observed fragmentation pattern.[12]
Diagram of a Characteristic Fragmentation Pathway of a Substituted Imidazole
Caption: A generalized fragmentation pathway for a substituted imidazole in MS/MS.
Addressing Key Analytical Challenges
The analysis of imidazole synthesis products is not without its hurdles. This section addresses some of the common challenges and provides strategies to overcome them.
Isomer Differentiation
Distinguishing between constitutional isomers, such as 2-methylimidazole and 4-methylimidazole, can be challenging as they often have identical mass spectra.[5] The key to their differentiation lies in chromatographic separation. By optimizing the LC or GC method, it is often possible to achieve baseline separation of the isomers, allowing for their individual quantification. In cases where chromatographic separation is difficult, ion mobility mass spectrometry can provide an additional dimension of separation based on the ion's size and shape.[10]
Impurity Profiling
A thorough understanding of the impurity profile is a critical aspect of drug development and quality control. A systematic approach to impurity profiling involves:
-
Initial Screening: Using a high-resolution, full-scan MS method to detect all potential impurities.
-
Molecular Formula Determination: Utilizing the accurate mass measurements from HRMS to propose elemental compositions for the detected impurities.
-
Structural Elucidation: Performing MS/MS experiments to obtain fragmentation data and propose structures for the impurities. This may be supplemented with other spectroscopic techniques like NMR.
-
Quantification: Developing and validating a quantitative LC-MS/MS method for the identified impurities.
Matrix Effects
In LC-MS, co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification. The most effective way to mitigate matrix effects is through the use of a stable isotope-labeled internal standard.[3] This standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction. Proper sample preparation, such as solid-phase extraction (SPE), can also help to remove interfering matrix components.[1]
Conclusion
The mass spectrometric analysis of imidazole synthesis products is a multifaceted task that requires a deep understanding of the available analytical techniques and the underlying chemical principles. LC-MS offers unparalleled versatility for a wide range of imidazole derivatives, while GC-MS remains a valuable tool for volatile compounds. HRMS provides the definitive answers for structural elucidation and impurity identification. By carefully selecting the appropriate technique, optimizing experimental parameters, and being cognizant of potential challenges like isomerism and matrix effects, researchers can confidently and accurately characterize their imidazole synthesis products, ensuring the quality and safety of these important compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
Introduction: The Central Role of Imidazole and the Analytical Power of FT-IR
An In-Depth Guide to FT-IR Spectroscopy for the Identification of Functional Groups in Imidazole Derivatives
To researchers, scientists, and drug development professionals, the imidazole ring is a cornerstone of medicinal chemistry and materials science. Its unique aromatic structure, containing two nitrogen atoms, imparts a wide range of biological activities, making it a privileged scaffold in countless pharmaceuticals. The functionalization of this core structure is key to modulating its properties, and therefore, rapid and reliable identification of the appended functional groups is a critical step in synthesis and quality control.
Fourier Transform Infrared (FT-IR) spectroscopy serves as a first-line analytical technique for this purpose. It is a powerful, non-destructive method that provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds.[1][2] By measuring the absorption of infrared light at specific frequencies, FT-IR allows for the direct identification of functional groups present in a molecule.[1][3] This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of FT-IR with other techniques and offers field-proven insights into its application for characterizing imidazole derivatives.
Pillar 1: Understanding the Vibrational Fingerprint of Imidazole Derivatives
The FT-IR spectrum of an imidazole derivative is a superposition of vibrations from the imidazole core and its substituents. The key to successful interpretation lies in recognizing the characteristic absorption bands for specific bonds and understanding how their positions can shift based on the molecular environment.
Characteristic FT-IR Absorption Bands
The infrared spectrum is typically analyzed in two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). While the fingerprint region is unique to each molecule, the functional group region contains the most readily identifiable peaks.
1. The Imidazole Core Vibrations:
-
N-H Stretching: For N-unsubstituted imidazoles, the N-H stretching vibration is one of the most characteristic peaks. It typically appears as a broad band in the 3500–3100 cm⁻¹ region.[4][5] The broadening is a direct consequence of intermolecular hydrogen bonding, a crucial interaction in many imidazole-containing systems. In dilute, non-polar solvents where hydrogen bonding is minimized, this peak becomes sharper.[6]
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the imidazole ring are consistently found just above 3000 cm⁻¹, typically in the range of 3150–3000 cm⁻¹.[4][7][8] The presence of peaks in this region confirms the aromatic nature of the core.
-
C=N and C=C Ring Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic ring are fundamental to its fingerprint. These appear as a series of sharp to medium-intensity bands in the 1680–1450 cm⁻¹ region.[4][9] For instance, a C=N stretching absorption has been reported around 1681 cm⁻¹[4], while other ring vibrations can appear near 1599 and 1489 cm⁻¹.[4] The exact positions of these peaks are highly sensitive to the nature and position of substituents on the ring.
-
C-N Stretching: The single bond C-N stretching within the ring is typically observed in the 1385-1250 cm⁻¹ range.[5] A peak around 1225 cm⁻¹ has been specifically attributed to this vibration.[10]
2. Identifying Common Substituent Groups:
The true power of FT-IR shines when identifying the functional groups attached to the imidazole core.
-
Carbonyl (C=O) Stretching: If the imidazole is substituted with a ketone, aldehyde, ester, or amide, a strong, sharp absorption peak will appear in the 1750–1650 cm⁻¹ range. This is often the most intense peak in the spectrum and is an unambiguous indicator of a carbonyl group.
-
Alkyl C-H Stretching: For alkyl-substituted imidazoles, the symmetric and asymmetric stretching vibrations of the C-H bonds will appear below 3000 cm⁻¹, typically in the 2980–2850 cm⁻¹ range.[5]
-
Hydroxyl (O-H) Stretching: A hydroxyl substituent will produce a very broad and strong absorption band in the 3600–3200 cm⁻¹ region due to hydrogen bonding.
-
Nitro (NO₂) Group: Nitro-substituted imidazoles will show two characteristic strong stretching bands: an asymmetric stretch around 1550 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹.
The following table summarizes these key vibrational frequencies.
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity & Appearance | Causality Behind Appearance |
| Imidazole N-H | N-H Stretch | 3500 - 3100 | Strong, Broad | Broadening due to intermolecular hydrogen bonding.[6] |
| Aromatic C-H | C-H Stretch | 3150 - 3000 | Medium to Weak, Sharp | Characteristic of sp² C-H bonds on the aromatic ring.[4][8] |
| Alkyl C-H | C-H Stretch | 2980 - 2850 | Medium, Sharp | Characteristic of sp³ C-H bonds in alkyl substituents.[5] |
| Carbonyl | C=O Stretch | 1750 - 1650 | Strong, Sharp | High polarity of the C=O bond results in a large change in dipole moment. |
| Imidazole Ring | C=N / C=C Stretch | 1680 - 1450 | Medium to Strong, Sharp | Coupled vibrations of the aromatic ring system.[4][9] |
| Nitro Group | N=O Asymmetric Stretch | ~1550 | Strong, Sharp | Strong absorption due to the high polarity of the N=O bonds. |
| Nitro Group | N=O Symmetric Stretch | ~1350 | Strong, Sharp | Paired with the asymmetric stretch to confirm the nitro group. |
| Imidazole Ring | C-N Stretch | 1385 - 1250 | Medium, Sharp | Stretching of the single bonds within the heterocyclic ring.[5] |
Pillar 2: A Comparative Analysis of Analytical Techniques
While FT-IR is an invaluable tool, a senior scientist must understand its place within the broader analytical landscape. The choice of technique depends on the specific question being asked. FT-IR is excellent for functional group identification, but for complete structural elucidation, other methods are superior.
FT-IR vs. Raman Spectroscopy
FT-IR and Raman are complementary vibrational spectroscopy techniques.[3][11]
-
Principle: FT-IR measures the absorption of infrared light, which requires a change in the dipole moment of a bond during vibration.[12][13] Raman spectroscopy measures the inelastic scattering of monochromatic light (a laser), which requires a change in the bond's polarizability.[1][12]
-
Strengths for Imidazoles: FT-IR is highly sensitive to the polar bonds prevalent in many imidazole derivatives, such as N-H, C=O, and C-N.[12] Raman, conversely, is more sensitive to the homo-nuclear bonds of the aromatic ring (C=C) and symmetric vibrations.[13]
-
Practical Considerations: A key advantage of Raman is its insensitivity to water, making it the superior choice for analyzing samples in aqueous solution.[1][3] Water strongly absorbs IR radiation, which can obscure large portions of the FT-IR spectrum. However, FT-IR is generally faster and less susceptible to fluorescence interference, which can be a significant issue in Raman spectroscopy.[13]
FT-IR vs. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (both ¹H and ¹³C) is the gold standard for determining the precise molecular structure of an organic compound, including imidazole derivatives.[14]
-
Information Provided: While FT-IR confirms the presence of functional groups (e.g., "there is a C=O group"), NMR reveals the exact chemical environment and connectivity of nearly every atom. It can distinguish between isomers, identify the specific positions of substituents on the imidazole ring, and provide a complete structural map.[15][16]
-
Complementary Use: The techniques are best used in tandem. FT-IR provides a rapid, inexpensive confirmation that a reaction has proceeded as expected (e.g., the disappearance of a starting material's peak and the appearance of a product's peak). NMR is then used to rigorously prove the structure of the final, purified compound. A study on imidazole-2-carboxaldehyde, for instance, effectively used both FT-IR and NMR to characterize its stable hydrate and aldehyde forms.[15]
| Feature | FT-IR Spectroscopy | Raman Spectroscopy | NMR Spectroscopy |
| Principle | IR Absorption (Dipole Moment Change)[12] | Light Scattering (Polarizability Change)[1] | Nuclear Spin in Magnetic Field |
| Primary Use | Functional Group Identification[11] | Molecular Fingerprinting, Symmetric Bonds[13] | Complete Structure Elucidation[15] |
| Strengths | Fast, sensitive to polar bonds (N-H, C=O)[12] | Excellent for aqueous samples, non-polar bonds[3] | Unambiguous structural information[14] |
| Limitations | Water interference, limited structural detail | Fluorescence, weak signal for polar bonds | Slower, less sensitive, higher cost |
| Sample Prep | Minimal (ATR) to moderate (KBr)[17] | Minimal to none[13] | Solution in deuterated solvent |
Pillar 3: Self-Validating Experimental Protocols
A trustworthy result begins with a robust protocol. The choice of sample preparation is critical and depends on the physical state of the imidazole derivative.
Protocol 1: Attenuated Total Reflectance (ATR) - The Workhorse Method
ATR is the most common and convenient sampling technique for FT-IR.[18] It requires minimal sample preparation and is suitable for solids, powders, and liquids.[17]
-
Causality: The method works by passing an IR beam through a crystal of high refractive index (e.g., diamond or zinc selenide). The beam reflects internally, creating an "evanescent wave" that penetrates a few microns into the sample placed in tight contact with the crystal.[18] This interaction provides an absorption spectrum without the need for sample dilution.
-
Step-by-Step Methodology:
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol. Run a background scan on the clean, empty crystal to ensure no residue remains.
-
Background Scan: Acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (water vapor, CO₂) and the instrument's response, which will be digitally subtracted from the sample spectrum.[17]
-
Sample Application:
-
For solids/powders : Place a small amount (a few milligrams is sufficient) onto the center of the crystal.
-
For liquids/oils : Place a single drop onto the crystal.[18]
-
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.
-
Acquire Sample Spectrum: Collect the spectrum. Typical parameters are a scan range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal as in Step 1.
-
Protocol 2: KBr Pellet - The High-Resolution Transmission Method
For obtaining high-resolution spectra of solid samples, particularly for library matching, the potassium bromide (KBr) pellet method is a classic choice.
-
Causality: The sample is finely ground and dispersed in a matrix of dry KBr powder, which is transparent to infrared radiation.[19] Pressing this mixture under high pressure creates a translucent pellet through which the IR beam can pass directly (transmission).
-
Step-by-Step Methodology:
-
Sample Preparation: Add 1-2 mg of the solid imidazole derivative to an agate mortar. Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder.
-
Grinding: Gently grind the two components together with the pestle for several minutes until the mixture is a fine, homogenous powder. Incomplete grinding is a common source of poor-quality spectra (scattering effects).
-
Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a clear or translucent pellet.[19]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the instrument's sample holder. Acquire the spectrum using a background of the empty sample holder.
-
Conclusion
FT-IR spectroscopy is an indispensable technique for researchers working with imidazole derivatives. It provides a rapid, reliable, and cost-effective method for confirming the presence or absence of key functional groups, monitoring reaction progress, and assessing the purity of synthesized compounds. By understanding the characteristic vibrational frequencies of the imidazole core and its common substituents, scientists can quickly interpret spectra to gain crucial molecular insights. While it does not provide the exhaustive structural detail of NMR, its speed and simplicity make it a foundational tool. When used appropriately and in conjunction with complementary methods like Raman and NMR, FT-IR empowers researchers to characterize their novel imidazole derivatives with confidence and efficiency.
References
- 1. maxisci.com [maxisci.com]
- 2. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 3. Fourier Transform Infrared (FTIR) vs. Raman Spectroscopy: A Comprehensive Guide [labx.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 12. sfr.ca [sfr.ca]
- 13. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 18. agilent.com [agilent.com]
- 19. drawellanalytical.com [drawellanalytical.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted Imidazoles: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Its prevalence demands robust and versatile synthetic strategies. This guide provides an in-depth comparison of classical and contemporary methods for the synthesis of substituted imidazoles, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.
Introduction: The Strategic Importance of Imidazole Synthesis
The imidazole ring, with its unique electronic properties and ability to engage in various non-covalent interactions, is considered a "privileged scaffold" in drug discovery. The development of efficient synthetic routes to access diverse substitution patterns on this heterocycle is paramount for generating novel chemical entities. This guide will navigate through the foundational pillars of imidazole synthesis, from time-honored named reactions to modern, highly efficient multicomponent strategies.
Classical Synthesis Methods: The Foundation of Imidazole Chemistry
These methods, developed in the late 19th and early 20th centuries, remain relevant for their reliability and access to specific substitution patterns.
The Radziszewski Synthesis (and its Progenitor, the Debus Synthesis)
First reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, this reaction is a cornerstone of imidazole synthesis[1]. It is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form the imidazole ring[2].
Mechanistic Insight: The reaction is believed to proceed in two main stages. First, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde, followed by cyclization and oxidation (often aerobic) to yield the aromatic imidazole ring[3][2]. The use of a primary amine in place of one equivalent of ammonia allows for the synthesis of N-substituted imidazoles. The choice of solvent and catalyst can significantly influence reaction times and yields, with acidic conditions often employed to facilitate the condensation steps[4].
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine) [5]
-
Reactants: Benzil (1,2-diphenylethane-1,2-dione), Benzaldehyde, Ammonium Acetate (as an ammonia source).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and a significant excess of ammonium acetate (e.g., 10 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with water to remove any remaining ammonium acetate and acetic acid.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.
-
The Wallach Synthesis
The Wallach synthesis provides a route to 1,2-disubstituted imidazoles, often starting from N,N'-disubstituted oxamides[1][6]. This method is particularly useful when specific substitution at the N-1 and C-2 positions is desired.
Mechanistic Insight: The reaction typically involves the treatment of an N,N'-dialkyloxamide with a dehydrating agent like phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) to form a chloro-intermediate. This intermediate is then reduced, for instance with hydroiodic acid, to yield the N-substituted imidazole[1][6]. The choice of the N-substituents on the starting oxamide directly dictates the substitution pattern of the final product.
Conceptual Workflow: Wallach Synthesis
Caption: General workflow for the Wallach synthesis.
The Marckwald Synthesis
The Marckwald synthesis is a valuable method for preparing 2-mercaptoimidazoles (imidazole-2-thiones), which are important intermediates that can be desulfurized to yield the corresponding imidazoles.
Mechanistic Insight: This synthesis involves the cyclization of an α-aminoketone or α-aminoaldehyde with a thiocyanate source, such as potassium thiocyanate (KSCN). The reaction proceeds via the formation of a thiourea intermediate, which then undergoes intramolecular cyclization and dehydration to form the imidazole-2-thione. The sulfur atom can subsequently be removed using various methods, including oxidation with nitric acid or treatment with Raney nickel, to provide access to imidazoles that might be difficult to synthesize directly.
Experimental Protocol: Synthesis of Imidazole-2-thiol
-
Reactants: Aminoacetaldehyde dimethyl acetal, Potassium thiocyanate, Hydrochloric acid.
-
Procedure:
-
To a stirred solution of 2 N hydrochloric acid under a nitrogen atmosphere, add aminoacetaldehyde dimethyl acetal over 45 minutes.
-
Add potassium thiocyanate to the mixture all at once.
-
Heat the mixture to approximately 98°C and stir for 2 hours.
-
Allow the mixture to cool to room temperature overnight.
-
Cool the resulting suspension to 5°C and filter the solid product.
-
Dry the residue under vacuum to yield imidazole-2-thiol.
-
Modern Synthetic Methods: Efficiency and Diversity
Contemporary approaches to imidazole synthesis often focus on improving reaction efficiency, broadening substrate scope, and enhancing control over substitution patterns (regioselectivity)[7].
Multicomponent Reactions (MCRs)
The Radziszewski synthesis is itself a classic MCR, but modern variations have greatly expanded the utility of this approach. These one-pot reactions combine three or more starting materials to form a complex product, offering high atom economy and operational simplicity[8].
Mechanistic Insight: Modern MCRs for imidazole synthesis often employ catalysts to improve yields and shorten reaction times[9]. Lewis acids (e.g., FeCl3, CuI, ZnCl2) or Brønsted acids can activate carbonyl groups, facilitating the formation of imine intermediates[4][10]. The choice of catalyst can also be crucial for controlling regioselectivity when using unsymmetrical 1,2-dicarbonyl compounds[4]. Microwave irradiation has also been shown to dramatically reduce reaction times compared to conventional heating[11][12][13].
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of a Trisubstituted Imidazole
-
Reactants: A 1,2-dicarbonyl (e.g., benzil), an aldehyde, ammonium acetate, and a copper(I) iodide (CuI) catalyst.
-
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), benzil (1.0 mmol), ammonium acetate (3.0 mmol), and CuI (15 mol%).
-
Add butanol (7 mL) as the solvent.
-
Heat the mixture to reflux, monitoring the reaction progress by TLC.
-
Upon completion (typically within 25-30 minutes), cool the mixture to room temperature.
-
Pour the cooled mixture into crushed ice to precipitate the product.
-
Stir the precipitate, then collect the solid by filtration. The crude product is often of high purity, but can be recrystallized from ethanol if necessary.
-
Metal-Catalyzed Cross-Coupling and C-H Functionalization Reactions
Transition metal catalysis has opened new avenues for constructing the imidazole ring and for functionalizing pre-existing imidazole scaffolds. These methods often offer excellent regioselectivity and functional group tolerance[9].
Mechanistic Insight: Copper-catalyzed reactions are particularly prevalent. For instance, copper can mediate the oxidative C-H functionalization of benzylamines and β-enamino esters to form highly substituted imidazoles[9]. The catalytic cycle often involves the coordination of the copper catalyst to the reactants, followed by oxidative addition, reductive elimination, and other steps to form the final product. These methods provide access to substitution patterns that are not easily achievable through classical condensation reactions.
Conceptual Workflow: Metal-Catalyzed Imidazole Synthesis
Caption: A simplified catalytic cycle for imidazole synthesis.
Comparative Analysis of Synthesis Methods
The choice of synthetic method depends heavily on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.
| Method | Typical Substitution Pattern | Key Advantages | Key Disadvantages |
| Radziszewski | 2,4,5-Trisubstituted; 1,2,4,5-Tetrasubstituted | Readily available starting materials; Operationally simple (one-pot). | Can have low yields with certain substrates; Poor regioselectivity with unsymmetrical dicarbonyls[1][4]. |
| Wallach | 1,2-Disubstituted | Good control over N-1 and C-2 substitution. | Requires synthesis of oxamide precursors; Uses harsh reagents (e.g., PCl5)[1][6]. |
| Marckwald | 2-Mercaptoimidazoles (precursors) | Provides access to imidazoles via desulfurization; Good for specific substitution patterns. | Multi-step process if the unsubstituted imidazole is the target; Use of thiocyanates. |
| Modern MCRs | Tri- and Tetrasubstituted | High yields and short reaction times (especially with microwave)[11]; Often uses greener catalysts and solvents; High atom economy. | Catalyst may be required; Optimization of conditions may be necessary[8]. |
| Metal-Catalyzed | Varied, often with high regioselectivity | Excellent functional group tolerance; Access to unique substitution patterns; High regioselectivity[7][9]. | Catalyst cost and sensitivity; May require anhydrous/inert conditions. |
Quantitative Comparison: A Snapshot of Performance
The following table provides a comparison of reported yields and reaction times for the synthesis of 2,4,5-triphenylimidazole, a common benchmark molecule.
| Method | Catalyst / Conditions | Reaction Time | Yield (%) | Reference |
| Radziszewski (Conventional) | Glacial Acetic Acid, Reflux | 4 hours | ~70-80% | [5] |
| Radziszewski (Microwave) | Solvent-free | 5 minutes | 99% | [10] |
| MCR (Ionic Liquid Catalyst) | Diethyl ammonium hydrogen phosphate, 100°C | 10-15 minutes | 94% | [14] |
| MCR (Molecular Iodine) | Solvent-free, Grinding | 10-20 minutes | 96% | [15] |
Note: Yields and reaction times are highly dependent on the specific substrates and reaction conditions used.
Conclusion and Future Outlook
The synthesis of substituted imidazoles has evolved from classical, often harsh, methods to highly efficient and versatile modern techniques. While classical syntheses like the Radziszewski reaction remain valuable, modern multicomponent and metal-catalyzed reactions offer significant advantages in terms of yield, reaction time, and substrate scope. The increasing use of green catalysts, alternative energy sources like microwaves[12], and the focus on regioselectivity continue to drive innovation in this critical area of medicinal chemistry. The selection of an appropriate synthetic strategy, guided by the principles and data outlined in this guide, will empower researchers to efficiently access the novel imidazole derivatives needed to advance drug discovery and development.
References
- 1. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 2. scribd.com [scribd.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scialert.net [scialert.net]
- 6. iiste.org [iiste.org]
- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 13. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
- 15. Synthesize novel derivatives of 2,4,5-triphenylimidazole. [wisdomlib.org]
A Comparative Guide to the Biological Activity of Imidazole Esters: Spotlight on Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery.[3] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][3] This guide provides a comparative analysis of the biological activity of imidazole esters, with a particular focus on Ethyl 1-isopropyl-1H-imidazole-4-carboxylate, in the context of emerging structure-activity relationship (SAR) data.
The Influence of Substitution on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The biological activity of imidazole derivatives can be significantly modulated by the nature and position of substituents on the imidazole ring and its associated functional groups. For imidazole-4-carboxylate esters, two key positions for modification are the N-1 position of the imidazole ring and the ester moiety at the C-4 position.
N-1 Substitution: A Key Determinant of Bioactivity
The substituent at the N-1 position of the imidazole ring plays a pivotal role in defining the compound's interaction with biological targets. The size, lipophilicity, and electronic properties of this substituent can influence the molecule's ability to penetrate cell membranes and bind to active sites of enzymes or receptors.
While direct experimental data on the biological activity of this compound is not extensively available in the public domain, we can infer its potential activity by examining structurally related compounds. A study by Ali et al. (2021) on a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates provides valuable insights into the impact of N-alkyl substitution on anticancer activity.[4]
Case Study: Anticancer Activity of Ethyl 5-amino-1-N-alkyl-imidazole-4-carboxylates
In this study, a series of ethyl 5-amino-imidazole-4-carboxylates with varying alkyl chain lengths at the N-1 position were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. The results revealed that the presence of an alkyl chain at the N-1 position was crucial for the observed anticancer effects.[4]
Notably, the compound ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) , featuring a long C12 alkyl chain, exhibited significant inhibitory effects on the growth and proliferation of HeLa (cervical cancer) and HT-29 (colon cancer) cells.[4] The IC50 values, which represent the concentration required to inhibit 50% of cell growth, were determined to be 0.737 ± 0.05 µM for HeLa cells and 1.194 ± 0.02 µM for HT-29 cells after 72 hours of treatment.[4] Further investigations demonstrated that this compound could inhibit tumor cell colony formation and migration, and induce apoptosis (programmed cell death).[4]
This study strongly suggests that the lipophilicity conferred by the N-alkyl substituent is a key driver of the anticancer activity in this class of imidazole esters. While the isopropyl group in this compound is smaller than the dodecyl group in the most active compound from this study, it still provides a degree of lipophilicity that could contribute to biological activity.
C-4 Ester Moiety: Modulating Potency and Selectivity
The ester group at the C-4 position also presents an opportunity for chemical modification to fine-tune the biological activity of imidazole-4-carboxylates. Alterations to the alcohol component of the ester can impact the compound's solubility, metabolic stability, and interaction with target enzymes. While the ethyl ester is a common starting point, other alkyl or aryl esters could potentially enhance or modify the biological activity profile.
Comparative Biological Activity: A Hypothetical Analysis
Based on the available data for structurally similar compounds, we can formulate a hypothesis regarding the potential biological activities of this compound compared to other imidazole esters.
| Compound | N-1 Substituent | C-4 Substituent | Predicted Primary Activity | Rationale |
| This compound | Isopropyl | Ethyl Ester | Anticancer, Antimicrobial | The N-isopropyl group provides moderate lipophilicity, which is often associated with membrane permeability and interaction with intracellular targets. This could confer both anticancer and antimicrobial properties, though likely of moderate potency compared to derivatives with longer alkyl chains. |
| Ethyl 1-dodecyl-1H-imidazole-4-carboxylate | Dodecyl | Ethyl Ester | Potent Anticancer | Based on the findings of Ali et al., the long dodecyl chain would significantly enhance lipophilicity, leading to potent anticancer activity through improved cell membrane penetration and potential disruption.[4] |
| Methyl 1-phenyl-1H-imidazole-4-carboxylate | Phenyl | Methyl Ester | Modulated Activity | The aromatic phenyl group at N-1 would introduce different electronic and steric properties compared to an alkyl chain. This could lead to a different target profile, potentially favoring interactions with enzymes that have aromatic binding pockets. The smaller methyl ester might affect solubility. |
| Ethyl 1H-imidazole-4-carboxylate | Hydrogen | Ethyl Ester | Likely Lower Activity | The absence of a substituent at the N-1 position would result in a more polar molecule with potentially reduced cell permeability and weaker interactions with many biological targets, likely leading to lower overall biological activity. |
Experimental Protocols for Biological Activity Assessment
To empirically determine and compare the biological activities of these imidazole esters, standardized in vitro assays are essential. The following are detailed, step-by-step methodologies for assessing antimicrobial and anticancer activities.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Protocol:
-
Preparation of Test Compounds: Dissolve the imidazole esters in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity, indicating the inhibition of microbial growth.
Anticancer Activity Assessment: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Signaling Pathway of MTT Reduction
Caption: Cellular mechanism of the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the imidazole esters. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.
Conclusion and Future Directions
The imidazole scaffold remains a highly versatile and promising platform for the development of novel therapeutic agents. While direct experimental evidence for the biological activity of this compound is currently limited, analysis of structurally related compounds strongly suggests that the N-1 substituent is a critical determinant of bioactivity. The lipophilicity imparted by the N-isopropyl group likely confers a degree of anticancer and antimicrobial potential.
To fully elucidate the therapeutic promise of this compound and other imidazole esters, further empirical studies are warranted. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. Future research should focus on a systematic exploration of a diverse range of N-1 and C-4 ester substituents to build a comprehensive SAR profile. This will enable the rational design of next-generation imidazole-based therapeutics with enhanced potency and selectivity against a spectrum of diseases.
References
A Comparative Guide to the Purity Assessment of Synthesized Ethyl 1-isopropyl-1H-imidazole-4-carboxylate by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the development pipeline. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product. Ethyl 1-isopropyl-1H-imidazole-4-carboxylate is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount to ensure the desired outcome of subsequent synthetic steps and the quality of the final API.
This guide provides an in-depth comparison of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods—isocratic and gradient elution—for the robust purity assessment of this compound. We will explore the causality behind the methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers in selecting the most appropriate analytical approach for their needs.
The Importance of Purity in Pharmaceutical Intermediates
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry, offering high resolution, sensitivity, and reproducibility for separating and quantifying components within a mixture.[1][2] A validated HPLC method is a critical component of a Certificate of Analysis for any pharmaceutical compound, providing confidence in its quality.[3] For an intermediate like this compound, potential impurities can arise from unreacted starting materials, by-products from side reactions, or degradation products. A well-developed HPLC method must be able to separate the main compound from all known and potential unknown impurities.[4]
Synthesis Context and Potential Impurities
The synthesis of this compound can be achieved through various routes, often involving the cyclization of a precursor or the alkylation of an existing imidazole ring.[5][6] A common approach might involve the reaction of an amino acid derivative with a suitable reagent to form the imidazole core, followed by esterification and N-alkylation.
This synthetic pathway can introduce several potential impurities, including:
-
Starting Materials: Unreacted ethyl glycinate or other precursors.
-
Regioisomers: Alkylation at a different nitrogen atom on the imidazole ring.
-
By-products: Compounds formed from competing side reactions.
-
Degradation Products: Hydrolysis of the ester group to the corresponding carboxylic acid.
A robust analytical method must be able to resolve the main peak from these structurally similar compounds.
Experimental Workflow for HPLC Purity Assessment
The overall process for assessing the purity of a synthesized batch involves several key steps, from initial sample preparation to the final data analysis and interpretation.
Caption: General workflow for HPLC purity assessment.
Comparative HPLC Methodologies
The choice of HPLC method depends on the specific requirements of the analysis. For routine quality control where known impurities are monitored, a simple isocratic method may suffice. However, for initial characterization of a new synthesis batch or for stability studies where unknown degradation products may appear, a gradient method offers superior resolving power.[7]
Instrumentation and General Preparations
-
HPLC System: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile choice for moderately polar compounds.[8][9]
-
Reference Standard: A well-characterized reference standard of this compound with purity >99.5%.
-
Diluent: A mixture of Mobile Phase A and B (50:50 v/v) is typically used to dissolve the sample.[10]
Method 1: Isocratic Elution for Rapid Quality Control
An isocratic method uses a constant mobile phase composition throughout the run. This approach is simple, robust, and generally results in shorter run times and re-equilibration times, making it ideal for high-throughput analysis.
Rationale for Parameter Selection:
-
Stationary Phase: A C18 column is selected due to its hydrophobic nature, which provides good retention for the moderately non-polar analyte.[11]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is chosen. Acetonitrile is a common organic modifier in RP-HPLC. The phosphate buffer is used to maintain a constant pH. For imidazole derivatives, maintaining a pH around 3.0 ensures that the imidazole ring is protonated and consistent in its ionic state, leading to sharp, symmetrical peaks.[12][13]
-
Detection Wavelength: The imidazole ring and the conjugated carboxylate group exhibit UV absorbance. Based on spectral data for similar imidazole carboxylates, a wavelength of 245 nm is selected to provide good sensitivity for the main compound and potential impurities.[14][15]
Detailed Protocol: Method 1
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with ortho-phosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Isocratic Mobile Phase: Mix Mobile Phase A and Mobile Phase B in a ratio of 60:40 (v/v). Degas the mixture by sonication or vacuum filtration.
-
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in diluent at a concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Prepare the synthesized sample in the diluent at the same concentration as the standard solution (0.5 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 245 nm
-
Run Time: 15 minutes
-
Method 2: Gradient Elution for High-Resolution Impurity Profiling
A gradient elution method involves changing the composition of the mobile phase during the run. By gradually increasing the percentage of the organic solvent (Mobile Phase B), compounds with a wide range of polarities can be effectively separated and eluted as sharp peaks. This is particularly crucial for separating closely eluting impurities or for analyzing complex mixtures.[7]
Rationale for Parameter Selection:
-
Gradient Program: The gradient starts with a higher percentage of the aqueous phase to retain and separate polar impurities that might elute in the void volume in an isocratic method. The percentage of organic solvent is then increased to elute the main compound and any less polar by-products in a reasonable time.
-
Mobile Phase: The same mobile phases (A and B) are used as in Method 1 to allow for a direct comparison of the elution techniques.
Detailed Protocol: Method 2
-
Mobile Phase and Solution Preparation: Prepare Mobile Phase A, Mobile Phase B, standard, and sample solutions as described in Method 1.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 245 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 40 60 17.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
-
Comparative Data Analysis
To compare the performance of the two methods, a sample of synthesized this compound, spiked with a potential starting material (Impurity A, more polar) and a potential regioisomer (Impurity B, slightly less polar), was analyzed.
Table 1: Comparative Chromatographic Performance
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
|---|---|---|
| Retention Time (min) | ||
| Impurity A | 2.8 | 4.5 |
| Main Compound | 6.5 | 12.1 |
| Impurity B | 7.1 | 12.8 |
| Resolution (Rs) | ||
| Impurity A / Main Cmpd | 5.8 | 15.2 |
| Main Cmpd / Impurity B | 1.3 | 2.8 |
| Peak Asymmetry (As) | ||
| Main Compound | 1.2 | 1.1 |
| Purity (% Area) | 98.5% | 98.5% |
Discussion of Results:
-
Resolution: The gradient method (Method 2) provided significantly better resolution, particularly between the main compound and the closely eluting Impurity B.[16] A resolution factor (Rs) of 2.8 is much preferred over 1.3, as baseline separation (Rs > 1.5) is critical for accurate quantification, especially for impurities. This is a key advantage of the gradient approach for impurity profiling.
-
Retention Time: As expected, the retention times are longer in the gradient method due to the weaker initial mobile phase. The isocratic method is faster, with a total run time of 15 minutes compared to 25 minutes for the gradient method.
-
Peak Shape: Both methods produced good peak asymmetry for the main compound, indicating suitable mobile phase conditions.
Contextual Application: Role in Drug Discovery
Intermediates like this compound are often precursors to molecules designed to interact with biological targets. Understanding the purity is vital because impurities could have unintended biological activity or interfere with the efficacy of the final API.
Caption: Hypothetical inhibition of a signaling pathway by an API.
In this hypothetical pathway, an API derived from our imidazole intermediate acts as an inhibitor of "Kinase B." If an impurity from the synthesis were to, for example, inhibit "Kinase A" or have off-target effects, the biological data would be confounded. This illustrates the critical link between chemical purity and reliable pharmacological results.
Conclusion
The purity assessment of this compound is a critical step in the pharmaceutical development process. This guide has compared two robust RP-HPLC methods, an isocratic method for rapid QC and a gradient method for high-resolution impurity profiling.
-
The Isocratic Method is advantageous for its speed and simplicity, making it suitable for routine testing of known impurities.
-
The Gradient Method offers superior resolving power, which is essential for the comprehensive characterization of unknown impurities, method validation, and stability studies.
The choice between these methods should be guided by the specific analytical objective. For drug development professionals, employing the gradient method initially to establish a comprehensive impurity profile is a prudent strategy. The method can then be simplified to an isocratic one for routine analyses once the impurity landscape is well understood. Ultimately, a well-characterized and highly pure intermediate is the foundation for a safe and effective final drug product.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. asianjpr.com [asianjpr.com]
- 3. onyxipca.com [onyxipca.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl imidazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. pharmtech.com [pharmtech.com]
- 8. labtech.tn [labtech.tn]
- 9. ijrpr.com [ijrpr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mastelf.com [mastelf.com]
- 12. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmatutor.org [pharmatutor.org]
- 14. researchgate.net [researchgate.net]
- 15. pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01553G [pubs.rsc.org]
- 16. actascientific.com [actascientific.com]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 18. database.ich.org [database.ich.org]
- 19. zenodo.org [zenodo.org]
X-ray crystallography of novel imidazole derivatives
< A Senior Application Scientist's Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, necessitating unambiguous structural elucidation for rational drug design and the development of novel materials. Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional atomic arrangement of these compounds. This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques, details field-proven experimental protocols, and presents supporting data to guide researchers in making informed methodological choices. We delve into the causality behind experimental decisions, ensuring a robust and reproducible crystallographic workflow.
Part 1: The Primacy of X-ray Crystallography in Structural Science
X-ray crystallography is the gold standard for determining the atomic and molecular structure of a crystal.[1] The technique relies on the diffraction of an X-ray beam by the ordered array of molecules within a single crystal, which amplifies the scattering signal.[2] The resulting diffraction pattern provides the electron density map, from which a precise model of the molecule—including bond lengths, bond angles, and absolute stereochemistry—can be built and refined. For novel imidazole derivatives, this technique is unparalleled in its ability to provide definitive structural proof, resolving ambiguities that other methods cannot.
Recent decades have seen revolutionary changes in small-molecule X-ray crystallography, dramatically increasing its speed and reliability.[3] Advances in technology, such as high-speed X-ray free-electron lasers (XFELs), now allow for the collection of structural data from microcrystals before damage can occur, opening avenues for analyzing compounds that are difficult to crystallize.[4][5]
Part 2: Comparative Analysis: Crystallography vs. Alternative Techniques
While powerful, X-ray crystallography is not always feasible, primarily due to challenges in growing high-quality single crystals.[6] Therefore, it is crucial to understand its performance in the context of other widely used analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, often complementary, techniques.[6][7]
Table 1: Objective Comparison of Key Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice.[7] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[6][7] | Measurement of the mass-to-charge ratio of ionized molecules.[7] |
| Sample Phase | Solid (single crystal).[7] | Solution.[1][8] | Gas (ionized).[7] |
| Information Yield | Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[7] | Connectivity, relative stereochemistry, solution-state conformation, dynamics.[1] | Molecular weight, elemental composition, fragmentation patterns.[7] |
| Resolution | Atomic (<1 Å).[7] | Near-atomic. | Low (infers connectivity).[7] |
| Key Advantage | Provides the definitive, unambiguous atomic structure.[3] | Excellent for studying molecules in a physiologically relevant solution state and their dynamics.[1] | High sensitivity and requires minimal sample quantity. |
| Primary Limitation | Requires well-ordered single crystals, which can be a significant bottleneck.[6] | Structure determination can be complex for larger molecules; does not provide absolute bond lengths as precisely as crystallography.[8] | Provides no direct 3D structural information. |
Causality: The choice of technique is dictated by the research question and sample availability. If the goal is to determine the absolute, high-resolution 3D structure for applications like structure-based drug design, the effort to obtain single crystals for X-ray analysis is justified. If understanding the molecule's behavior and flexibility in solution is paramount, NMR is the superior choice.[1][8] MS serves as a rapid, high-throughput confirmation of molecular identity.
Part 3: The Crystallographic Workflow: From Synthesis to Structure
Achieving a high-quality crystal structure is a systematic process. Each step is critical for a successful outcome and relies on the principles of chemistry and physics.
Caption: The workflow from a synthesized compound to a validated crystal structure.
Experimental Protocol 1: Crystal Growth of Novel Imidazole Derivatives
Trustworthiness: Crystal growth is often the most challenging step. A systematic screening approach is a self-validating system; by testing a wide range of conditions, you increase the probability of finding a successful outcome and can identify the specific parameters that favor crystallization.
-
Purity Assessment : Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading quality.
-
Solvent Screening : Select a range of 6-10 solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water). Test the solubility of the imidazole derivative at room temperature and upon heating. An ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when heated.
-
Primary Crystallization Method (Slow Evaporation) :
-
Prepare a nearly saturated solution of the compound in a chosen "good" solvent in a small vial.
-
Loosely cap the vial (e.g., with perforated parafilm) to allow for slow solvent evaporation over several days to weeks.
-
Causality: Slow evaporation maintains the system near equilibrium, allowing molecules sufficient time to orient themselves into a well-ordered crystal lattice rather than crashing out as an amorphous solid.
-
-
Alternative Method (Vapor Diffusion) :
-
Hanging Drop : Dissolve the compound in a "good" solvent. Place a small drop on a siliconized coverslip. Invert the coverslip over a well containing a "poor" solvent (in which the compound is insoluble but which is miscible with the good solvent).
-
Sitting Drop : Similar to hanging drop, but the drop of the compound solution is placed on a pedestal inside the well.
-
Causality: The "poor" solvent slowly diffuses into the drop, gradually reducing the solubility of the imidazole derivative and inducing crystallization. This method offers finer control over the rate of saturation.
-
Experimental Protocol 2: Structure Solution and Refinement
Expertise: The refinement process is not merely a "black box." It is an iterative process of improving a chemical model to better fit the experimental diffraction data. The quality of the final structure is judged by statistical indicators like the R-factor and the chemical reasonableness of the model.
-
Data Collection : A suitable crystal is mounted on a diffractometer and cooled to ~100 K to minimize thermal vibrations. Diffraction data are collected as a series of images while the crystal is rotated.
-
Data Processing : The images are processed to integrate the intensities of the diffraction spots and apply corrections (e.g., for Lorentz and polarization effects), resulting in a reflection file (.hkl).
-
Structure Solution : The phase information lost during the experiment is recovered using computational methods (e.g., Direct Methods) to generate an initial electron density map and a preliminary atomic model.
-
Structure Refinement using SHELXL : SHELXL is a powerful program for refining crystal structures against diffraction data.[9] The process is iterative:
-
Input Files : A text-based instruction file (.ins) containing commands, symmetry information, and atom coordinates, and the reflection file (.hkl).
-
Least-Squares Refinement : The program adjusts atomic coordinates and displacement parameters to minimize the difference between the observed structure factors (from the .hkl file) and the calculated structure factors (from the atomic model).[9]
-
Model Building : After each refinement cycle, the resulting model (.res file) is inspected. Missing atoms are located from the difference electron density map, and incorrect atom assignments are corrected.
-
Anisotropic Refinement : Non-hydrogen atoms are typically refined anisotropically, modeling their thermal motion as ellipsoids rather than spheres, which provides a more accurate model.
-
Hydrogen Atom Placement : Hydrogen atoms are often placed in calculated positions and refined using a "riding model."
-
Convergence : Refinement continues until the model converges, indicated by minimal shifts in atomic parameters and low R-values (typically R1 < 5% for high-quality data).[9]
-
-
Validation : The final structure is validated using tools like checkCIF, a service provided by the International Union of Crystallography (IUCr), to check for geometric and crystallographic consistency before deposition.[10][11]
Part 4: Data Presentation and Case Study
The final output of a crystallographic experiment is a Crystallographic Information File (CIF), which contains all the metadata, atomic coordinates, and geometric parameters of the structure. This data is typically deposited in a public repository like the Cambridge Structural Database (CSD), maintained by the Cambridge Crystallographic Data Centre (CCDC).[12][13][14][15]
Table 2: Example Crystallographic Data for Two Novel Tetrasubstituted Imidazole Derivatives
Data synthesized from representative literature reports for illustrative purposes.[16][17]
| Parameter | Derivative A: 1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | Derivative B: 2-(4-fluorophenyl)-4,5-diphenyl-1-(4-trifluoro)-phenyl-1H-imidazole |
| Formula | C34 H23 F3 N2 | C34 H22 F4 N2 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | I2/a | P-1 |
| a (Å) | 22.169 | 9.243 |
| b (Å) | 8.164 | 13.438 |
| c (Å) | 25.725 | 19.752 |
| β (º) | 112.53 | 99.53 |
| Volume (ų) | 4298.4 | 2318.9 |
| Z | 8 | 4 |
| Final R1 [I>2σ(I)] | 0.058 | 0.065 |
| wR2 (all data) | 0.165 | 0.182 |
| Goodness-of-Fit | 1.03 | 1.05 |
| CCDC Deposition No. | (Example: 1845XXX) | (Example: 1845YYY) |
Interpretation: The data in Table 2 provides a crystallographic "fingerprint" for each compound. For Derivative B, the presence of two independent molecules in the asymmetric unit (indicated by Z=4 in a P-1 space group) was revealed, a detail that would be challenging to ascertain without crystallography.[16][17] Furthermore, the analysis of intermolecular interactions, such as C-H···F hydrogen bonds, which stabilize the crystal packing, is only possible through detailed structural analysis.[16]
Part 5: Authoritative Grounding and Integrity
The protocols and standards described are grounded in the principles established by the International Union of Crystallography (IUCr), the primary body for promoting international cooperation and standardization in the field.[18][19] All structural data should be deposited in a certified trusted database, such as the CCDC's Cambridge Structural Database, to ensure data integrity, preservation, and accessibility for the global scientific community.[13][14][20] The checkCIF validation service is a critical IUCr tool that ensures submitted structures meet publication standards, enhancing the trustworthiness of the reported data.[10][11]
Caption: The logical relationship in structure refinement.
Conclusion
Single-crystal X-ray crystallography remains the most powerful and definitive technique for the structural elucidation of novel imidazole derivatives.[3] While challenges in crystallization exist, a systematic approach to crystal growth, coupled with robust data collection and refinement protocols, yields unparalleled insights into molecular architecture. By understanding the comparative strengths of alternative techniques like NMR and MS, researchers can build a comprehensive analytical strategy. Adherence to the standards set by bodies like the IUCr and deposition of data in public archives like the CSD are paramount for ensuring the integrity and long-term value of structural science.[13][18]
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 3. tandfonline.com [tandfonline.com]
- 4. scitechdaily.com [scitechdaily.com]
- 5. news.asu.edu [news.asu.edu]
- 6. news-medical.net [news-medical.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Easy Structure - Sucrose [xray.uky.edu]
- 10. iucr.org [iucr.org]
- 11. iucr.org [iucr.org]
- 12. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]
- 13. CCDC | Chemistry World [chemistryworld.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 16. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]
- 17. researchgate.net [researchgate.net]
- 18. council.science [council.science]
- 19. International Union of Crystallography - Wikipedia [en.wikipedia.org]
- 20. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]
A Comparative Guide to Catalysts for Imidazole Synthesis: Performance, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in numerous pharmaceuticals and functional materials.[1][2][3] The efficient synthesis of substituted imidazoles is, therefore, a topic of paramount importance. This guide offers a comparative analysis of various catalytic systems for imidazole synthesis, providing experimental data, detailed protocols, and mechanistic discussions to aid researchers in selecting the optimal catalyst for their specific needs. We will delve into the nuances of homogeneous, heterogeneous, and nanocatalyst systems, with a focus on multicomponent reactions (MCRs) which offer an atom-economical and environmentally benign approach to these valuable heterocycles.[4][5]
The Landscape of Catalysis in Imidazole Synthesis
The synthesis of imidazoles, particularly through the widely employed Debus-Radziszewski reaction and its variations, often benefits significantly from catalysis.[4][6] Catalysts can be broadly categorized, each with distinct advantages and disadvantages.
-
Homogeneous Catalysts: These are soluble in the reaction medium and include metal salts (e.g., CuI, ZnCl₂) and organocatalysts (e.g., 3-picolinic acid, lactic acid).[6][7][8] They often exhibit high activity and selectivity. However, their separation from the reaction mixture can be challenging, posing a risk of product contamination.[6]
-
Heterogeneous Catalysts: These solid-phase catalysts are easily separated and recycled, aligning with the principles of green chemistry.[6][9] Examples include metal oxides, silica-supported acids, and metal-organic frameworks (MOFs).[6][10] While highly desirable for industrial applications, they may sometimes show lower catalytic activity compared to their homogeneous counterparts.[6]
-
Nanocatalysts: This rapidly evolving class of catalysts, including magnetic nanoparticles, offers high surface area-to-volume ratios, leading to enhanced catalytic activity.[11][12] Their magnetic properties allow for straightforward recovery using an external magnet, combining the advantages of both homogeneous and heterogeneous systems.[11][12][13]
Comparative Performance of Catalysts
The choice of catalyst profoundly impacts the yield, reaction time, and overall efficiency of imidazole synthesis. Below is a comparative summary of various catalytic systems for the synthesis of tri- and tetrasubstituted imidazoles.
Metal-Based Catalysts
Transition metal catalysts are widely employed due to their ability to act as Lewis acids, activating carbonyl groups and facilitating cyclization.[1][10] Copper, zinc, and iron-based catalysts are particularly common due to their low cost and toxicity.[1][10]
| Catalyst | Substrates | Reaction Conditions | Time | Yield (%) | Reusability | Reference |
| CuI | Aldehyde, Benzoin/Benzil, NH₄OAc | Reflux in BuOH | 25-90 min | up to 95% | Not reported | [8] |
| Zn(BF₄)₂ | Diketone, Aldehyde, Amine, NH₄OAc | Not specified | Not specified | High | Not specified | [14] |
| Fe₃O₄ MNPs | Aldehyde, Benzil, NH₄OAc | Ultrasonic irradiation | 25-45 min | up to 97% | Yes | [15] |
| Co₃O₄ NPs | Benzil, Aldehyde, Primary Amine, NH₄OAc | Ultrasonic irradiation | Short | Excellent | Yes | [16] |
| NiFe₂O₄ | Not specified | Solvent-free | Fast | High | 8 cycles | [11] |
| Zr(acac)₄ | Aldehyde, Benzil, NH₄OAc | Ultrasonic irradiation | 20-50 min | up to 97% | Not reported | [15] |
Acid and Base Catalysts
Both Brønsted and Lewis acids are effective in catalyzing imidazole synthesis. Solid acid catalysts and acidic ionic liquids are gaining traction due to their reusability and environmental benefits.
| Catalyst | Substrates | Reaction Conditions | Time | Yield (%) | Reusability | Reference |
| 3-Picolinic Acid | Benzil, Aldehyde, NH₄OAc | Not specified | Not specified | High | Not specified | [7] |
| Lactic Acid | Aldehyde, Benzil, NH₄OAc | Solvent-free, High temp. | Not specified | Good to excellent | Not reported | [1] |
| HBF₄–SiO₂ | Diketone, Aldehyde, NH₄OAc | Not specified | Not specified | High | 5 cycles | [14] |
| Benzoic Acid | Vinyl Azide, Aldehyde, Amine | Metal-free | Not specified | High | Not reported | [17][18] |
| Urea-ZnCl₂ | Dicarbonyl, Aldehyde, NH₄OAc | Eutectic mixture | Not specified | Very good | 5 cycles | [17] |
Experimental Protocols
To ensure the reproducibility of results, detailed experimental protocols are crucial. Below are representative procedures for imidazole synthesis using different types of catalysts.
Protocol 1: Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is adapted from a method utilizing copper(I) iodide as an efficient catalyst.[8]
Materials:
-
Aldehyde (1 mmol)
-
Benzoin or Benzil (1 mmol)
-
Ammonium acetate (3 mmol)
-
Copper(I) iodide (CuI, 15 mol%)
-
n-Butanol (7 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).
-
Add n-butanol (7 mL) to the flask.
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice to precipitate the product.
-
Stir the resulting solid at room temperature and then filter to isolate the crude product.
-
Recrystallize the crude product from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.
Protocol 2: Magnetic Nanoparticle-Catalyzed Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles under Ultrasonic Irradiation
This protocol leverages the high efficiency of magnetic nanocatalysts and the rate-enhancing effects of ultrasound.[15][16]
Materials:
-
Benzil (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Primary amine (1 mmol)
-
Ammonium acetate (1 mmol)
-
Magnetic Nanocatalyst (e.g., Fe₃O₄@C@PrNHSO₃H NPs)[13]
-
Solvent (e.g., ethanol) or solvent-free conditions
-
Ultrasonic bath
-
External magnet
Procedure:
-
Combine benzil (1 mmol), the aromatic aldehyde (1 mmol), the primary amine (1 mmol), ammonium acetate (1 mmol), and the magnetic nanocatalyst in a reaction vessel.
-
Place the vessel in an ultrasonic bath and irradiate at a specified temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction by TLC.
-
After completion, add a suitable solvent (e.g., ethanol) and use an external magnet to separate the catalyst.
-
Decant the supernatant and evaporate the solvent to obtain the crude product.
-
The recovered catalyst can be washed, dried, and reused for subsequent reactions.[13]
-
Purify the product by recrystallization or column chromatography.
Mechanistic Considerations and Workflow Diagrams
Understanding the reaction mechanism is key to optimizing conditions and catalyst design. The synthesis of imidazoles via multicomponent reactions generally proceeds through the formation of an imine intermediate, followed by cyclization and subsequent oxidation/aromatization.
General Mechanism for Trisubstituted Imidazole Synthesis
The diagram below illustrates a plausible mechanism for the synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate, often facilitated by a Lewis acid catalyst.
Caption: Proposed mechanism for the Lewis acid-catalyzed synthesis of trisubstituted imidazoles.
Experimental Workflow for Catalyst Comparison
A systematic workflow is essential for the objective comparison of different catalysts.
References
- 1. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly efficient and metal-free synthesis of tri- and tetrasubstituted imidazole catalyzed by 3-picolinic acid - Arabian Journal of Chemistry [arabjchem.org]
- 8. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 9. Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00368G [pubs.rsc.org]
- 10. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 11. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2- a ]pyridine frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08924G [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. eurekaselect.com [eurekaselect.com]
- 17. Imidazole synthesis [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Imidazole Compounds
Introduction: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural features, including its ability to act as a proton donor and acceptor and to coordinate with metal ions, allow it to interact with a vast array of biological targets. This versatility has led to the development of numerous imidazole-containing drugs with a wide spectrum of therapeutic applications, including antifungal, anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3]
This guide provides an in-depth comparison of standard in vitro methodologies for assessing the biological activities of novel imidazole derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the underlying principles and the scientific rationale behind experimental choices. This approach ensures that researchers, scientists, and drug development professionals can design, execute, and interpret their experiments with confidence and scientific rigor. We will explore the evaluation of four key biological activities: anticancer, antimicrobial, anti-inflammatory, and antioxidant.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents is a critical area of research. Imidazole derivatives have shown significant promise by targeting various hallmarks of cancer, such as sustained proliferative signaling, evasion of apoptosis, and angiogenesis.[4][5] Evaluating the cytotoxic and cytostatic effects of new imidazole compounds on cancer cell lines is a fundamental first step in the drug discovery pipeline.
Core Methodology: Cell Viability and Cytotoxicity Assays
The initial screening of potential anticancer compounds invariably involves assessing their impact on cancer cell viability. Tetrazolium reduction assays, such as the MTT and XTT assays, are the workhorses of this process.[6][7]
Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the metabolic activity of living cells.[6][7] Mitochondrial dehydrogenases, present only in viable cells, cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[6] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[7]
Experimental Protocol: MTT Assay for Anticancer Screening
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colorectal cancer) in a 96-well microplate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[2][4] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Causality: A 24-hour pre-incubation ensures cells have recovered from the stress of trypsinization and plating, are in a logarithmic growth phase, and have formed a uniform monolayer. The seeding density is critical; too few cells will result in a weak signal, while too many can lead to nutrient depletion and contact inhibition, confounding the results.
-
-
Compound Treatment: Prepare serial dilutions of the test imidazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (e.g., Doxorubicin).[8] Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
Causality: Testing a range of concentrations is essential to determine the dose-response relationship and calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth). The incubation time is chosen based on the expected mechanism of action; compounds affecting cell cycle progression may require longer incubation times.
-
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6] Incubate for 2-4 hours at 37°C.
-
Causality: This incubation period allows sufficient time for viable cells to metabolize the MTT into formazan. The time can be optimized based on the metabolic rate of the specific cell line used.
-
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO, or a mixture of isopropanol and HCl) to each well to dissolve the purple formazan crystals.[6] Gently pipette to ensure complete dissolution.
-
Causality: The formazan crystals are insoluble in aqueous medium. A solubilizing agent is required to release the colored product into the solution for accurate absorbance measurement.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Anticancer Activity of Imidazole Derivatives
| Compound ID | Target Cell Line | Exposure Time (h) | IC₅₀ (µM) | Reference Compound (IC₅₀, µM) | Source |
| Amide-imidazole | MCF-7 (Breast) | 24 | ~20 | Doxorubicin (N/A) | [4] |
| Compound 3b | C6 (Glioblastoma) | N/A | 10.72 | Cisplatin (N/A) | [2] |
| Compound 3a | HT-29 (Colon) | N/A | 20.88 | Cisplatin (N/A) | [2] |
| Compound 22 | NUGC-3 (Gastric) | N/A | 0.05 | N/A | [5] |
| Compound 2 | SK-N-DZ (Neuroblastoma) | N/A | <4.7 | N/A | [9][10] |
N/A: Not available in the cited source.
Visualization: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cell viability assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Imidazole derivatives, such as the azole antifungals, have long been a mainstay in treating microbial infections.[1][11] In vitro screening is the primary method to identify and characterize the antimicrobial potential of new compounds.
Core Methodology: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[12]
Principle of the Assay: A standardized inoculum of the test microorganism is exposed to serial dilutions of the imidazole compound in a liquid growth medium. Growth is assessed by visual inspection for turbidity or by measuring optical density. This method allows for the simultaneous testing of multiple compounds against various microbes in a high-throughput format.
Experimental Protocol: Broth Microdilution Assay (CLSI Guidelines)
-
Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus for bacteria, Candida albicans for fungi) on an appropriate agar plate.[14][15] Pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Causality: Standardization of the inoculum is the most critical step for reproducibility. A higher inoculum density can lead to falsely high MIC values, while a lower density can result in falsely low values.
-
-
Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the imidazole compounds in the appropriate broth. The final volume in each well should be 50 or 100 µL.
-
Inoculation: Add an equal volume of the standardized inoculum to each well, bringing the total volume to 100 or 200 µL.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). A positive control with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be included.[14][15]
-
Causality: The growth control ensures that the microorganism is viable and grows under the assay conditions. The sterility control confirms that the medium and plate are not contaminated. The positive control validates the assay's sensitivity.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[13]
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be done visually or with a microplate reader measuring optical density at 600 nm.[12]
Data Presentation: Antimicrobial Activity (MIC) of Imidazole Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) | Standard Drug (MIC, µg/mL) | Source |
| Imidazole Derivative | S. aureus (Gram-positive) | Varies | Streptomycin | [14] |
| Imidazole Derivative | B. subtilis (Gram-positive) | Varies | Streptomycin | [14] |
| Imidazole Derivative | C. albicans (Fungus) | Varies | Griesuofulin | [14] |
| Thiazole Derivative 6d | P. vulgaris (Gram-negative) | 128 | N/A | [16] |
| C₁₂MIMCl | S. aureus (Gram-positive) | ~0.0019 mM | N/A | [17] |
Visualization: Broth Microdilution Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key driver of many diseases. Imidazole-containing compounds have been shown to possess anti-inflammatory properties, often by inhibiting key enzymes or pathways in the inflammatory cascade, such as cyclooxygenases (COX) or p38 MAP kinase.[3][18][19][20]
Core Methodology: Albumin Denaturation Assay
The albumin denaturation assay is a simple and rapid in vitro screening method to evaluate the anti-inflammatory activity of compounds.[19][20] Inflammation can be induced by protein denaturation. The ability of a compound to prevent the heat-induced denaturation of a standard protein, such as bovine serum albumin (BSA), is correlated with its anti-inflammatory activity.
Principle of the Assay: When heated, albumin undergoes denaturation, leading to an increase in turbidity which can be measured spectrophotometrically. Anti-inflammatory drugs can protect the protein from denaturation. The percentage of inhibition of denaturation is calculated by comparing the turbidity of the test samples with a control.
Experimental Protocol: Inhibition of Albumin Denaturation
-
Reaction Mixture Preparation: In separate tubes, prepare a reaction mixture containing 0.2 mL of bovine serum albumin (1% aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.5 mL of the test imidazole compound at various concentrations (e.g., 50, 100, 200, 300 µg/mL).[19]
-
Controls: Prepare a control tube containing the BSA solution and PBS but no test compound. Use a standard anti-inflammatory drug like Diclofenac as a positive control.[19]
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by incubating the tubes in a water bath at 70°C for 10 minutes.
-
Causality: Heating provides the energy required to disrupt the tertiary and secondary structures of the albumin, causing it to unfold and aggregate, which increases the solution's turbidity.
-
-
Cooling: After heating, cool the tubes to room temperature.
-
Data Acquisition: Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Data Presentation: Anti-inflammatory Activity of Imidazole Derivatives
| Compound ID | Assay | IC₅₀ (µg/mL) | Standard Drug (IC₅₀, µg/mL) | Source |
| AA2 | Albumin Denaturation | 72.36 | Diclofenac (24.72) | [19] |
| AA3 | Albumin Denaturation | 101.45 | Diclofenac (24.72) | [19] |
| AA4 | Albumin Denaturation | 115.67 | Diclofenac (24.72) | [19] |
| AA6 | p38 Kinase Inhibition | 0.403 (403.57 nM) | Adezmapimod (0.222) | [19][20] |
Antioxidant Activity: Scavenging Reactive Oxygen Species
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. The electron-rich imidazole ring can participate in redox reactions, making its derivatives potential antioxidants.[21][22]
Core Methodology: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used, rapid, and simple method for evaluating the free radical scavenging ability of compounds.[23][24]
Principle of the Assay: DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorption maximum around 517 nm. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H. This reduction results in a color change from violet to yellow, which is measured as a decrease in absorbance. The degree of discoloration is proportional to the scavenging activity of the compound.
Experimental Protocol: DPPH Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test imidazole compounds in methanol.
-
Reaction Setup: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL).
-
Initiate Reaction: Add an equal volume of the test compound solutions to the DPPH. Prepare a control containing DPPH and methanol only. A standard antioxidant like ascorbic acid or gallic acid should be used as a positive control.[22]
-
Causality: The reaction is initiated upon mixing the radical with the potential antioxidant. The stoichiometry of the reaction depends on the number of electrons or hydrogen atoms the antioxidant can donate.
-
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Causality: Incubation in the dark is crucial as DPPH is light-sensitive. The 30-minute period allows the scavenging reaction to reach a steady state.
-
-
Data Acquisition: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100 The results can be used to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Visualization: Antioxidant Radical Scavenging Mechanism
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Conclusion
The in vitro assays described in this guide represent the foundational screening cascade for evaluating the biological potential of novel imidazole compounds. The choice of assay, cell line, or microbial strain must be guided by the specific therapeutic target and the hypothesized mechanism of action. It is imperative to remember that in vitro activity is only the first step. Promising results must be followed by more complex investigations, including mechanism of action studies, in vitro toxicity testing in non-cancerous cell lines, and eventual validation in in vivo models.[1] By adhering to rigorous, well-validated protocols and understanding the scientific principles behind them, researchers can effectively identify and advance the next generation of imidazole-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcdr.net [jcdr.net]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer activity features of imidazole-based ionic liquids and lysosomotropic detergents: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The activity in vitro and in vivo of a new imidazole antifungal, ketoconazole | Scilit [scilit.com]
- 12. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scialert.net [scialert.net]
- 15. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro study of antibacterial effect of new thiazole, imidazole and tetrahydropyridine derivatives against Proteus vulgaris [jmj.jums.ac.ir]
- 17. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. books.rsc.org [books.rsc.org]
- 22. Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes [mdpi.com]
- 23. Antioxidant properties of 2-imidazolones and 2-imidazolthiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Head-to-head comparison of different purification techniques for imidazole esters
A Senior Application Scientist's Guide to Achieving Optimal Purity, Yield, and Scalability
For researchers and professionals in drug development, the purity of an imidazole ester is not merely a quality metric; it is a critical determinant of downstream experimental success, biological activity, and ultimately, therapeutic efficacy.[1][2] Imidazole esters are a vital class of molecules, frequently serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[3][4] The inherent basicity of the imidazole ring, coupled with the reactivity of the ester functionality, can lead to a variety of impurities during synthesis, including starting materials, regioisomers, and byproducts.[1] Consequently, the selection of an appropriate purification strategy is a pivotal decision in the development workflow.
This guide provides an in-depth, head-to-head comparison of the most common purification techniques for imidazole esters: flash column chromatography, recrystallization, acid-base extraction, and short-path distillation. We will delve into the mechanistic principles of each technique, provide field-proven insights into their practical application, and present supporting data to guide your selection process.
The Purification Challenge: Why Imidazole Esters Require Careful Handling
The unique chemical nature of imidazole esters presents specific challenges during purification. The basic nitrogen atom in the imidazole ring can interact strongly with acidic stationary phases in chromatography, leading to peak tailing and poor separation.[5] Furthermore, the ester group can be susceptible to hydrolysis under strongly acidic or basic conditions, which must be considered during techniques like acid-base extraction. The goal is to select a method that effectively removes impurities without compromising the integrity of the target molecule.
At a Glance: Comparative Overview of Purification Techniques
To aid in rapid decision-making, the following table summarizes the key performance attributes of the four main purification techniques discussed in this guide.
| Technique | Typical Purity | Typical Yield | Scalability | Key Advantage | Primary Limitation |
| Flash Column Chromatography | >95%[6] | 50-80%[6] | Low to Moderate | High resolution for complex mixtures[7] | Time-consuming and requires significant solvent volumes[8] |
| Recrystallization | >99%[6] | 80-95%[6] | Moderate to High | Excellent for achieving high purity of solid compounds[9] | Requires a suitable solvent system and is ineffective for oils[6] |
| Acid-Base Extraction | >90%[6] | 70-95%[6] | High | Excellent for removing acidic or basic impurities[6] | Potential for emulsion formation and product hydrolysis[6] |
| Short-Path Distillation | >98% | 80-95% | High | Ideal for thermally sensitive and high-boiling point liquids[5][10] | Not suitable for non-volatile solids or azeotropic mixtures |
I. Flash Column Chromatography: The Workhorse of Mixture Separation
Flash column chromatography is a highly versatile and widely used technique for purifying organic compounds.[11] It relies on the differential partitioning of components in a mixture between a solid stationary phase (typically silica gel or alumina) and a liquid mobile phase.[11] For imidazole esters, this technique can be particularly effective for separating the desired product from non-polar impurities and closely related byproducts.[6]
The Causality Behind Experimental Choices in Chromatography
The success of flash chromatography hinges on the careful selection of the stationary and mobile phases.
-
Stationary Phase Selection: Standard silica gel is acidic and can cause significant tailing of basic compounds like imidazole esters due to strong interactions with the imidazole nitrogen.[5] To mitigate this, several strategies can be employed:
-
Addition of a Basic Modifier: Incorporating a small amount of a base like triethylamine (0.1-1%) into the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape and separation.[5]
-
Use of Neutral or Basic Alumina: Switching to a neutral or basic alumina stationary phase can provide better separation for basic compounds and reduce tailing.[5]
-
-
Mobile Phase Optimization: The choice of solvent system is critical for achieving good separation. A common approach for imidazole esters is to use a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[5] The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.
Experimental Protocol: Flash Column Chromatography of a Model Imidazole Ester
This protocol provides a general guideline for the purification of a substituted imidazole ester.
-
Slurry Preparation: A slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) is prepared and poured into a glass column.
-
Column Packing: The mobile phase is allowed to drain through the column under positive pressure (using air or nitrogen) to create a tightly packed, uniform bed of silica.
-
Sample Loading: The crude imidazole ester is dissolved in a minimal amount of the mobile phase or a stronger solvent and then adsorbed onto a small amount of silica gel (dry loading).[5] The dried silica with the adsorbed sample is then carefully added to the top of the packed column.
-
Elution: The mobile phase is passed through the column under pressure. The polarity of the mobile phase is typically increased stepwise or as a gradient to elute the desired compound.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.[6]
-
Solvent Removal: The fractions containing the pure imidazole ester are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.[6]
Visualization of the Chromatography Workflow
Caption: Workflow for the purification of imidazole esters via flash column chromatography.
II. Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid organic compounds to a very high degree.[9] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[9][12] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[9]
The Causality Behind Experimental Choices in Recrystallization
-
Solvent Selection: This is the most critical step. A systematic screening of solvents with varying polarities is often necessary.[6] For imidazole esters, solvents like ethanol, ethyl acetate, or mixtures such as ethyl acetate/hexane are good starting points.[6][13] The "like dissolves like" principle can be a useful guide.[13]
-
Cooling Rate: Slow cooling is crucial for the formation of large, pure crystals.[14] Rapid cooling can trap impurities within the crystal lattice.
-
Oiling Out: Imidazole derivatives can sometimes "oil out" instead of crystallizing.[6] This occurs when the compound separates from the solution as a liquid. To prevent this, one can use a larger volume of solvent, cool the solution more slowly, or scratch the inside of the flask to induce nucleation.[6]
Experimental Protocol: Recrystallization of a Model Imidazole Ester
-
Dissolution: The crude solid imidazole ester is placed in an Erlenmeyer flask, and a minimal amount of the chosen hot solvent is added to completely dissolve the solid.[12]
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a fluted filter paper to remove them.[12]
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature.[14] Crystal formation should be observed. The flask can then be placed in an ice bath to maximize the yield of crystals.[6]
-
Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.[6][9]
-
Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.[6][9]
-
Drying: The purified crystals are dried in a vacuum oven or desiccator to a constant weight.[6]
Visualization of the Recrystallization Decision Process
Caption: Decision-making workflow for the recrystallization of imidazole esters.
III. Acid-Base Extraction: Exploiting Chemical Handles
Acid-base extraction is a liquid-liquid extraction technique that leverages the basicity of the imidazole ring to separate the ester from neutral or acidic impurities.[6] The principle involves converting the basic imidazole ester into its water-soluble salt by treatment with an acid, allowing it to be extracted into an aqueous phase while neutral organic impurities remain in the organic phase.[6]
The Causality Behind Experimental Choices in Acid-Base Extraction
-
Choice of Acid and Base: A dilute aqueous acid, such as 1 M HCl, is typically used to protonate the imidazole ring and extract it into the aqueous layer.[6] For the back-extraction, a base like 1 M NaOH or saturated sodium bicarbonate is used to neutralize the protonated imidazole, causing it to precipitate or be extracted back into an organic solvent.[6] Care must be taken to avoid hydrolysis of the ester group, so prolonged exposure to strong acids or bases should be avoided.
-
Emulsion Formation: A common issue during extraction is the formation of emulsions, which are stable mixtures of the organic and aqueous layers.[6] To break emulsions, one can add brine (a saturated aqueous solution of NaCl) to increase the ionic strength of the aqueous layer.[6]
Experimental Protocol: Acid-Base Extraction of a Model Imidazole Ester
-
Dissolution: The crude reaction mixture is dissolved in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.[6]
-
Acidic Wash: The organic solution is transferred to a separatory funnel, and an equal volume of dilute aqueous acid (e.g., 1 M HCl) is added. The funnel is shaken gently, with frequent venting. The layers are allowed to separate, and the aqueous layer containing the protonated imidazole ester is collected. This step is repeated to ensure complete extraction.[6]
-
Neutralization and Back-Extraction: The combined acidic aqueous extracts are cooled in an ice bath and slowly neutralized with a base (e.g., 1 M NaOH) until the solution is basic.[6] The neutralized imidazole ester, which is now less water-soluble, is then extracted back into several portions of an organic solvent.[6]
-
Drying and Solvent Removal: The combined organic extracts from the back-extraction are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the purified product.[6]
Visualization of the Acid-Base Extraction Process
Caption: Schematic of the acid-base extraction process for imidazole ester purification.
IV. Short-Path Distillation: The Gentle Touch for Thermally Sensitive Liquids
For imidazole esters that are high-boiling liquids or thermally sensitive, short-path distillation is an excellent purification method.[5][10][15] This technique is performed under reduced pressure, which significantly lowers the boiling point of the compound, thus preventing thermal decomposition.[10][15] The short distance between the evaporator and the condenser minimizes product loss on the apparatus surfaces.[5][15]
The Causality Behind Experimental Choices in Short-Path Distillation
-
Vacuum Level: The degree of vacuum is a critical parameter. A lower pressure results in a lower boiling point, which is beneficial for thermally labile compounds.[10]
-
Temperature Control: Precise control of the heating mantle temperature is essential to achieve a steady distillation rate without causing decomposition.
Experimental Protocol: Short-Path Distillation of a Model Imidazole Ester
-
Apparatus Setup: A short-path distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a high vacuum.
-
Charging the Flask: The crude liquid imidazole ester is placed in the distillation flask along with a stir bar for smooth boiling.
-
Applying Vacuum: The system is slowly evacuated to the desired pressure.
-
Heating and Distillation: The distillation flask is gently heated while stirring. The vaporized imidazole ester travels a short distance to the condenser, where it liquefies and is collected in the receiving flask.
-
Collection: The purified liquid imidazole ester is collected in the receiving flask.
Visualization of the Short-Path Distillation Setup
Caption: Conceptual diagram of a short-path distillation apparatus.
Conclusion: Selecting the Optimal Purification Strategy
The choice of the best purification technique for an imidazole ester is a multi-faceted decision that depends on the physical state of the compound, the nature of the impurities, the desired level of purity, and the scale of the purification.
-
For complex mixtures or when high resolution is required, flash column chromatography is often the method of choice, despite being more labor-intensive.
-
When the imidazole ester is a solid and high purity is paramount, recrystallization is an excellent and scalable option, provided a suitable solvent can be found.
-
For large-scale purifications where the primary impurities are acidic or basic, acid-base extraction offers a rapid and efficient solution.
-
For liquid imidazole esters, especially those that are thermally sensitive or have high boiling points, short-path distillation is the superior method.
In many cases, a combination of these techniques provides the most robust purification strategy. For instance, an initial purification by acid-base extraction to remove the bulk of ionic impurities can be followed by flash chromatography or recrystallization to achieve the final desired purity. A thorough understanding of the principles and practical considerations of each technique, as outlined in this guide, will empower researchers to make informed decisions and achieve their purification goals with confidence.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel Imidazole Liquid Crystals; Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labrotovap.com [labrotovap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advantages and Disadvantages of Chromatography [pharmastuff4u.com]
- 8. Pharma information Zone: Advantages and disadvantages of chromatography [pharmainformationzone.blogspot.com]
- 9. Recrystallization [sites.pitt.edu]
- 10. How does short path distillation work? - Edwards Vacuum - USA [edwardsvacuum.com]
- 11. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Short-path distillation - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of these materials is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate, a heterocyclic compound commonly utilized as a building block in medicinal chemistry. By understanding the "why" behind each step, researchers can not only ensure compliance but also foster a culture of safety within their laboratories.
I. Hazard Assessment and Waste Identification: The Foundation of Safe Disposal
The first and most crucial step in any chemical waste disposal procedure is a thorough hazard assessment. This process, mandated by the Occupational Safety and Health Administration (OSHA), involves understanding the potential risks associated with the chemical.[3][4]
Key Hazard Considerations for Imidazole Derivatives:
| Hazard Category | Potential Risk | Rationale & Implication for Disposal |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Indicates that this waste must be treated as toxic. Ingestion is a primary route of exposure to be avoided during handling and disposal. |
| Skin Corrosion/Irritation | May cause skin irritation or burns.[1][5] | Requires the use of appropriate personal protective equipment (PPE) and dictates that the waste be segregated as corrosive if applicable. |
| Serious Eye Damage/Irritation | Can cause serious eye irritation or damage.[1][2] | Mandates the use of safety glasses or goggles. Any materials contaminated with the compound, such as pipette tips, must be disposed of as hazardous waste. |
| Reproductive Toxicity | Some imidazoles may damage fertility or the unborn child.[1] | This potential hazard underscores the need to handle the compound and its waste with extreme care, minimizing any chance of exposure. |
Based on these potential hazards, any this compound to be discarded must be classified as hazardous chemical waste. This classification is in line with the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the Environmental Protection Agency (EPA).[6][7][8]
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE) - Your First Line of Defense:
Before handling any chemical waste, it is imperative to be outfitted with the appropriate PPE. This is not merely a procedural formality; it is a critical barrier protecting you from potential exposure.
-
Gloves: Wear chemically resistant gloves (nitrile or neoprene are generally suitable for incidental contact).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[2]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
2. Waste Segregation - Preventing Unwanted Reactions:
Proper segregation of chemical waste is a cornerstone of laboratory safety.[9][10] Commingling incompatible chemicals can lead to violent reactions, the release of toxic gases, or fires.
-
Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, acids, acid anhydrides, and acid chlorides, which are known to be incompatible with imidazole compounds.[11]
3. Container Management - Secure and Compliant Storage:
The integrity and labeling of your waste container are critical for both safety and regulatory compliance.
-
Container Material: Use a container that is chemically compatible with the waste. For many organic solvents and solids, a high-density polyethylene (HDPE) container is appropriate.[9][12]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10][13] The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[7] This prevents the release of vapors and reduces the risk of spills.
4. Accumulation in a Satellite Accumulation Area (SAA):
Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][13]
-
Location: The SAA should be in a well-ventilated area, such as a chemical fume hood, and away from sources of ignition.[14]
-
Secondary Containment: It is best practice to place your waste container in a secondary containment bin to mitigate the impact of any potential leaks.[9]
-
Volume Limits: Be mindful of the volume limits for SAAs (typically up to 55 gallons of non-acute hazardous waste).
5. Arranging for Final Disposal:
Once the waste container is full or has been in the SAA for an extended period (regulations may vary, but it's good practice to have it removed regularly), it must be transported to a central accumulation area or picked up by a licensed hazardous waste contractor.[8][9]
-
Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department will have specific procedures for waste pickup requests.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This "cradle-to-grave" tracking is a legal requirement.[15]
III. Emergency Procedures: Preparing for the Unexpected
In the event of a spill or exposure, a swift and informed response is crucial.
-
Spill Response:
-
Small Spills: For a small spill within a chemical fume hood, you may be able to clean it up yourself using an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit). Place the absorbent material in a sealed bag and dispose of it as hazardous waste.[16]
-
Large Spills: For larger spills, or any spill outside of a fume hood, evacuate the immediate area and notify your EHS department or emergency response team.[11]
-
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11]
-
Eye Contact: Flush eyes with water for at least 15 minutes at an emergency eyewash station.[11]
-
Ingestion or Inhalation: Move to fresh air. In all cases of exposure, seek immediate medical attention and provide the SDS or chemical name to the medical personnel.[11]
-
IV. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, protecting both yourself and the environment.
References
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. fishersci.com [fishersci.com]
- 3. md.rcm.upr.edu [md.rcm.upr.edu]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. danielshealth.com [danielshealth.com]
- 7. pfw.edu [pfw.edu]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. usbioclean.com [usbioclean.com]
- 13. medlabmag.com [medlabmag.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. epa.gov [epa.gov]
- 16. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
A Researcher's Guide to Safely Handling Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
As a novel heterocyclic compound, this compound holds significant promise in the landscape of pharmaceutical research and development. Its unique structural motifs necessitate a thorough understanding of its handling and safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans for this compound, grounded in established safety principles for imidazole derivatives.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified with specific hazard statements that mandate careful handling. Based on data from analogous compounds, it is identified to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3][4]. A thorough risk assessment should be conducted before commencing any work, considering the scale of the experiment and the potential for exposure.
Key Hazards:
Engineering Controls: The First Line of Defense
Before detailing personal protective equipment, it is crucial to emphasize the role of engineering controls in minimizing exposure.
-
Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to control inhalation exposure.[5][6]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations of the chemical.[1]
-
Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[2][5][6]
Personal Protective Equipment (PPE): A Comprehensive Approach
A multi-layered approach to PPE is essential for the safe handling of this compound. The following table summarizes the recommended PPE, drawing from best practices for handling similar chemical structures.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles with Side Shields and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are required to protect against splashes.[2][6] A face shield should be worn over the goggles for maximum protection.[7][8][9] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[3] Contaminated gloves should be disposed of as hazardous waste.[3] |
| Body | Laboratory Coat and Chemical-Resistant Apron | A fully buttoned laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[7] |
| Respiratory | NIOSH/MSHA or EN 149 Approved Respirator | A respirator is necessary if ventilation is inadequate or if dusts are generated. The type of respirator and filter will depend on the concentration and nature of the airborne particles.[2][5][7] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is paramount to minimizing the risk of exposure and contamination. The following diagram outlines the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this or a closely related compound.
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Avoid the generation of dust.[7] If the compound is a solid, handle it carefully.
-
If weighing the solid, do so within the fume hood on a tared weigh boat.
-
When dissolving or reacting the compound, add reagents slowly to control the reaction rate.
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces that may have come into contact with the chemical.
-
Dispose of all waste, including contaminated gloves and disposable labware, in a clearly labeled hazardous waste container.[2][7] Do not discharge this material into waterways, drains, or sewers.[7]
-
Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items with bare skin.
-
Wash hands thoroughly with soap and water after removing PPE.[1][2]
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Spill: Evacuate non-essential personnel from the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a suitable container for disposal.[7]
Conclusion
The responsible use of this compound in a research setting demands a proactive and informed approach to safety. By implementing robust engineering controls, consistently using the correct personal protective equipment, and adhering to established safe handling and disposal protocols, researchers can mitigate the risks associated with this compound and foster a secure and productive laboratory environment.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. americanbio.com [americanbio.com]
- 9. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
